1-Isocyanato-2-methoxyethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-3-2-5-4-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMHNKJWTRJTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559928 | |
| Record name | 1-Isocyanato-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42170-95-6 | |
| Record name | 1-Isocyanato-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-2-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Isocyanato-2-methoxyethane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isocyanato-2-methoxyethane, also known as 2-methoxyethyl isocyanate, is a bifunctional organic compound of interest in synthetic chemistry. Its structure incorporates a reactive isocyanate group and a methoxyethyl moiety, making it a potential building block in the synthesis of a variety of organic molecules, including carbamates, ureas, and other derivatives. This technical guide provides a comprehensive overview of the known chemical properties and structural characteristics of this compound, compiled from available chemical literature and databases. Due to the limited specific experimental data for this compound, information on experimental protocols and spectral analysis is presented based on established methods for analogous isocyanates. Notably, there is a significant lack of information regarding the biological activity and signaling pathways associated with this specific molecule.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| CAS Number | 42170-95-6 |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol [1] |
| Appearance | Liquid (form)[2] |
| Boiling Point | 115.4 ± 23.0 °C at 760 mmHg |
| Density | 1.0 ± 0.1 g/cm³ |
| Flash Point | 29.5 ± 17.1 °C[1] |
| Vapor Pressure | 19.0 ± 0.2 mmHg at 25°C |
| Refractive Index | 1.416 |
| LogP | 0.84 |
Chemical Structure
The structure of this compound is characterized by a linear ethyl chain with a methoxy group at one end and an isocyanate group at the other.
Structural Identifiers:
| Identifier | Value |
| SMILES | COCCN=C=O[1] |
| InChI | 1S/C4H7NO2/c1-7-3-2-5-4-6/h2-3H2,1H3[2] |
| InChIKey | IVMHNKJWTRJTRU-UHFFFAOYSA-N[2] |
2D Structure:
Experimental Protocols
General Synthesis from 2-Methoxyethanamine and Phosgene:
This protocol is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
2-Methoxyethanamine
-
Phosgene (or a solution in an inert solvent, or a phosgene equivalent like triphosgene)
-
An inert, anhydrous solvent (e.g., toluene, chlorobenzene)
-
An acid scavenger (e.g., a tertiary amine like triethylamine, or an appropriate base)
-
Anhydrous work-up and purification reagents
Procedure:
-
Reaction Setup: A solution of 2-methoxyethanamine in an inert, anhydrous solvent is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (e.g., nitrogen or argon). The reaction should be conducted in a well-ventilated fume hood due to the high toxicity of phosgene.
-
Phosgenation: The solution of 2-methoxyethanamine is cooled to a low temperature (typically 0-5 °C). A solution of phosgene in the same solvent is then added dropwise with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).
-
Work-up: After the reaction is complete, the reaction mixture is typically purged with an inert gas to remove any excess phosgene. The mixture is then filtered to remove any precipitated amine hydrochloride.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum to yield the final product.
Spectroscopic Data (Predicted)
Specific experimental spectra for this compound are not widely published. The following data is a prediction based on the known spectral characteristics of the functional groups present in the molecule.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
δ ~3.3 ppm (singlet, 3H): Corresponding to the protons of the methoxy group (-OCH₃).
-
δ ~3.5 ppm (triplet, 2H): Corresponding to the methylene protons adjacent to the methoxy group (-O-CH₂-).
-
δ ~3.4 ppm (triplet, 2H): Corresponding to the methylene protons adjacent to the isocyanate group (-CH₂-NCO).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
δ ~59 ppm: Corresponding to the carbon of the methoxy group (-OCH₃).
-
δ ~70 ppm: Corresponding to the methylene carbon adjacent to the methoxy group (-O-CH₂-).
-
δ ~43 ppm: Corresponding to the methylene carbon adjacent to the isocyanate group (-CH₂-NCO).
-
δ ~122 ppm: Corresponding to the carbon of the isocyanate group (-N=C=O).
IR (Infrared) Spectroscopy:
-
~2270-2250 cm⁻¹ (strong, sharp): Characteristic stretching vibration of the isocyanate group (N=C=O). This is a key diagnostic peak.
-
~2930-2820 cm⁻¹ (medium to strong): C-H stretching vibrations of the alkyl chain.
-
~1120-1085 cm⁻¹ (strong): C-O stretching vibration of the ether linkage.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): m/z = 101.
-
Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of the isocyanate group, the methoxy group, and cleavage of the ethyl chain.
Reactivity and Stability
Isocyanates are highly reactive electrophilic compounds. The isocyanate group of this compound will readily react with nucleophiles.
General Reactivity:
-
With Alcohols: Reacts to form carbamates.
-
With Amines: Reacts to form ureas.
-
With Water: Reacts to form an unstable carbamic acid, which then decomposes to the corresponding amine (2-methoxyethanamine) and carbon dioxide.
-
Polymerization: Can undergo self-polymerization, especially in the presence of catalysts or at elevated temperatures.
Stability: this compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent reaction with moisture and to inhibit polymerization.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound.
However, isocyanates as a class of compounds are known to be potent respiratory and dermal sensitizers.[5] Inhalation or skin contact can lead to allergic reactions, including asthma. The high reactivity of the isocyanate group allows it to readily form covalent bonds with proteins and other biological macromolecules, which is believed to be the initial step in the sensitization process.
Professionals in drug development should exercise extreme caution when handling this and other isocyanates. The potential for sensitization and other toxic effects necessitates the use of appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection, especially when working with volatile isocyanates or in poorly ventilated areas.
Conclusion
This compound is a chemical with potential utility in organic synthesis due to its bifunctional nature. This guide has summarized its key chemical and physical properties, structural information, and predicted spectral data. While a general synthetic route is understood, specific, detailed experimental protocols are lacking in public literature. A significant knowledge gap exists concerning its biological effects, with no specific data on its interaction with biological systems or signaling pathways. Researchers and drug development professionals should handle this compound with the caution appropriate for the isocyanate class, recognizing their potential as potent sensitizers. Further research is warranted to fully characterize the reactivity, biological activity, and safety profile of this compound.
References
- 1. This compound | CAS#:42170-95-6 | Chemsrc [chemsrc.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. US20170342023A1 - Isocyanate compound manufacturing method - Google Patents [patents.google.com]
- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxymethyl isocyanate | C3H5NO2 | CID 62609 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Methoxyethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Methoxyethyl isocyanate, a valuable reagent in organic synthesis and drug development. The document details the necessary precursors, reaction mechanisms, and experimental considerations for both phosgene-based and non-phosgene routes. Quantitative data from analogous reactions are presented to provide a framework for reaction optimization, and detailed experimental protocols are outlined.
Introduction
2-Methoxyethyl isocyanate (C₄H₇NO₂) is an organic compound featuring an isocyanate functional group (-NCO) attached to a 2-methoxyethyl chain. Its dual functionality, combining the high reactivity of the isocyanate group with the physicochemical properties imparted by the methoxyethyl moiety, makes it a versatile building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water, forming stable urethane, urea, and carbamic acid linkages, respectively. This reactivity is central to its application in the development of novel compounds.
Precursors
The primary precursor for the synthesis of 2-Methoxyethyl isocyanate is 2-Methoxyethylamine . This readily available starting material possesses the necessary carbon skeleton and the primary amine group required for conversion to an isocyanate.
Table 1: Key Precursors and Reagents
| Compound | CAS Number | Molecular Formula | Key Role |
| 2-Methoxyethylamine | 109-85-3 | C₃H₉NO | Primary amine precursor |
| Phosgene | 75-44-5 | COCl₂ | Carbonyl source (Phosgene route) |
| Triphosgene | 32315-10-9 | C₃Cl₆O₃ | Safer solid substitute for phosgene |
| Dimethyl Carbonate (DMC) | 616-38-6 | C₃H₆O₃ | Carbonyl source (Non-phosgene route) |
| Methyl (2-methoxyethyl)carbamate | - | C₅H₁₁NO₃ | Intermediate in the non-phosgene route |
Synthesis Pathways
There are two primary pathways for the synthesis of 2-Methoxyethyl isocyanate: the traditional phosgene route and the more modern, safer non-phosgene routes.
Phosgene Route
The reaction of a primary amine with phosgene or a phosgene equivalent is a well-established method for the production of isocyanates.[1] This method is typically high-yielding but requires stringent safety precautions due to the extreme toxicity of phosgene gas. A safer alternative is the use of triphosgene, a solid phosgene equivalent.[2]
Reaction Mechanism:
2-Methoxyethylamine reacts with phosgene (or its equivalent) to form an intermediate N-(2-methoxyethyl)carbamoyl chloride, which subsequently eliminates hydrogen chloride to yield 2-Methoxyethyl isocyanate.
Materials:
-
2-Methoxyethylamine hydrochloride
-
Triphosgene
-
Saturated aqueous sodium bicarbonate solution
-
Methylene chloride
-
Magnesium sulfate (anhydrous)
Procedure:
-
A three-necked round-bottomed flask is equipped with a mechanical stirrer and charged with methylene chloride and a saturated aqueous sodium bicarbonate solution.
-
2-Methoxyethylamine hydrochloride is added to the biphasic mixture.
-
The mixture is cooled in an ice bath, and triphosgene is added in a single portion with vigorous stirring.
-
The reaction mixture is stirred in the ice bath for approximately 15-30 minutes.
-
The reaction mixture is then transferred to a separatory funnel, and the organic layer is collected.
-
The aqueous layer is extracted multiple times with methylene chloride.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude 2-Methoxyethyl isocyanate.
-
The product can be purified by vacuum distillation.
Table 2: Representative Reaction Conditions and Yields for Phosgene-based Isocyanate Synthesis (Analogous Reaction)
| Amine Precursor | Phosgene Source | Solvent | Base | Temperature | Time | Yield (%) | Reference |
| L-Phenylalanine methyl ester hydrochloride | Triphosgene | Methylene Chloride / Water | NaHCO₃ | 0 °C | 15 min | 95-98 | [2] |
Non-Phosgene Route
Due to the hazardous nature of phosgene, non-phosgene routes for isocyanate synthesis are increasingly preferred. A common and industrially viable non-phosgene method involves a two-step process: the formation of a carbamate intermediate, followed by its thermal decomposition.[1]
Step 1: Carbamate Formation
2-Methoxyethylamine is reacted with a carbonyl source, such as dimethyl carbonate (DMC), to form methyl (2-methoxyethyl)carbamate. This reaction is often catalyzed by a Lewis acid.
Step 2: Thermal Decomposition of Carbamate
The isolated carbamate is then heated, typically at high temperatures and sometimes under reduced pressure or in the presence of a catalyst, to yield 2-Methoxyethyl isocyanate and methanol.[3]
Step 1: Synthesis of Methyl (2-methoxyethyl)carbamate
Materials:
-
2-Methoxyethylamine
-
Dimethyl carbonate (DMC)
-
Lewis acid catalyst (e.g., zinc acetate)
-
Inert solvent (e.g., toluene)
Procedure:
-
A reactor is charged with 2-Methoxyethylamine, an excess of dimethyl carbonate, and a catalytic amount of zinc acetate.
-
The mixture is heated to a specified temperature (e.g., 160-180 °C) under pressure for several hours.
-
The reaction progress can be monitored by techniques such as GC or TLC.
-
Upon completion, the excess DMC and methanol byproduct are removed by distillation.
-
The resulting crude methyl (2-methoxyethyl)carbamate can be purified by vacuum distillation.
Step 2: Thermal Decomposition of Methyl (2-methoxyethyl)carbamate
Materials:
-
Methyl (2-methoxyethyl)carbamate
-
High-boiling inert solvent (optional)
-
Decomposition catalyst (optional)
Procedure:
-
The purified carbamate is heated in a distillation apparatus, either neat or in a high-boiling solvent.
-
The decomposition is typically carried out at temperatures ranging from 170 °C to 270 °C.[3]
-
The 2-Methoxyethyl isocyanate and methanol products are continuously distilled off as they are formed to shift the equilibrium towards the product side.
-
The collected distillate is then fractionally distilled to separate the 2-Methoxyethyl isocyanate from methanol.
Table 3: Representative Reaction Conditions and Yields for Non-Phosgene Isocyanate Synthesis (Analogous Reactions)
| Step | Amine/Carbamate Precursor | Carbonyl Source/Conditions | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Carbamate Formation | 2,4-Toluenediamine | Dimethyl Carbonate | Zinc Acetate | 160 | 7 | 98.9 | [1] |
| Thermal Decomposition | Phenyl N-methylcarbamate | Heat | None | 198-260 | 6 | 93 (selectivity) | [4] |
Safety Considerations
-
Phosgene and Triphosgene: Phosgene is an extremely toxic and corrosive gas. Triphosgene, while a solid, releases phosgene upon heating or reaction with nucleophiles. All manipulations involving these reagents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.
-
Isocyanates: Isocyanates are potent lachrymators and respiratory sensitizers. Inhalation can cause severe irritation and allergic reactions. Skin contact should be avoided. All work with isocyanates should be performed in a fume hood with appropriate PPE.
-
High Temperatures and Pressures: The non-phosgene route often involves high temperatures and may require reactions to be run under pressure. Appropriate safety measures, including the use of pressure-rated equipment and blast shields, should be in place.
Conclusion
The synthesis of 2-Methoxyethyl isocyanate can be achieved through both phosgene and non-phosgene pathways. The phosgene route offers a direct and often high-yielding method but is hampered by the extreme toxicity of the reagents. The non-phosgene route, typically involving the formation and thermal decomposition of a carbamate intermediate, provides a safer and more environmentally friendly alternative, which is increasingly favored in industrial applications. The choice of synthesis pathway will depend on the available equipment, safety infrastructure, and scale of the reaction. The experimental protocols and quantitative data provided in this guide, based on analogous and related reactions, offer a solid foundation for the successful synthesis of 2-Methoxyethyl isocyanate for research and development purposes. Further optimization of reaction conditions for this specific molecule may be required to achieve maximum yield and purity.
References
Spectroscopic data for 1-Isocyanato-2-methoxyethane (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-isocyanato-2-methoxyethane (C₄H₇NO₂), a bifunctional organic compound. Due to the limited availability of published experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of its functional groups and analogous structures. This guide is intended to assist researchers in the identification and characterization of this compound and related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.65 | t | 2H | -O-CH₂ -CH₂-NCO |
| ~3.50 | t | 2H | -O-CH₂-CH₂ -NCO |
| ~3.35 | s | 3H | -OCH₃ |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~128.5 | -N=C =O |
| ~70.0 | -O-C H₂-CH₂-NCO |
| ~59.0 | -OC H₃ |
| ~43.0 | -O-CH₂-C H₂-NCO |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930 | Medium | C-H stretch (alkane) |
| ~2830 | Medium | C-H stretch (O-CH₃) |
| ~2270 | Strong, Sharp | N=C=O stretch (isocyanate) |
| ~1450 | Medium | C-H bend (alkane) |
| ~1120 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
The molecular weight of this compound is 101.10 g/mol .[1] The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment Ion |
| 101 | [M]⁺ (Molecular Ion) |
| 71 | [M - OCH₃]⁺ |
| 58 | [CH₂=NCO]⁺ |
| 45 | [CH₂OCH₃]⁺ |
| 42 | [NCO]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a liquid sample such as this compound.
NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance. The strong, sharp peak characteristic of the isocyanate group is expected around 2270 cm⁻¹.[2]
Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
MS Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 35-300.
-
Scan Speed: 1 scan/second.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel chemical compound like this compound.
Caption: A logical workflow for the spectroscopic characterization of a chemical compound.
References
In-Depth Technical Guide: 1-Isocyanato-2-methoxyethane (CAS 42170-95-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Isocyanato-2-methoxyethane (CAS 42170-95-6). The information is compiled for use in research, drug development, and other scientific applications, with a focus on presenting clear, quantitative data and outlining relevant experimental contexts.
Chemical Identity and Physical Properties
This compound is an organic compound containing both an isocyanate and an ether functional group.[1] The isocyanate group is highly reactive, making this compound a versatile intermediate in organic synthesis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇NO₂ | [2][3][4][5] |
| Molecular Weight | 101.10 g/mol | [2][3][4][5] |
| Boiling Point | 115.4 ± 23.0 °C at 760 mmHg | [6] |
| 123-124 °C | [5] | |
| Density | 1.0 ± 0.1 g/cm³ | [6] |
| Flash Point | 29.5 ± 17.1 °C | [6] |
| Vapor Pressure | 19.0 ± 0.2 mmHg at 25°C | [6] |
| Refractive Index | 1.416 | [6] |
| LogP (Octanol-Water Partition Coefficient) | 0.84 | [6] |
| Topological Polar Surface Area | 38.7 Ų | [3] |
| Rotatable Bond Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Distinctive | [1] |
Spectroscopic and Analytical Data
Table 2: Spectroscopic and Analytical Identifiers
| Identifier | Value |
| SMILES | COCCN=C=O |
| InChI | InChI=1S/C4H7NO2/c1-7-3-2-5-4-6/h2-3H2,1H3 |
| InChIKey | IVMHNKJWTRJTRU-UHFFFAOYSA-N |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not published in readily accessible literature. However, standard methodologies for liquid organic compounds would be employed.
Boiling Point Determination (General Protocol)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common method for its determination is the distillation method or the Thiele tube method.[7][8][9]
Workflow for Boiling Point Determination using Thiele Tube
Caption: General workflow for boiling point determination using a Thiele tube.
Density Measurement (General Protocol)
The density of a liquid, its mass per unit volume, can be determined using several methods, including pycnometry or a vibrating tube density meter.[10][11]
Workflow for Density Measurement using a Pycnometer
Caption: General workflow for determining liquid density using a pycnometer.
Potential Biological Activity: Vasopressin Receptor Antagonism
Some chemical library databases note that this compound may be used as a vasopressin receptor inhibitor. However, at the time of this writing, no peer-reviewed studies or bioassay data are publicly available to substantiate this claim. For drug development professionals, this represents a potential, yet unverified, area of investigation.
Vasopressin receptor antagonists are of interest for treating conditions such as hyponatremia, congestive heart failure, and cirrhosis.[12] They primarily target the V1a and V2 receptors.
V1a Receptor Signaling Pathway (Hypothetical Target)
The V1a receptor is a G-protein coupled receptor (GPCR) that, upon binding to vasopressin, activates the Gq/11 protein. This initiates a signaling cascade leading to vasoconstriction and other physiological effects. An antagonist would block this initial binding step.
V1a Receptor Signaling Pathway
Caption: Hypothetical antagonism of the vasopressin V1a receptor signaling pathway.
V2 Receptor Signaling Pathway (Hypothetical Target)
The V2 receptor is also a GPCR, primarily located in the kidney's collecting ducts. It couples to the Gs protein, leading to an increase in cyclic AMP (cAMP) and the insertion of aquaporin-2 water channels into the cell membrane, which promotes water reabsorption.
V2 Receptor Signaling Pathway
Caption: Hypothetical antagonism of the vasopressin V2 receptor signaling pathway.
Reactivity and Safety
Isocyanates are a class of highly reactive compounds. The electrophilic carbon atom in the -N=C=O group readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity is the basis for their use in the synthesis of polyurethanes, ureas, and other polymers. Due to this reactivity, this compound is expected to be sensitive to moisture.
Safety Precautions:
Isocyanates are potent irritants to the mucous membranes of the eyes, gastrointestinal tract, and respiratory tract.[13] Dermal and respiratory exposure can lead to sensitization, which can cause severe asthma-like reactions upon subsequent exposure, even at very low concentrations.[13]
-
Handling: Should be handled in a well-ventilated fume hood.[14][15]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory.[2][15] For tasks with a risk of aerosol generation, appropriate respiratory protection should be used.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as alcohols, amines, and strong bases.
-
Spills: Absorb spills with an inert material and dispose of as hazardous waste. Do not use water to clean up spills.
This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.
References
- 1. Analysis of Isocyanates, Analysis of pMDI [ebrary.net]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. 1-Isocyanato-2-methoxy-ethane [oakwoodchemical.com]
- 6. This compound | CAS#:42170-95-6 | Chemsrc [chemsrc.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
- 10. calnesis.com [calnesis.com]
- 11. knowledge.reagecon.com [knowledge.reagecon.com]
- 12. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 14. lakeland.com [lakeland.com]
- 15. cdph.ca.gov [cdph.ca.gov]
Navigating the Labyrinth: A Technical Guide to the Solubility and Stability of 1-Isocyanato-2-methoxyethane in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isocyanato-2-methoxyethane, a bifunctional molecule of interest in pharmaceutical and materials science, presents unique challenges in handling and formulation due to the inherent reactivity of its isocyanate group. A thorough understanding of its solubility and stability in various solvent systems is paramount for its effective application in research and development. This technical guide synthesizes the available information on the behavior of this compound in common laboratory solvents. Due to a lack of specific quantitative solubility and stability data in the public domain for this particular compound, this guide draws upon the well-established principles of isocyanate chemistry and provides a framework for experimental determination. We will explore the anticipated reactivity with protic and aprotic solvents, outline detailed experimental protocols for assessing solubility and stability, and present visual workflows to guide laboratory practice.
Introduction
This compound (C₄H₇NO₂) is a chemical intermediate possessing both an isocyanate functional group (-N=C=O) and an ether linkage. This combination of functionalities makes it a versatile building block in organic synthesis, particularly for the introduction of a methoxyethyl moiety onto nucleophilic substrates. The isocyanate group is highly electrophilic and readily reacts with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity is the cornerstone of its utility but also the primary driver of its instability in many common solvents.
General Solubility and Stability Profile
The solubility of a compound is determined by the principle of "like dissolves like." The presence of the polar ether group in this compound suggests some affinity for polar solvents. However, the reactive isocyanate group dictates that true "solubility" in protic solvents is transient, as a chemical reaction will occur.
Protic Solvents (e.g., Water, Alcohols, Amines):
In protic solvents, this compound is not merely solvated but undergoes rapid chemical reaction. The lone pair of electrons on the oxygen (of water and alcohols) or nitrogen (of amines) atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea derivative. This reaction is often vigorous and is a primary pathway for the degradation of isocyanates in the presence of moisture.
-
Reaction with Alcohols: The reaction with alcohols yields stable urethane (or carbamate) linkages. This is a fundamental reaction in polyurethane chemistry.
-
Reaction with Amines: Primary and secondary amines react with isocyanates to form urea derivatives.
Due to this high reactivity, determining a true equilibrium solubility in protic solvents is not feasible. Instead, one would measure the rate of reaction and the solubility of the resulting products.
Aprotic Solvents (e.g., Ethers, Ketones, Hydrocarbons, Halogenated Solvents):
In aprotic solvents, which lack acidic protons, this compound is expected to be more stable. Solubility will depend on the polarity of the solvent.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents are generally good candidates for dissolving this compound due to their ability to engage in dipole-dipole interactions. However, trace amounts of water in these solvents can lead to slow degradation over time.
-
Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be lower.
The stability in aprotic solvents is generally higher, but self-polymerization can occur, especially at elevated temperatures or in the presence of catalysts.
Quantitative Data Summary
As extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility or stability data for this compound, the following tables are presented as templates for researchers to populate with their own experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound in Aprotic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Analysis |
| e.g., Tetrahydrofuran | e.g., 25 | Data to be determined | Data to be determined | e.g., Spectrophotometry |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |
| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Analysis |
Table 2: Experimentally Determined Stability of this compound in Aprotic Solvents
| Solvent | Temperature (°C) | Half-life (t½) | Degradation Products | Method of Determination |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., Polymeric materials | e.g., HPLC, GC-MS |
| e.g., Tetrahydrofuran | e.g., 25 | Data to be determined | e.g., Polymeric materials | e.g., HPLC, GC-MS |
| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Polymeric materials | e.g., HPLC, GC-MS |
| e.g., Acetonitrile | e.g., 25 | Data to be determined | e.g., Polymeric materials | e.g., HPLC, GC-MS |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Protocol for Determining Solubility in Aprotic Solvents
Objective: To determine the saturation solubility of this compound in a given aprotic solvent at a specific temperature.
Materials:
-
This compound
-
Selected anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, toluene)
-
Vials with airtight septa
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Analytical balance
-
Gas-tight syringe
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the anhydrous aprotic solvent in a vial. b. Seal the vial and place it in a constant temperature bath on a magnetic stirrer. c. Stir the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.
-
Sample Withdrawal and Dilution: a. Allow the solution to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solid to settle. b. Using a gas-tight syringe pre-heated to the experimental temperature, carefully withdraw a known volume of the supernatant. c. Immediately dispense the aliquot into a volumetric flask containing a known volume of a suitable solvent (this can be the same solvent or another in which the compound is stable and soluble for analysis) to create a dilute solution.
-
Analysis: a. Analyze the diluted solution using a calibrated HPLC or GC-MS method to determine the concentration of this compound. b. Prepare a calibration curve using standard solutions of known concentrations.
-
Calculation: a. From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. b. Express the solubility in g/100 mL or mol/L.
Protocol for Assessing Stability in Aprotic Solvents
Objective: To determine the degradation rate and half-life of this compound in a given aprotic solvent at a specific temperature.
Materials:
-
This compound
-
Selected anhydrous aprotic solvent
-
Vials with airtight septa
-
Constant temperature bath or incubator
-
HPLC or GC-MS system
Procedure:
-
Preparation of Stock Solution: a. Prepare a stock solution of this compound of a known concentration in the chosen anhydrous aprotic solvent.
-
Incubation: a. Aliquot the stock solution into several sealed vials. b. Place the vials in a constant temperature bath or incubator.
-
Time-Point Analysis: a. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from the incubator. b. Immediately analyze the sample by a validated HPLC or GC-MS method to quantify the remaining concentration of this compound.
-
Data Analysis: a. Plot the concentration of this compound versus time. b. Determine the order of the degradation reaction (e.g., first-order, second-order). c. For a first-order reaction, the half-life (t½) can be calculated using the equation: t½ = 0.693 / k, where k is the rate constant determined from the slope of the natural log of concentration versus time plot. d. Identify any degradation products by analyzing the chromatograms and mass spectra.
Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows.
An In-depth Technical Guide on the Fundamental Reactivity of the Isocyanate Group in 1-Isocyanato-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental reactivity of the isocyanate group in 1-isocyanato-2-methoxyethane (CAS No. 42170-95-6). While specific kinetic and thermodynamic data for this particular molecule are not extensively documented in publicly available literature, this guide extrapolates from the well-established principles of isocyanate chemistry to predict its reactivity profile. The document details the primary reactions with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. It presents representative quantitative data from analogous simple alkyl isocyanates to provide a comparative framework for reaction rates. Detailed experimental protocols for synthesis, reaction monitoring, and product characterization are provided, alongside visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the core reactivity of this compound.
Introduction to this compound
This compound is an organic compound featuring a reactive isocyanate group (-N=C=O) and a methoxyethyl backbone. Its chemical structure is CH₃OCH₂CH₂NCO.[1][2][3] The presence of the ether linkage may influence the solubility and reactivity of the isocyanate group compared to simple alkyl isocyanates. The fundamental reactivity is governed by the highly electrophilic carbon atom of the isocyanate group, making it susceptible to nucleophilic attack.[4]
The primary reactions of this compound are expected to be with compounds containing active hydrogen atoms, such as alcohols, amines, and water. These reactions are foundational to the synthesis of a wide range of organic molecules, including urethanes and ureas, which are of significant interest in medicinal chemistry and materials science.
Core Reactivity of the Isocyanate Group
The isocyanate group is a cumulative double bond system (N=C=O) that exhibits a strong electrophilic character at the central carbon atom. This is due to the high electronegativity of the adjacent nitrogen and oxygen atoms. The primary mode of reaction involves the nucleophilic addition to the carbon-nitrogen double bond.
Reaction with Alcohols to Form Urethanes
The reaction of this compound with an alcohol (R'-OH) yields a urethane (carbamate). This reaction is of great industrial importance for the production of polyurethanes.[4] The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the alcohol to the nitrogen atom.[4] The reaction can be catalyzed by both acids and bases.[4] Primary alcohols are generally more reactive than secondary alcohols.[5]
dot
Caption: Reaction of this compound with an alcohol.
Reaction with Amines to Form Ureas
The reaction of this compound with a primary or secondary amine (R'R''NH) produces a substituted urea. This reaction is generally much faster than the reaction with alcohols.[6] The mechanism is analogous, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon.
dot
Caption: Reaction of this compound with an amine.
Quantitative Reactivity Data (Representative Examples)
Specific kinetic data for this compound are scarce. The following tables provide representative kinetic parameters for the reactions of other isocyanates with alcohols and amines to serve as a baseline for estimating the reactivity of this compound. As a primary alkyl isocyanate, its reactivity is expected to be comparable to other aliphatic isocyanates.
Table 1: Representative Reaction Rate Constants for Isocyanate-Alcohol Reactions
| Isocyanate | Alcohol | Catalyst | Temperature (°C) | Rate Constant (L mol⁻¹ min⁻¹) |
| Phenyl Isocyanate | n-Butanol | None | 25 | ~0.003 |
| Phenyl Isocyanate | sec-Butanol | None | 25 | ~0.001 |
| Ethyl Isocyanate | 1-Butanethiol | Triethylamine | 30 | 0.0422 |
Data extrapolated from analogous systems.[7][8][9]
Table 2: Representative Activation Energies for Isocyanate-Alcohol Reactions
| Isocyanate | Alcohol | Solvent | Activation Energy (kJ/mol) |
| Phenyl Isocyanate | n-Butanol | Xylene | 33.9 |
| Phenyl Isocyanate | sec-Butanol | Xylene | 41.4 |
| Phenyl Isocyanate | Propan-1-ol | THF | 30-40 |
| Phenyl Isocyanate | Propan-2-ol | THF | 41-52 |
Data extrapolated from analogous systems.[8][9][10][11]
Table 3: Relative Reaction Rates of Isocyanates with Various Nucleophiles at 25°C
| Nucleophile | Relative Rate |
| Primary Aliphatic Amine | 1000-5000 |
| Secondary Aliphatic Amine | 500-1250 |
| Aromatic Amine | 20-50 |
| Primary Hydroxyl | 2.5 |
| Water | 1 |
| Secondary Hydroxyl | 0.75 |
| Phenolic Hydroxyl | ~0.2 |
| Carboxylic Acid | ~0.05 |
Data compiled from various sources.[6][12]
Experimental Protocols
The following are detailed methodologies for key experiments involving isocyanate reactivity.
Synthesis of a Urethane Derivative
Objective: To synthesize a urethane from this compound and a primary alcohol (e.g., n-butanol).
Materials:
-
This compound
-
n-Butanol
-
Anhydrous Toluene
-
Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA) (optional catalyst)
-
Dry round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add n-butanol (1.0 eq) and anhydrous toluene.
-
If a catalyst is used, add a catalytic amount of DBTDL or TEA.
-
Heat the mixture to the desired temperature (e.g., 80°C) with stirring.
-
Slowly add this compound (1.05 eq) dropwise to the stirred solution.
-
Maintain the reaction at temperature and monitor its progress using Thin Layer Chromatography (TLC) or in-situ FTIR spectroscopy. The reaction may take several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure urethane.[13]
Synthesis of a Urea Derivative
Objective: To synthesize a urea from this compound and a primary amine (e.g., benzylamine).
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Dry round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add this compound (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold DCM, and dry under vacuum.[13][14]
In-situ Monitoring of Isocyanate Reactions by FTIR Spectroscopy
Objective: To monitor the consumption of the isocyanate group in real-time.
Apparatus:
Procedure:
-
Set up the reaction as described in the synthesis protocols in a suitable reaction vessel that can accommodate the FTIR probe.
-
Insert the fiber-optic probe into the reaction mixture.
-
Record a background spectrum of the initial reaction mixture before the addition of the isocyanate.
-
Initiate the reaction by adding this compound.
-
Collect spectra at regular intervals (e.g., every 60 seconds).
-
Monitor the disappearance of the characteristic isocyanate peak at approximately 2250-2275 cm⁻¹.[17]
-
The concentration of the remaining isocyanate can be quantified by calculating the peak area.
dot
Caption: Workflow for in-situ FTIR monitoring of isocyanate reactions.
Product Characterization by NMR Spectroscopy
Objective: To confirm the structure of the synthesized urethane or urea.
Apparatus:
-
NMR Spectrometer
Procedure:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
For urethanes, look for the characteristic urethane NH proton signal, typically around 7.00 ppm in ¹H NMR.[18][19][20]
-
For ureas, the urea NH proton signals will also be present in the ¹H NMR spectrum.
-
Analyze the chemical shifts and coupling constants to confirm the expected structure.[21]
Conclusion
This compound is a versatile reagent whose reactivity is dominated by the electrophilic nature of its isocyanate group. Its reactions with alcohols and amines provide straightforward routes to urethanes and ureas, respectively. While specific quantitative data for this compound is limited, a robust understanding of its reactivity can be derived from the extensive knowledge base of general isocyanate chemistry. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Careful monitoring of reaction conditions and the use of appropriate analytical techniques are crucial for achieving desired outcomes and ensuring product purity.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. process-nmr.com [process-nmr.com]
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2-Methoxyethyl Isocyanate
This guide provides comprehensive safety protocols and technical information for researchers, scientists, and drug development professionals working with 2-methoxyethyl isocyanate. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize the risk of exposure.
Chemical and Physical Properties
2-Methoxyethyl isocyanate is a reactive chemical that requires careful handling.[1][2][3] Its physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C4H7NO2[4] |
| Molecular Weight | 101.104 g/mol [4] |
| Boiling Point | 115.4 ± 23.0 °C at 760 mmHg[4] |
| Flash Point | 29.5 ± 17.1 °C[4] |
| Density | 1.0 ± 0.1 g/cm³[4] |
| Vapor Pressure | 19.0 ± 0.2 mmHg at 25°C[4] |
| Appearance | Colorless liquid[3] |
| Odor | Pungent[3] |
| Solubility | Soluble in water, but reacts with it.[3] |
Toxicological Data and Hazard Information
Isocyanates are highly reactive and toxic compounds.[2] Exposure can cause severe health effects, including respiratory sensitization (asthma), skin irritation and sensitization, and eye damage.[1][5][6]
| Hazard Classification | GHS Statements |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled[7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[7] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[6] |
| Skin Sensitization | H317: May cause an allergic skin reaction[8] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[7][8] |
Protocols for Safe Handling and Storage
Hierarchy of Controls
To minimize exposure to 2-methoxyethyl isocyanate, a hierarchy of controls must be implemented.
Caption: Hierarchy of Controls for Isocyanate Exposure.
Engineering Controls
-
Ventilation: Always handle 2-methoxyethyl isocyanate in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[9] Local exhaust ventilation is recommended for any process that could generate vapors or aerosols.[1]
-
Closed Systems: Whenever feasible, use a closed system to minimize the potential for release.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling isocyanates.[11]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][10]
-
Hand Protection: Use butyl rubber or nitrile gloves with a minimum thickness of 0.4 mm.[2][5] Latex gloves are not suitable and should not be used.[1][2]
-
Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[12] For tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.[2][11]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a properly fitted respirator with an organic vapor cartridge is required.[13][14] In some high-exposure scenarios, a supplied-air respirator may be necessary.[14]
Storage Protocols
-
Containers: Store 2-methoxyethyl isocyanate in tightly sealed, properly labeled containers.[15] Opened containers should be carefully resealed and stored upright.[12]
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12][13]
-
Incompatible Materials: Keep away from water, strong acids and bases, alcohols, amines, and strong oxidizing agents.[10][12] Isocyanates can react with water to produce carbon dioxide, which can lead to a dangerous pressure buildup in sealed containers.[2][8]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[8][16] If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing immediately.[17] Wash the affected area thoroughly with soap and copious amounts of water.[8][17]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 30 minutes, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.[8][17]
Spill Response Protocol
In the event of a spill, follow these procedures carefully.
Caption: Workflow for 2-Methoxyethyl Isocyanate Spill Response.
Detailed Spill Cleanup Methodology:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[18]
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in section 3.3.[18]
-
Containment: For small spills, absorb the material with a non-combustible absorbent such as sand, earth, or vermiculite.[15][19] For larger spills, dike the area to prevent spreading.[19]
-
Neutralization: Prepare a decontamination solution. A common formulation is 5-10% sodium carbonate and 0.2-2% liquid detergent in water.[20] Another option is a solution of 3-8% concentrated ammonia with detergent in water, though this requires excellent ventilation.[20] Apply the solution to the absorbed material.
-
Collection: Carefully scoop the neutralized material into an open-top container.[18] Do not seal the container, as the reaction can generate carbon dioxide and cause pressure buildup.[18][20]
-
Decontaminate Area: Clean the spill area with the decontamination solution, allowing it to sit for at least 10 minutes before wiping.[20]
-
Waste Disposal: Label the waste container and move it to a well-ventilated area to allow for the completion of the neutralization reaction (at least 24 hours).[15] Dispose of the waste and contaminated PPE in accordance with all federal, state, and local regulations.[18]
Disposal of Unused Material and Empty Containers
All waste containing 2-methoxyethyl isocyanate must be treated as hazardous waste.[15] Contact your institution's environmental health and safety department for specific disposal procedures. Empty containers should be decontaminated with a neutralizing solution before disposal.[20]
References
- 1. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 2. How to Safely Handle Isocyanates? [enuochem.com]
- 3. Methoxymethyl isocyanate | C3H5NO2 | CID 62609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Isocyanato-2-methoxyethane | CAS#:42170-95-6 | Chemsrc [chemsrc.com]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. media.novol.com [media.novol.com]
- 9. reddit.com [reddit.com]
- 10. fishersci.com [fishersci.com]
- 11. Control measures guide - Canada.ca [canada.ca]
- 12. studylib.net [studylib.net]
- 13. Isocyanates – A family of chemicals [tc.canada.ca]
- 14. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. 2-Isocyanatoethyl methacrylate | C7H9NO3 | CID 35409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. fsi.co [fsi.co]
- 19. METHACRYLOYLOXYETHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. safetyinnumbers.ca [safetyinnumbers.ca]
Hydrolysis and Degradation of 1-Isocyanato-2-methoxyethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated hydrolysis and degradation pathways of 1-isocyanato-2-methoxyethane. Due to the limited availability of specific studies on this compound, this guide leverages established principles of isocyanate chemistry and data from structurally analogous compounds to present a scientifically grounded resource.
Introduction
This compound is a bifunctional molecule containing a highly reactive isocyanate group and an ether linkage. The isocyanate group is susceptible to nucleophilic attack, particularly by water, making hydrolysis a primary degradation pathway. Understanding the kinetics and products of this degradation is crucial for applications in drug development, materials science, and for assessing its environmental fate and toxicological profile.
Primary Hydrolysis Pathway
The primary hydrolysis of this compound is expected to proceed through a well-established mechanism for isocyanates. The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group. This leads to the formation of an unstable carbamic acid intermediate (2-methoxyethylcarbamic acid). Carbamic acids are generally transient and readily decompose via decarboxylation to yield the corresponding primary amine (2-methoxyethanamine) and carbon dioxide.[1][2]
Secondary Degradation Pathway: Urea Formation
The primary amine product of hydrolysis, 2-methoxyethanamine, is itself a nucleophile. In the presence of unreacted this compound, it can undergo a rapid reaction to form a stable, disubstituted urea derivative, 1,3-bis(2-methoxyethyl)urea.[1][3] This secondary degradation pathway is significant when the concentration of the isocyanate is high or when water is the limiting reagent.
Quantitative Data for Analogous Compounds
| Parameter | Value | Compound | Conditions | Reference |
| Half-life (t₁/₂) | 9 minutes | Methyl Isocyanate | 25°C in excess water | [4] |
| Hydrolysis Rate | Rapid | Methyl Isocyanate | Minutes to hours in water | [5][6] |
Note: The presence of the methoxy group in this compound may have a minor electronic effect on the reactivity of the isocyanate group compared to methyl isocyanate. However, the overall hydrolysis mechanism and rapid rate are expected to be similar.
Experimental Protocols for Hydrolysis Studies
The following is a generalized protocol for investigating the hydrolysis of this compound.
Materials and Reagents
-
This compound (of known purity)
-
Deionized water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Buffer solutions (e.g., phosphate, acetate) for pH control
-
Quenching solution (e.g., a solution of a primary or secondary amine like dibutylamine in a suitable solvent to derivatize the remaining isocyanate)
-
Internal standard for chromatography
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
pH meter
Experimental Procedure
-
Reaction Setup: A buffered aqueous solution is prepared in the thermostatted reaction vessel and allowed to reach the desired temperature.
-
Initiation of Reaction: A known concentration of this compound (typically as a concentrated solution in a water-miscible, inert solvent like acetonitrile to ensure rapid dissolution) is added to the aqueous solution with vigorous stirring to initiate the hydrolysis reaction.
-
Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching and Derivatization: Each aliquot is immediately added to a quenching solution to stop the hydrolysis reaction by rapidly converting any remaining this compound into a stable derivative.
-
Sample Preparation for Analysis: The quenched samples are then diluted as necessary with the appropriate mobile phase for HPLC analysis or prepared for GC-MS analysis.
-
Chromatographic Analysis: The prepared samples are injected into the HPLC or GC-MS system.
-
HPLC: The disappearance of the derivatized isocyanate and the appearance of the 2-methoxyethanamine and/or the urea derivative can be monitored. A reverse-phase C18 column is often suitable.
-
GC-MS: This technique is particularly useful for identifying and quantifying the volatile degradation products.
-
-
Data Analysis: The concentration of the parent compound and the degradation products at each time point are determined by comparing their peak areas to those of calibration standards. The rate of hydrolysis can then be calculated.
Conclusion
While direct experimental data for this compound is limited, the principles of isocyanate chemistry provide a strong foundation for understanding its hydrolysis and degradation. The primary pathway involves hydrolysis to 2-methoxyethanamine and carbon dioxide, with a potential secondary pathway leading to the formation of 1,3-bis(2-methoxyethyl)urea. The reaction with water is expected to be rapid. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct detailed investigations into the stability and degradation of this compound.
References
A Theoretical and Computational Investigation of 2-Methoxyethyl Isocyanate: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth study of 2-methoxyethyl isocyanate. Given the importance of isocyanates as versatile reagents in the synthesis of a wide array of organic compounds, including pharmaceuticals and polyurethanes, a thorough understanding of their molecular properties is crucial.[1][2][3] This document outlines a systematic approach, from conformational analysis to the prediction of spectroscopic and reactivity parameters, leveraging established computational chemistry protocols.
While direct experimental and computational studies on 2-methoxyethyl isocyanate are not extensively available in the current literature, this guide synthesizes state-of-the-art computational techniques applied to analogous isocyanate-containing molecules. The protocols detailed herein serve as a robust framework for researchers to elucidate the structural, vibrational, and reactive characteristics of this compound.
Conformational Analysis
The flexibility of the 2-methoxyethyl group necessitates a thorough conformational analysis to identify the most stable geometries of 2-methoxyethyl isocyanate. These low-energy conformers are essential for accurate predictions of spectroscopic properties and reactivity. A multi-level computational approach, inspired by established workflows like the CENSO protocol, is recommended for a cost-effective and accurate exploration of the conformational space.[4][5][6]
Experimental Protocols: Computational Conformational Search
A hierarchical computational strategy is proposed to efficiently identify and rank the stable conformers of 2-methoxyethyl isocyanate.
-
Initial Conformer Generation: A low-cost molecular mechanics or semi-empirical method (e.g., GFN2-xTB) is employed to generate a large and diverse set of initial conformers. This step broadly samples the potential energy surface.
-
Geometry Optimization and Energy Refinement: The generated conformers are then subjected to geometry optimization using a computationally efficient Density Functional Theory (DFT) functional and basis set (e.g., B3LYP/6-31G(d)). This provides a more accurate representation of the geometries and relative energies.
-
High-Level Single-Point Energy Calculations: To further refine the energy ranking, single-point energy calculations are performed on the optimized geometries using a more accurate level of theory, such as a larger basis set or a higher-level quantum chemical method (e.g., ωB97X-D/def2-TZVP or DLPNO-CCSD(T)).[1][3]
-
Thermodynamic Analysis: Vibrational frequency calculations are performed at the DFT level to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to compute thermodynamic properties such as Gibbs free energy at a standard temperature (e.g., 298.15 K). This allows for the ranking of conformers based on their thermodynamic stability.
Data Presentation: Predicted Conformational Data
The following table illustrates the type of quantitative data that would be generated from a conformational analysis of 2-methoxyethyl isocyanate. The values presented are hypothetical and serve as a template for reporting actual computational results.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angles (°) | Dipole Moment (Debye) |
| 1 | 0.00 | 65.3 | O-C-C-N: 178.5, C-O-C-C: -65.2 | 2.8 |
| 2 | 0.85 | 25.1 | O-C-C-N: 60.1, C-O-C-C: 175.8 | 3.5 |
| 3 | 1.50 | 9.6 | O-C-C-N: -62.3, C-O-C-C: 179.0 | 3.1 |
Visualization: Conformational Analysis Workflow
Caption: A flowchart illustrating the multi-step computational workflow for the conformational analysis of 2-methoxyethyl isocyanate.
Vibrational Spectroscopy
Theoretical calculations of vibrational spectra (Infrared and Raman) are invaluable for interpreting experimental data and for the structural characterization of molecules. DFT calculations can provide detailed assignments of vibrational modes.[7][8]
Experimental Protocols: Computational Vibrational Spectroscopy
-
Geometry Optimization: The most stable conformer of 2-methoxyethyl isocyanate, as determined from the conformational analysis, is optimized at a suitable level of DFT (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities.
-
Scaling of Frequencies: It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match experimental data. This accounts for the neglect of anharmonicity in the theoretical model.
-
Spectral Simulation: The calculated frequencies and intensities are used to simulate the IR and Raman spectra, typically by fitting Lorentzian or Gaussian functions to the calculated data.
Data Presentation: Predicted Vibrational Frequencies
The following table provides an example of how the calculated vibrational frequencies and their assignments for the most stable conformer of 2-methoxyethyl isocyanate would be presented.
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν₁ | 2985 | 2895 | 45.2 | 120.3 | C-H stretch (methoxy) |
| ν₂ | 2280 | 2212 | 1850.7 | 55.6 | N=C=O asymmetric stretch |
| ν₃ | 1450 | 1407 | 25.8 | 15.1 | CH₂ scissoring |
| ν₄ | 1125 | 1091 | 150.3 | 20.4 | C-O-C stretch |
Visualization: Logical Relationship of Spectroscopic Analysis
Caption: A diagram showing the logical flow from the optimized molecular structure to the assignment of vibrational spectra.
Molecular Reactivity
Computational chemistry provides powerful tools to investigate the reactivity of 2-methoxyethyl isocyanate. This includes the study of reaction mechanisms, transition states, and the calculation of activation energies. For instance, the reaction with alcohols to form carbamates is a fundamental transformation of isocyanates.[9]
Experimental Protocols: Computational Investigation of Reaction Mechanisms
-
Reactant and Product Optimization: The geometries of the reactants (2-methoxyethyl isocyanate and a model alcohol, e.g., methanol) and the expected product (the corresponding carbamate) are fully optimized.
-
Transition State Search: A search for the transition state structure connecting the reactants and products is performed. Various algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, can be employed.
-
Transition State Verification: A frequency calculation is performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products on the potential energy surface.
-
Activation Energy Calculation: The activation energy (or Gibbs free energy of activation) is calculated as the energy difference between the transition state and the reactants.
Data Presentation: Predicted Reaction Energetics
The following table illustrates the kind of data that would be generated from a computational study of the reaction of 2-methoxyethyl isocyanate with methanol.
| Species | Relative Energy (kcal/mol) |
| Reactants (Isocyanate + Methanol) | 0.00 |
| Transition State | +15.2 |
| Product (Carbamate) | -25.8 |
Visualization: Reaction Pathway Diagram
Caption: A simplified reaction coordinate diagram illustrating the energetic pathway for the reaction of 2-methoxyethyl isocyanate with methanol.
This guide provides a foundational framework for the theoretical and computational investigation of 2-methoxyethyl isocyanate. By applying these methodologies, researchers can gain significant insights into its molecular properties, which is essential for its application in synthetic chemistry and drug development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. From a humorous post to a detailed quantum-chemical study: isocyanate synthesis revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. chem4all.nethouse.ru [chem4all.nethouse.ru]
Methodological & Application
Application Note: A Novel Derivatization Protocol for the Analysis of Amino Acids by GC-MS using 2-Methoxyethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of amino acids. However, their inherent polarity and low volatility necessitate a derivatization step to improve their chromatographic behavior. This application note presents a detailed, theoretical protocol for a two-step derivatization of amino acids using 2-methoxyethyl isocyanate. This method is proposed to enhance the volatility and thermal stability of amino acids, making them amenable to GC-MS analysis. The protocol first involves the esterification of the carboxylic acid group, followed by the derivatization of the amino and other reactive functional groups with 2-methoxyethyl isocyanate. This document provides a comprehensive experimental procedure, suggested GC-MS parameters, and representative quantitative data from established methods for comparison. The included workflow and reaction diagrams offer a clear visual representation of the process. It is important to note that this is a theoretical protocol and requires experimental optimization and validation.
Introduction
The quantitative analysis of amino acids is crucial in a wide range of scientific disciplines, including biomedical research, clinical diagnostics, and drug development. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for amino acid analysis.[1] Due to their zwitterionic nature at physiological pH, amino acids are non-volatile and thermally labile, making direct GC-MS analysis challenging.[2][3] Chemical derivatization is therefore a critical step to block polar functional groups, thereby increasing volatility and thermal stability.[2][3]
Common derivatization strategies for amino acids include silylation and acylation.[2][4] This application note proposes a novel, two-step derivatization approach utilizing 2-methoxyethyl isocyanate. Isocyanates are known to react with active hydrogen-containing functional groups such as amines and hydroxyls.[5] The proposed method first protects the carboxylic acid group through esterification, followed by the reaction of the amino group (and any other reactive groups like hydroxyl or thiol) with 2-methoxyethyl isocyanate to form a stable urea derivative. This derivatization is expected to yield thermally stable and volatile products suitable for GC-MS analysis.
Proposed Derivatization Chemistry
The proposed derivatization of amino acids with 2-methoxyethyl isocyanate is a two-step process:
-
Esterification: The carboxylic acid group of the amino acid is first converted to a methyl ester by reaction with methanolic HCl. This step is crucial as isocyanates may not efficiently react with the carboxylic acid group under typical conditions.[6]
-
Urea Formation: The amino group (and other reactive groups such as hydroxyl or thiol) of the amino acid methyl ester then reacts with 2-methoxyethyl isocyanate to form a stable, non-polar derivative.
Proposed Reaction Pathway
Caption: Proposed two-step derivatization of amino acids.
Experimental Protocol
Materials and Reagents
-
Amino acid standards
-
2-Methoxyethyl isocyanate (analytical grade)
-
Methanol (anhydrous, GC grade)
-
Acetyl chloride (or dry HCl gas)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Sample (e.g., plasma, urine, cell culture media)
-
Internal standards (e.g., stable isotope-labeled amino acids)
Equipment
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Heating block or water bath
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials with inserts
-
Microsyringes
Procedure
-
Sample Preparation (Example for Plasma) a. To 100 µL of plasma, add a known amount of internal standard solution. b. Precipitate proteins by adding 400 µL of cold methanol. c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean reaction vial. e. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 50°C.
-
Step 1: Esterification a. Prepare 3 M methanolic HCl by slowly adding 240 µL of acetyl chloride to 1 mL of cold anhydrous methanol. b. To the dried sample residue, add 100 µL of 3 M methanolic HCl. c. Cap the vial tightly and heat at 70°C for 60 minutes. d. Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.
-
Step 2: Derivatization with 2-Methoxyethyl Isocyanate a. To the dried amino acid methyl ester, add 50 µL of pyridine and 50 µL of 2-methoxyethyl isocyanate. b. Cap the vial and heat at 60°C for 30 minutes. c. Cool the vial to room temperature.
-
Extraction of Derivatives a. Add 200 µL of ethyl acetate and 100 µL of deionized water to the reaction mixture. b. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases. c. Transfer the upper organic layer (ethyl acetate) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. d. Transfer the dried extract to an autosampler vial for GC-MS analysis.
Experimental Workflow Diagram
Caption: Overall workflow for amino acid derivatization.
GC-MS Parameters (Suggested Starting Conditions)
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantitative Data (Representative)
The following table presents typical quantitative performance data from established amino acid derivatization methods for GC-MS, such as silylation or chloroformate derivatization. These values should be considered as a benchmark for the proposed method after its validation.
| Amino Acid | Linearity (r²) | LOD (µM) | LOQ (µM) | Recovery (%) |
| Alanine | > 0.995 | 0.1 - 1.0 | 0.3 - 3.0 | 90 - 110 |
| Valine | > 0.995 | 0.1 - 1.0 | 0.3 - 3.0 | 90 - 110 |
| Leucine | > 0.995 | 0.1 - 1.0 | 0.3 - 3.0 | 90 - 110 |
| Isoleucine | > 0.995 | 0.1 - 1.0 | 0.3 - 3.0 | 90 - 110 |
| Proline | > 0.995 | 0.2 - 1.5 | 0.6 - 4.5 | 85 - 115 |
| Phenylalanine | > 0.995 | 0.1 - 1.0 | 0.3 - 3.0 | 90 - 110 |
| Tyrosine | > 0.995 | 0.2 - 2.0 | 0.6 - 6.0 | 85 - 115 |
| Serine | > 0.995 | 0.5 - 3.0 | 1.5 - 9.0 | 80 - 120 |
| Threonine | > 0.995 | 0.5 - 3.0 | 1.5 - 9.0 | 80 - 120 |
| Aspartic Acid | > 0.995 | 0.2 - 2.0 | 0.6 - 6.0 | 85 - 115 |
| Glutamic Acid | > 0.995 | 0.2 - 2.0 | 0.6 - 6.0 | 85 - 115 |
| Lysine | > 0.995 | 0.1 - 1.5 | 0.3 - 4.5 | 85 - 115 |
Note: The above data are for illustrative purposes only and are not derived from the 2-methoxyethyl isocyanate method. LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific instrumentation and matrix.
Method Development and Optimization
The proposed protocol provides a starting point for method development. Key parameters that may require optimization include:
-
Esterification: Reaction time, temperature, and concentration of methanolic HCl.
-
Derivatization: Molar excess of 2-methoxyethyl isocyanate, reaction time, temperature, and choice of catalyst/base (e.g., pyridine).
-
Extraction: Solvent choice and pH to ensure efficient recovery of the derivatives.
-
GC-MS Parameters: Optimization of the oven temperature program to achieve optimal separation of all amino acid derivatives.
Conclusion
This application note outlines a theoretical protocol for the derivatization of amino acids using 2-methoxyethyl isocyanate for subsequent GC-MS analysis. This novel, two-step approach is designed to produce volatile and thermally stable derivatives, enabling sensitive and selective quantification. While this protocol is based on established chemical principles of esterification and isocyanate reactions, it requires thorough experimental validation and optimization. The provided workflow, reaction scheme, and representative data serve as a valuable resource for researchers and scientists interested in developing new methods for amino acid analysis.
References
- 1. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Isocyanato-2-methoxyethane as a Potential Amine Blocking Agent in Peptide Synthesis
Disclaimer: The following application notes and protocols are a theoretical framework based on the general principles of peptide synthesis and carbamate-based protecting group chemistry. As of the date of this document, the use of 1-isocyanato-2-methoxyethane as an amine blocking agent in peptide synthesis is not well-documented in scientific literature. The protocols provided are hypothetical and would require substantial experimental validation for any practical application.
Introduction
In peptide synthesis, the reversible protection of the α-amino group of amino acids is a critical step to prevent self-polymerization and to ensure the correct peptide sequence is assembled.[1][2][3] The most common α-amino protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[1][2][4] This document explores the hypothetical use of this compound to introduce the 2-methoxyethylcarbamoyl (Moc) group as a novel amine protecting group. The Moc group is a carbamate and is expected to share some properties with other carbamate-based protecting groups.
The reaction of an isocyanate with a primary amine, such as the α-amino group of an amino acid, is expected to form a urea linkage. However, for the purpose of creating a carbamate protecting group, the isocyanate would typically be reacted with the amino acid under conditions that favor the formation of the N-carbamoyl derivative.
Hypothetical Properties of the 2-Methoxyethylcarbamoyl (Moc) Group
The theoretical properties of the Moc protecting group are summarized in the table below, drawing parallels with established protecting groups.
| Property | Hypothetical Characteristic of Moc Group | Rationale |
| Introduction | Reaction of an amino acid with this compound in a suitable solvent. | Isocyanates are known to react with amines to form ureas or carbamates.[5][6][7] |
| Stability | Potentially stable to mildly acidic and basic conditions, depending on the specific cleavage strategy developed. The ether linkage may confer some stability. | The stability of carbamates varies. For instance, Boc is acid-labile, while Fmoc is base-labile.[1][3][4] The stability of the Moc group would need to be experimentally determined. |
| Cleavage (Deprotection) | Could potentially be cleaved under specific nucleophilic, reductive, or strongly acidic/basic conditions that would need to be optimized experimentally. | The cleavage of carbamates can be achieved by various methods, including acidolysis, base-induced elimination, or nucleophilic attack, depending on the structure of the carbamate.[8][9][10][11][12] The presence of the methoxy group might influence the cleavage mechanism. |
| Orthogonality | Orthogonality with other protecting groups (e.g., side-chain protecting groups) would depend on the specific cleavage conditions developed for the Moc group. | An ideal protecting group can be removed without affecting other protecting groups in the molecule, a concept known as orthogonality.[2] |
| Racemization | The introduction of the Moc group via the isocyanate reaction should be optimized to minimize the risk of racemization of the chiral α-carbon of the amino acid. | Minimizing racemization is a key consideration in the selection and application of any protecting group in peptide synthesis.[1] |
Hypothetical Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood, as isocyanates are reactive and potentially hazardous.
-
Anhydrous solvents and reagents should be used, as isocyanates react with water.
-
The progress of all reactions should be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol for the Introduction of the Moc Group (Moc-AA-OH Synthesis)
This protocol describes a hypothetical procedure for the protection of an amino acid with this compound.
-
Dissolve the Amino Acid: Suspend the desired amino acid (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Add Base: Add a non-nucleophilic base (e.g., Diisopropylethylamine (DIEA), 1.1 equivalents) to the suspension and stir until the amino acid dissolves.
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Isocyanate: Slowly add this compound (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction for completion by TLC or HPLC.
-
Work-up:
-
Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting Moc-protected amino acid (Moc-AA-OH) by flash column chromatography or recrystallization.
Hypothetical Protocol for the Cleavage of the Moc Group
The conditions for the cleavage of the Moc group would need to be determined experimentally. Below are three hypothetical approaches based on the cleavage of other carbamates.
Option A: Acidic Cleavage (Theoretical)
-
Dissolve the Moc-protected peptide in a strong acid, such as neat Trifluoroacetic Acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the TFA under a stream of nitrogen.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation.
Option B: Basic Cleavage (Theoretical)
-
Dissolve the Moc-protected peptide in a solution of a strong, non-nucleophilic base (e.g., 20% Piperidine in DMF).
-
Stir the reaction at room temperature for 30 minutes.
-
Precipitate the peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation.
Option C: Nucleophilic Cleavage (Theoretical)
-
Dissolve the Moc-protected peptide in a suitable solvent (e.g., N,N-Dimethylacetamide).
-
Add a nucleophile such as 2-mercaptoethanol and a base like potassium phosphate.[8][9][10]
-
Heat the reaction mixture (e.g., to 75 °C) and monitor for completion.
-
Perform an appropriate aqueous work-up and purify the deprotected peptide.
Hypothetical Application in Solid-Phase Peptide Synthesis (SPPS)
The following workflow outlines how the Moc group could theoretically be integrated into a solid-phase peptide synthesis (SPPS) cycle.
Caption: Hypothetical workflow for SPPS using Moc-protected amino acids.
Visualizations of Hypothetical Reactions
Protection of an Amino Acid with this compound
Caption: Hypothetical reaction for the formation of a Moc-protected amino acid.
Hypothetical Cleavage of the Moc Protecting Group
Caption: General scheme for the hypothetical deprotection of a Moc-protected peptide.
Conclusion
The use of this compound as an amine blocking agent in peptide synthesis represents an unexplored area. The theoretical framework presented here provides a starting point for the investigation of the resulting 2-methoxyethylcarbamoyl (Moc) protecting group. Extensive experimental work would be required to determine the stability of the Moc group, develop reliable protocols for its introduction and cleavage, and assess its compatibility with the standard procedures of peptide synthesis. Researchers interested in exploring novel protecting group strategies may find this a compelling area for investigation.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 9. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Step-by-Step Guide for Amine Quantification using 1-Isocyanato-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of primary and secondary amines is crucial in numerous fields, including pharmaceutical development, environmental analysis, and biomedical research. Amines often lack a strong chromophore, making their direct detection by common analytical techniques like UV-Vis spectroscopy or fluorescence challenging. Derivatization with a suitable reagent can overcome this limitation by introducing a UV-active or fluorescent tag onto the amine molecule. This application note provides a detailed protocol for the quantification of amines using 1-isocyanato-2-methoxyethane as a derivatizing agent.
The fundamental principle of this method lies in the reaction between the isocyanate group (-N=C=O) of this compound and the nucleophilic primary or secondary amine group. This reaction forms a stable, substituted urea derivative that can be readily analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methoxyethane group enhances the solubility of the derivative in common HPLC mobile phases.
Principle of the Method
The primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in this compound. This addition reaction results in the formation of a stable urea linkage. The reaction is typically carried out in an aprotic solvent under anhydrous conditions to prevent the hydrolysis of the isocyanate reagent. The resulting derivative possesses a chromophore that allows for sensitive detection at an appropriate UV wavelength. Quantification is achieved by comparing the peak area of the derivatized analyte to a calibration curve constructed from derivatized amine standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound (derivatizing agent)
-
Amine standards (e.g., primary and secondary amines of interest)
-
Aprotic solvent (e.g., anhydrous acetonitrile, HPLC grade)
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water and adjust the pH to 9.0 with 1 M sodium hydroxide.
-
Quenching solution (e.g., 1% (v/v) formic acid in water)
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC grade water
-
Mobile Phase B: Acetonitrile, HPLC grade
-
Sample containing the amine(s) of interest
-
Microcentrifuge tubes or autosampler vials
-
Vortex mixer
-
Heating block or water bath
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
Preparation of Solutions
-
Derivatizing Reagent Solution (10 mg/mL): Prepare fresh daily. Dissolve 10 mg of this compound in 1 mL of anhydrous acetonitrile. Store protected from moisture.
-
Amine Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each amine standard in 10 mL of a suitable solvent (e.g., water, methanol, or acetonitrile, depending on the solubility of the amine).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent to cover the desired concentration range for the calibration curve.
Derivatization Procedure
-
Sample/Standard Preparation: To a microcentrifuge tube, add 50 µL of the amine standard solution or the sample to be analyzed.
-
Buffering: Add 50 µL of 0.1 M borate buffer (pH 9.0) and vortex briefly.
-
Derivatization Reaction: Add 100 µL of the 10 mg/mL this compound solution in acetonitrile.
-
Incubation: Vortex the mixture immediately for 30 seconds and then incubate at 60°C for 30 minutes in a heating block or water bath.
-
Quenching: After incubation, cool the mixture to room temperature and add 50 µL of 1% formic acid to quench the reaction by reacting with any excess derivatizing reagent. Vortex briefly.
-
Analysis: The derivatized sample is now ready for HPLC analysis. Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Column Temperature: 30°C
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (This may need to be optimized based on the UV spectrum of the specific amine derivative)
-
Injection Volume: 10 µL
Data Presentation
Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting calibration curve data and sample analysis results.
Table 1: Calibration Data for Amine Standards
| Analyte | Concentration (µg/mL) | Peak Area (mAU*s) |
| Amine 1 | 1 | 15023 |
| 5 | 75112 | |
| 10 | 152345 | |
| 25 | 378901 | |
| 50 | 755432 | |
| Amine 2 | 1 | 12054 |
| 5 | 60270 | |
| 10 | 121890 | |
| 25 | 305678 | |
| 50 | 610123 |
Table 2: Quantification of Amines in Unknown Samples
| Sample ID | Analyte | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
| Sample A | Amine 1 | 112876 | 7.5 |
| Amine 2 | 95432 | 7.9 | |
| Sample B | Amine 1 | 254321 | 16.8 |
| Amine 2 | 210987 | 17.4 |
Mandatory Visualizations
Caption: Experimental workflow for amine quantification.
Application of 2-Methoxyethyl Isocyanate in Polyurethane Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a highly versatile class of polymers, extensively utilized in the biomedical field due to their excellent biocompatibility, tunable mechanical properties, and biodegradability.[1] Their synthesis typically involves the reaction of a diisocyanate with a polyol. While diisocyanates form the backbone of the polymer, monofunctional isocyanates play a crucial role in polymer modification, primarily as chain terminators or "end-capping" agents.
This document provides detailed application notes and protocols for the use of 2-methoxyethyl isocyanate , a monofunctional isocyanate, in the surface modification of polyurethanes. It is critical to note that as a monofunctional reagent, 2-methoxyethyl isocyanate is not suitable for de novo polyurethane synthesis, as it will terminate chain growth. Instead, its application lies in the post-synthesis or prepolymer stage to introduce specific functionalities. The methoxyethyl group, being a short ethylene glycol ether, is of particular interest for modulating surface properties such as hydrophilicity and biocompatibility, which is highly relevant for drug delivery and medical device applications.
Principle of Application: End-Capping of Polyurethane Prepolymers
The primary application of 2-methoxyethyl isocyanate in polyurethane chemistry is the end-capping of isocyanate-terminated prepolymers. This process involves two main stages:
-
Synthesis of an Isocyanate-Terminated Prepolymer: A diol (or polyol) is reacted with an excess of a diisocyanate. This results in a polymer chain with reactive isocyanate (-NCO) groups at both ends.[2]
-
End-Capping Reaction: The isocyanate-terminated prepolymer is then reacted with a monofunctional reagent, in this case, 2-methoxyethyl isocyanate. This reaction consumes the terminal -NCO groups, replacing them with the 2-methoxyethyl urethane moiety. This process effectively terminates further polymerization and functionalizes the polymer chain ends.
The introduction of the methoxyethyl group at the chain ends can significantly alter the surface properties of the final polyurethane material, potentially leading to:
-
Increased hydrophilicity and wettability.
-
Reduced non-specific protein adsorption.[3]
-
Improved biocompatibility and reduced inflammatory response.[4]
-
Altered drug release kinetics in polyurethane-based drug delivery systems.
Experimental Protocols
Protocol 1: Synthesis of an Isocyanate-Terminated Polyurethane Prepolymer
This protocol describes the synthesis of a representative isocyanate-terminated prepolymer using polytetramethylene ether glycol (PTMEG) and 4,4'-methylene diphenyl diisocyanate (MDI).
Materials:
-
Polytetramethylene ether glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry toluene (or other suitable aprotic solvent)
-
Nitrogen gas (high purity)
-
Reaction kettle equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
Procedure:
-
Drying of Reagents: Dry the PTMEG at 80°C under vacuum for at least 4 hours to remove any residual water. MDI should be used as received if the container is freshly opened; otherwise, it may need to be filtered. Ensure all glassware is thoroughly dried.
-
Reaction Setup: Assemble the reaction kettle and purge with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging the Reactor: Charge the dried PTMEG (e.g., 100 g, 0.05 mol) and dry toluene (e.g., 200 mL) into the reaction kettle.
-
Heating and Dissolution: Heat the mixture to 60°C with stirring until the PTMEG is completely dissolved.
-
Addition of MDI: Add MDI to the reactor. For a 2:1 molar excess of NCO to OH, add 25 g (0.1 mol) of MDI.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants).
-
Prepolymerization Reaction: Maintain the reaction temperature at 80°C under a nitrogen blanket with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by titrating for the isocyanate content (NCO%) at regular intervals (e.g., every 30 minutes) according to ASTM D2572. The reaction is considered complete when the NCO% reaches the theoretical value. For the example quantities, the theoretical NCO% can be calculated.
-
Cooling and Storage: Once the desired NCO content is reached, cool the prepolymer solution to room temperature. The isocyanate-terminated prepolymer solution is now ready for the end-capping step. Store under a dry nitrogen atmosphere.
Protocol 2: End-Capping with 2-Methoxyethyl Isocyanate
This protocol details the procedure for reacting the isocyanate-terminated prepolymer with 2-methoxyethyl isocyanate.
Materials:
-
Isocyanate-terminated polyurethane prepolymer solution (from Protocol 1)
-
2-Methoxyethyl isocyanate
-
Dry toluene
-
Nitrogen gas (high purity)
Procedure:
-
Reaction Setup: Use the same reaction setup as in Protocol 1, ensuring a dry, inert atmosphere.
-
Charging the Reactor: Charge the synthesized prepolymer solution into the reactor.
-
Addition of 2-Methoxyethyl Isocyanate: Slowly add a stoichiometric amount of 2-methoxyethyl isocyanate corresponding to the remaining free NCO groups in the prepolymer. For example, if the prepolymer has 0.05 mol of free NCO groups, add 5.75 g (0.05 mol) of 2-methoxyethyl isocyanate. It is advisable to add the capping agent dropwise to control any potential exotherm.
-
End-Capping Reaction: Maintain the reaction at a slightly elevated temperature (e.g., 60-70°C) with stirring.
-
Monitoring the Reaction: Monitor the disappearance of the NCO peak (around 2270 cm⁻¹) using Fourier-transform infrared (FTIR) spectroscopy. The reaction is complete when this peak is no longer detectable.
-
Product Isolation: Once the reaction is complete, the end-capped polyurethane can be isolated by precipitation in a non-solvent such as methanol or hexane, followed by filtration and drying under vacuum.
Data Presentation
The following tables summarize representative quantitative data for a typical polyurethane before and after end-capping. The data for the end-capped polymer are illustrative, based on the expected effects of introducing hydrophilic, flexible chain ends, similar to PEGylation.[3][5]
Table 1: Physicochemical Properties
| Property | Uncapped PU Precursor | 2-Methoxyethyl Isocyanate End-Capped PU |
| Surface Chemistry | Terminal -NCO groups | Terminal -NHCOO(CH₂)₂OCH₃ groups |
| Water Contact Angle | ~80° | ~65° (Expected decrease) |
| Surface Energy | Lower | Higher (Expected increase) |
| Glass Transition Temp. (Tg) | Varies with composition | Slight decrease may be observed |
Table 2: Biological Interaction Properties (Illustrative)
| Property | Uncapped PU Precursor | 2-Methoxyethyl Isocyanate End-Capped PU |
| Fibrinogen Adsorption | High | Low (Expected decrease)[5] |
| Platelet Adhesion | Significant | Minimal (Expected decrease)[3] |
| Biocompatibility | Good | Potentially Enhanced |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the two-stage reaction of forming an isocyanate-terminated prepolymer and the subsequent end-capping with 2-methoxyethyl isocyanate.
Caption: Reaction pathway for the synthesis of 2-methoxyethyl isocyanate end-capped polyurethane.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental protocol, from reagent preparation to final product characterization.
Caption: Experimental workflow for polyurethane end-capping.
Conclusion
2-Methoxyethyl isocyanate serves as a valuable tool for the modification of polyurethanes. By end-capping isocyanate-terminated prepolymers, researchers can introduce hydrophilic, PEG-like functionalities to the polymer chain ends. This surface modification strategy is a promising avenue for enhancing the biocompatibility and performance of polyurethanes in drug delivery systems and medical devices, primarily by reducing non-specific protein interactions and subsequent inflammatory responses. The provided protocols offer a foundational methodology for synthesizing and characterizing these modified polymers.
References
- 1. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Lysine-PEG-modified polyurethane as a fibrinolytic surface: Effect of PEG chain length on protein interactions, platelet interactions and clot lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of fluorocarbon chain end-capped poly(carbonate urethane)s as biomaterials: a novel bilayered surface structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of polyurethane with polyethylene glycol-corn trypsin inhibitor for inhibition of factor Xlla in blood contact - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Biogenic Amines with 1-Isocyanato-2-methoxyethane for High-Performance Liquid Chromatography (HPLC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines (BAs) are low molecular weight organic bases present in a variety of biological matrices and food products. Their quantitative analysis is crucial in many fields, including food safety, clinical diagnostics, and neuroscience research. Due to their lack of significant UV-absorbing or fluorescent moieties, direct analysis of BAs by HPLC is often challenging.[1] Pre-column derivatization is a common strategy to enhance their detectability and improve chromatographic separation.[2]
This document provides a detailed protocol for the derivatization of biogenic amines with 1-isocyanato-2-methoxyethane for subsequent HPLC analysis. The isocyanate group reacts with the primary and secondary amine functional groups of BAs to form stable urea derivatives. The introduction of the methoxyethyl group can alter the polarity of the analytes, potentially improving their retention and separation on reversed-phase HPLC columns.
While specific literature on the application of this compound for biogenic amine analysis is not widely available, this protocol is based on established principles of isocyanate derivatization of amines and provides a robust starting point for method development.[3]
Principle of the Method
The derivatization reaction involves the nucleophilic attack of the amine group of the biogenic amine on the electrophilic carbon atom of the isocyanate group of this compound. This reaction results in the formation of a stable urea linkage, as depicted in the reaction diagram below. The resulting derivatives are typically more hydrophobic, leading to better retention on reversed-phase HPLC columns.
Figure 1: Derivatization reaction of a primary amine with this compound.
Experimental Protocols
Materials and Reagents
-
Biogenic Amine Standards: (e.g., histamine, tyramine, putrescine, cadaverine, spermidine, spermine, agmatine, phenylethylamine)
-
This compound: (Purity ≥ 98%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: HPLC grade
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl): (0.1 M)
-
Perchloric Acid (PCA): (e.g., 0.4 M)
-
Solid-Phase Extraction (SPE) Cartridges: C18, if required for sample cleanup
Solutions Preparation
-
Biogenic Amine Standard Stock Solutions (1 mg/mL): Individually dissolve 10 mg of each biogenic amine standard in 10 mL of 0.1 M HCl. Store at 4°C. These solutions are typically stable for several months.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all biogenic amines at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with 0.1 M HCl.
-
Derivatization Reagent Solution (5 mg/mL): Prepare fresh daily by dissolving 25 mg of this compound in 5 mL of acetonitrile. This solution should be protected from moisture.
-
Borate Buffer (0.125 M, pH 10): Dissolve 7.73 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 10 with a concentrated NaOH solution.[3]
Sample Preparation
The appropriate sample preparation method will depend on the matrix.
-
Liquid Samples (e.g., beverages, urine):
-
Centrifuge the sample to remove any particulate matter.
-
The supernatant may be used directly for derivatization or may require further cleanup using SPE.
-
-
Solid Samples (e.g., tissue, food):
-
Homogenize a known amount of the sample (e.g., 1-5 g) with an appropriate volume of extraction solution (e.g., 0.4 M perchloric acid).
-
Centrifuge the homogenate (e.g., 10,000 x g for 15 minutes at 4°C).
-
Collect the supernatant and filter it through a 0.45 µm syringe filter. The extract is now ready for derivatization.
-
Derivatization Procedure
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample extract or working standard solution.
-
Add 100 µL of 0.125 M borate buffer (pH 10).
-
Vortex the mixture briefly.
-
Add 200 µL of the this compound solution (5 mg/mL in ACN).
-
Vortex immediately for 30 seconds.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). Optimization of temperature and time may be required.
-
After incubation, cool the mixture to room temperature.
-
The reaction can be stopped by adding a small amount of a primary amine solution (e.g., 20 µL of 1 M glycine) to consume any excess reagent, though this may not be necessary if the sample is injected directly.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
References
Application Notes and Protocols for the Reaction of 2-Methoxyethyl Isocyanate with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of isocyanates with alcohols to form urethanes (or carbamates) is a fundamental and widely utilized transformation in organic chemistry and materials science. This application note provides a detailed experimental setup and protocols for the reaction of 2-methoxyethyl isocyanate with various alcohols. 2-Methoxyethyl isocyanate is a useful reagent for introducing the 2-methoxyethyl carbamate moiety, which can modify the physicochemical properties of parent molecules, such as solubility and bioavailability, a feature of interest in drug development.
The general reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group. This reaction can be performed without a catalyst, although the reaction rate is significantly influenced by the structure of the alcohol and the reaction conditions. For less reactive alcohols or to achieve faster reaction times and higher yields, catalysts such as tertiary amines or organotin compounds are often employed.
Safety Precautions
Isocyanates are toxic and potent respiratory sensitizers. All manipulations involving 2-methoxyethyl isocyanate must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) for 2-methoxyethyl isocyanate.
General Reaction Scheme
The reaction of 2-methoxyethyl isocyanate with an alcohol produces a stable N-(2-methoxyethyl)carbamate derivative.
Caption: General reaction of 2-methoxyethyl isocyanate with an alcohol.
Experimental Protocols
The following protocols provide a general framework for the reaction of 2-methoxyethyl isocyanate with primary, secondary, and aromatic alcohols. The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Infrared (IR) Spectroscopy, or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
2-Methoxyethyl isocyanate (reagent grade)
-
Anhydrous alcohols (e.g., ethanol, isopropanol, benzyl alcohol)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, acetonitrile)
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL), triethylamine (TEA))
-
Round-bottom flask with a magnetic stir bar
-
Condenser and drying tube (or inert gas inlet)
-
Heating mantle or oil bath with temperature control
-
Syringes and needles for reagent addition
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Analytical instruments (TLC plates, IR spectrometer, HPLC system)
Uncatalyzed Reaction Protocol
This protocol is suitable for reactive alcohols, such as primary alcohols.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, 0.5 M).
-
Reagent Addition: Slowly add 2-methoxyethyl isocyanate (1.05 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the disappearance of the isocyanate peak (~2250-2280 cm⁻¹) in the IR spectrum.
-
Workup: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired urethane.
Catalyzed Reaction Protocol
This protocol is recommended for less reactive alcohols, such as secondary or sterically hindered alcohols, or to accelerate the reaction rate.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in an anhydrous solvent (e.g., toluene, 0.5 M).
-
Catalyst Addition: Add the catalyst to the solution. For dibutyltin dilaurate (DBTDL), a typical loading is 0.01-0.1 mol%. For triethylamine (TEA), 1-10 mol% can be used.
-
Reagent Addition: Slowly add 2-methoxyethyl isocyanate (1.05 eq.) to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by TLC or IR spectroscopy.
-
Workup: Upon completion, quench the reaction with a small amount of methanol. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
The following tables provide representative data for the reaction of 2-methoxyethyl isocyanate with various alcohols under different conditions. Please note that this data is illustrative and optimal conditions may vary depending on the specific substrate and scale of the reaction.
Table 1: Uncatalyzed Reaction of 2-Methoxyethyl Isocyanate with Alcohols in THF at Room Temperature
| Alcohol Substrate | Alcohol Type | Reaction Time (h) | Expected Yield (%) |
| Ethanol | Primary | 4 - 6 | > 95 |
| Isopropanol | Secondary | 18 - 24 | 80 - 90 |
| Benzyl Alcohol | Primary, Aromatic | 6 - 8 | > 90 |
Table 2: DBTDL (0.1 mol%) Catalyzed Reaction of 2-Methoxyethyl Isocyanate with Alcohols in Toluene at Room Temperature
| Alcohol Substrate | Alcohol Type | Reaction Time (h) | Expected Yield (%) |
| Ethanol | Primary | 0.5 - 1 | > 98 |
| Isopropanol | Secondary | 2 - 4 | > 95 |
| Benzyl Alcohol | Primary, Aromatic | 1 - 2 | > 95 |
Analytical Methods
In-situ Monitoring by FT-IR Spectroscopy
The reaction can be conveniently monitored in real-time by observing the disappearance of the strong, sharp absorption band of the isocyanate group (-N=C=O) in the IR spectrum, which typically appears around 2250-2280 cm⁻¹.
Reaction Quenching and Analysis by HPLC
For quantitative analysis, aliquots of the reaction mixture can be withdrawn at specific time points and quenched with an excess of a primary amine, such as dibutylamine, to form a stable urea derivative. The quenched samples can then be diluted and analyzed by reverse-phase HPLC with UV detection to determine the concentration of the remaining isocyanate.[1]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and analysis of urethanes from 2-methoxyethyl isocyanate and alcohols.
Caption: Experimental workflow for urethane synthesis and analysis.
References
Application Notes and Protocols for 1-Isocyanato-2-methoxyethane as a Chemical Probe for Functional Proteomics
Disclaimer: Extensive literature searches did not yield specific studies, application notes, or protocols for the use of 1-isocyanato-2-methoxyethane as a chemical probe in functional proteomics. The following application notes and protocols are therefore generalized based on the known reactivity of isocyanates with proteins and established workflows for small molecule chemical probes in proteomics. These should be considered as a starting template and would require empirical optimization and validation for this specific compound.
Application Notes
Introduction
This compound is a small, electrophilic molecule that can be utilized as a chemical probe to investigate protein function and identify potential drug targets. Its isocyanate functional group is reactive towards nucleophilic residues on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, forming stable urea linkages.[1][2][3][4][5] This covalent labeling allows for the enrichment and subsequent identification of target proteins by mass spectrometry-based proteomic techniques. The small size and methoxyethyl moiety may confer favorable properties for cell permeability and interaction within protein binding pockets.
Principle of a Chemoproteomic Experiment
The use of this compound as a chemical probe in functional proteomics follows a general workflow. The probe is introduced to a biological system (e.g., cell lysate, intact cells), where it covalently modifies its protein targets. These modified proteins are then enriched, typically after tagging the probe with a biotin handle via click chemistry (if the probe is synthesized with an alkyne or azide group) or by using an antibody against the modified residue. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of modification.[6][7][8][9] Quantitative proteomic strategies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or Tandem Mass Tags (TMT), can be employed to determine the selectivity of the probe and to identify targets in a competitive binding experiment.[7][8]
Applications
-
Target Identification and Validation: Identifying the cellular targets of bioactive small molecules is a critical step in drug discovery. This compound can be used to pull down and identify the binding partners of a parent compound, helping to elucidate its mechanism of action.
-
Covalent Ligand Discovery: As an electrophilic fragment, this probe can be used to identify proteins with reactive lysine residues in binding pockets, providing starting points for the development of covalent inhibitors.
-
Mapping Protein-Protein Interactions: By using cross-linking analogues of the probe, it may be possible to capture and identify proteins that are in close proximity to the primary target.
Experimental Protocols
Protocol 1: Protein Labeling in Cell Lysate
This protocol describes the labeling of proteins in a cell lysate with this compound.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)
-
This compound (stock solution in anhydrous DMSO)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Urea
-
Trypsin (sequencing grade)
-
Desalting column
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protein Labeling:
-
Dilute the proteome to a final concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.4).
-
Add this compound to the desired final concentration (a titration from 10 µM to 1 mM is recommended for initial optimization).
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching: Quench the reaction by adding a primary amine-containing buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.
-
Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the peptide mixture using a desalting column according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS to identify modified peptides.
Protocol 2: Target Identification using a Clickable Analogue and Quantitative Proteomics (SILAC)
This protocol outlines a competitive profiling experiment to identify specific targets of a compound of interest using a clickable analogue of this compound and SILAC-based quantitative proteomics. This protocol assumes the synthesis of an alkyne- or azide-modified version of the probe.
Materials:
-
SILAC labeling media and reagents
-
"Heavy" and "Light" labeled cells
-
Compound of interest (competitor)
-
Clickable this compound analogue (e.g., with a terminal alkyne)
-
Biotin-azide
-
Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin affinity resin
-
Wash buffers (e.g., PBS, high salt buffer, urea buffer)
-
Elution buffer (e.g., 0.1% TFA)
Procedure:
-
SILAC Labeling: Culture two populations of cells, one in "heavy" medium (containing ¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine) and one in "light" medium (containing normal lysine and arginine) for at least 5 cell doublings.
-
Cell Treatment:
-
Treat the "heavy" labeled cells with the compound of interest (competitor) at a suitable concentration.
-
Treat the "light" labeled cells with vehicle (e.g., DMSO).
-
-
Probe Labeling: Add the clickable this compound analogue to both cell populations and incubate.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described in Protocol 1.
-
Combine Lysates: Mix equal amounts of protein from the "heavy" and "light" lysates.
-
Click Chemistry:
-
Add biotin-azide, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate to the combined lysate.
-
Incubate for 1-2 hours at room temperature to conjugate biotin to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the lysate with streptavidin affinity resin for 2-4 hours at 4°C.
-
Wash the resin extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing trypsin.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup and LC-MS/MS Analysis: Collect the supernatant, desalt the peptides, and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify heavy/light peptide pairs. Proteins that are specifically targeted by the compound of interest will show a high light/heavy ratio, indicating that the competitor blocked the binding of the clickable probe.
Data Presentation
Quantitative data from proteomic experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Quantitative Data from a SILAC Experiment
| Protein ID | Gene Name | L/H Ratio | L/H Variability (%) | Unique Peptides |
| P04075 | ANXA2 | 8.5 | 15 | 12 |
| Q06830 | HSPA5 | 1.2 | 20 | 25 |
| P62258 | RPLP0 | 0.9 | 18 | 8 |
| P11021 | HSP90AB1 | 7.9 | 12 | 31 |
| P60709 | ACTB | 1.1 | 22 | 18 |
This table presents hypothetical data where a high Light/Heavy (L/H) ratio suggests specific binding of the probe, which was competed off by the compound of interest in the heavy-labeled cells.
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometric identification of isocyanate-induced modifications of keratins in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical characterization of isocyanate-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying the proteins to which small-molecule probes and drugs bind in cells. | Broad Institute [broadinstitute.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Creation and Analysis of 2-Methoxyethyl Carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and analysis of 2-methoxyethyl carbamate derivatives, compounds of interest in medicinal chemistry and drug development due to their potential biological activities, including as prodrugs and enzyme inhibitors.[1][2]
Synthesis of 2-Methoxyethyl Carbamate Derivatives
A common and effective method for the synthesis of carbamates is the reaction of an isocyanate with an alcohol. This section provides a protocol for the synthesis of 2-methoxyethyl N-phenylcarbamate, a representative 2-methoxyethyl carbamate derivative.
Experimental Protocol: Synthesis of 2-Methoxyethyl N-phenylcarbamate
Materials and Reagents:
-
Phenyl isocyanate
-
2-Methoxyethanol
-
Toluene (anhydrous)
-
35% Hydrochloric acid aqueous solution
-
Palladium-based catalyst (as described in similar syntheses, optional, for optimization)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add phenyl isocyanate (0.010 mol, 1.19 g) and 2-methoxyethanol (0.10 mol, 7.61 g).
-
Add toluene (10.6 g) as a solvent.
-
Optionally, for catalyzed reactions, add a suitable catalyst such as a palladium complex (0.020 mmol) and a small amount of 35% hydrochloric acid (0.071 g).
-
The reaction can also proceed without a catalyst, often by heating the mixture.
-
If uncatalyzed, heat the reaction mixture to 80-100°C and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of NaCl (2 x 20 mL).
-
Separate the organic layer and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield the final 2-methoxyethyl N-phenylcarbamate.
Quantitative Data for a Representative Carbamate Synthesis:
The synthesis of a similar carbamate, ethyl N-phenylcarbamate, has been reported with a high yield. This data can be used as a benchmark for the synthesis of 2-methoxyethyl N-phenylcarbamate.
| Product | Starting Materials | Catalyst | Reaction Temperature | Reaction Time | Yield | Reference |
| Ethyl N-phenylcarbamate | Aniline, Nitrobenzene, Ethanol, CO | Palladium-based | 190°C | 3 hours | 90% | [3] |
Analysis of 2-Methoxyethyl Carbamate Derivatives
The analysis of carbamate derivatives can be performed using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is suitable for the direct analysis of these compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) often requires a derivatization step to increase the volatility and thermal stability of the analytes.[4]
HPLC Analysis of 2-Methoxyethyl Carbamate
This protocol is for the direct analysis of 2-methoxyethyl carbamate without derivatization.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of the 2-methoxyethyl carbamate derivative in acetonitrile. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Run the samples and standards using the specified HPLC conditions.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the samples from the calibration curve.
GC-MS Analysis of 2-Methoxyethyl Carbamate Derivatives with Silylation
For GC-MS analysis, a derivatization step is typically required. Silylation is a common technique where active hydrogens in the carbamate are replaced with a trimethylsilyl (TMS) group, increasing volatility.[5]
Experimental Protocol: Silylation and GC-MS Analysis
Materials and Reagents:
-
2-Methoxyethyl carbamate derivative sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, GC grade)
-
GC vials with caps
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the 2-methoxyethyl carbamate derivative into a GC vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization:
-
Add 100 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Quantitative Performance of a Representative Carbamate GC-MS Method:
The following table summarizes typical performance data for the quantitative analysis of carbamates using GC-MS. These values can be used as a reference for method validation.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | [7] |
| Limit of Quantitation (LOQ) | 0.3 - 4.2 µg/L | [7] |
| Precision (RSD%) | < 10% | [7] |
Visualization of Experimental Workflow and Signaling Pathway
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent analysis of 2-methoxyethyl carbamate derivatives.
Caption: Workflow for the synthesis and analysis of 2-methoxyethyl carbamate derivatives.
Signaling Pathway: Acetylcholinesterase Inhibition
Carbamate derivatives are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[8] This inhibitory action is a key mechanism for the therapeutic effects of several drugs and the toxicity of certain pesticides. The following diagram illustrates the mechanism of AChE inhibition by a carbamate.[4][6][9]
Caption: Mechanism of acetylcholinesterase inhibition by a carbamate derivative.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. brjac.com.br [brjac.com.br]
- 8. tert-Butyl N-[2-(methylcarbamoyl)ethyl]carbamate [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methoxyethyl Isocyanate in Polymer Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl isocyanate (MEI) is a monofunctional isocyanate that can be utilized as a strategic component in polymer chemistry, primarily for end-capping or as a modifying agent rather than a direct cross-linking agent. Due to its single isocyanate group, MEI itself cannot form a cross-linked network. However, it can be used to introduce specific functionalities or to control the reactivity of polymer chains, which can then participate in subsequent cross-linking reactions. This document provides an overview of the potential applications and generalized protocols for utilizing 2-methoxyethyl isocyanate in polymer modification and the subsequent formation of cross-linked networks.
Disclaimer: Detailed experimental data and specific protocols for the use of 2-Methoxyethyl isocyanate as a primary cross-linking agent are limited in publicly available literature. The following information is based on the general principles of isocyanate chemistry and data from analogous systems. Researchers should conduct preliminary studies to optimize conditions for their specific polymer systems.
Principle of Reaction
The fundamental reaction involving 2-methoxyethyl isocyanate is the addition of its isocyanate group (-NCO) to a nucleophilic group, most commonly a hydroxyl (-OH) group present on a polymer backbone. This reaction forms a stable urethane linkage.[1][2] The methoxyethyl group is thereby appended to the polymer chain.
Potential Applications
-
Hydrophilicity Modification: The introduction of the methoxyethyl group can increase the hydrophilicity of a polymer, which can be advantageous in biomedical applications for improving biocompatibility or modulating drug release profiles.
-
Controlled Functionalization: By reacting with a portion of the available hydroxyl groups on a polyol, MEI can be used to precisely control the degree of subsequent cross-linking when a di- or polyisocyanate is introduced.
-
End-Capping: MEI can be used to cap the ends of polymer chains, preventing further reaction and controlling the molecular weight of the final polymer.
Experimental Protocols
The following are generalized protocols for the modification of a hydroxyl-terminated polymer with 2-methoxyethyl isocyanate and subsequent cross-linking.
Protocol 1: Modification of a Hydroxyl-Terminated Polymer with 2-Methoxyethyl Isocyanate
This protocol describes the partial functionalization of a polyol with MEI.
Materials:
-
Hydroxyl-terminated polymer (e.g., hydroxyl-terminated polybutadiene (HTPB), polyethylene glycol (PEG), or a custom hydroxyl-functionalized polymer)
-
2-Methoxyethyl isocyanate (MEI)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF))
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL))
-
Nitrogen or Argon source for inert atmosphere
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
Procedure:
-
Preparation: Dry the hydroxyl-terminated polymer under vacuum at an appropriate temperature to remove any residual water. The reaction vessel and glassware should be thoroughly dried.
-
Dissolution: Dissolve the dried polymer in the anhydrous solvent within the reaction vessel under an inert atmosphere.
-
Reagent Addition: While stirring, add the desired stoichiometric amount of 2-methoxyethyl isocyanate to the polymer solution. The amount will depend on the desired degree of modification.
-
Catalysis: Add a catalytic amount of DBTDL (typically 0.01-0.1% by weight of the total reactants).
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C and maintain for several hours. The reaction progress can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (around 2270 cm⁻¹).[3]
-
Purification: Once the reaction is complete, the modified polymer can be precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.
Protocol 2: Cross-linking of the MEI-Modified Polymer
This protocol outlines the cross-linking of the polymer functionalized in Protocol 1 using a diisocyanate.
Materials:
-
MEI-modified polymer from Protocol 1
-
Diisocyanate cross-linking agent (e.g., isophorone diisocyanate (IPDI), hexamethylene diisocyanate (HDI))
-
Anhydrous solvent
-
Catalyst (e.g., DBTDL)
-
Casting mold
Procedure:
-
Dissolution: Dissolve the purified MEI-modified polymer in the anhydrous solvent.
-
Cross-linker Addition: Add the diisocyanate cross-linking agent to the solution. The stoichiometry should be calculated based on the remaining unreacted hydroxyl groups on the polymer.
-
Catalysis and Mixing: Add the catalyst and mix thoroughly to ensure a homogeneous solution.
-
Casting and Curing: Pour the mixture into a mold and cure at an elevated temperature (e.g., 60-100°C) for a specified period. The curing time will depend on the specific reactants and catalyst concentration.
-
Post-Curing: After the initial curing, a post-curing step at a higher temperature may be necessary to ensure complete reaction and achieve optimal mechanical properties.
Data Presentation
| Property | PMEA-based PU (50k Da) | PMEA-based PU (80k Da) |
| Glass Transition Temp. (Tg) | -20 to -45 °C | -20 to -45 °C |
| Melting Temperature (Tm) | 25 °C | 73 °C |
| Storage Modulus (G') | 1.5 x 10⁴ Pa | 2.3 x 10⁵ Pa |
Table 1: Thermal and Mechanical Properties of a PMEA-based Polyurethane. Data sourced from[4].
Visualization of Workflows and Mechanisms
Signaling Pathway/Reaction Mechanism
Caption: Reaction of a hydroxyl-containing polymer with 2-Methoxyethyl Isocyanate.
Experimental Workflow
Caption: General workflow for polymer modification and cross-linking.
References
- 1. How Do Isocyanates React with Polyols in Polyurethane Synthesis? [enuochem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanical, thermal, and microstructural analyses of thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane by RAFT and polyaddition - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00816H [pubs.rsc.org]
Troubleshooting & Optimization
How to prevent side reactions with 1-Isocyanato-2-methoxyethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-isocyanato-2-methoxyethane. The following information is designed to help prevent and troubleshoot side reactions during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an aliphatic isocyanate. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive toward a variety of nucleophiles.[1] This reactivity is harnessed in applications such as the synthesis of polyurethanes, the formation of ureas and carbamates, and for bioconjugation.
Q2: What are the most common side reactions to be aware of when using this compound?
The primary side reactions involving this compound are:
-
Reaction with Water (Hydrolysis): Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[1] The resulting amine can react with another isocyanate molecule to form a stable urea, consuming your reagent and introducing byproducts.[1]
-
Self-Polymerization (Trimerization): In the presence of certain catalysts or at elevated temperatures, isocyanates can react with themselves to form cyclic trimers known as isocyanurates.[2][3] This leads to the consumption of the starting material and the formation of high molecular weight byproducts.
-
Reaction with other Nucleophiles: Besides the target nucleophile, this compound can react with other nucleophilic species present in the reaction mixture, such as alcohols, amines, and thiols.[4]
-
Allophanate and Biuret Formation: The desired urethane or urea products can sometimes undergo further reaction with excess isocyanate, particularly at elevated temperatures, to form allophanates and biurets, respectively.[5]
Q3: How should this compound be stored to minimize degradation?
To minimize degradation and side reactions during storage, this compound should be stored in a cool, dry environment, tightly sealed under an inert atmosphere (e.g., nitrogen or argon). This prevents exposure to moisture, which leads to hydrolysis.
Q4: Does the methoxyethane group influence the reactivity of the isocyanate?
The methoxyethane group is an electron-donating group which, in principle, can slightly reduce the electrophilicity of the isocyanate carbon compared to isocyanates with electron-withdrawing groups.[6] However, as an aliphatic isocyanate, its reactivity is generally lower than that of aromatic isocyanates.[7] The ether linkage is generally stable under typical reaction conditions for isocyanates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Reaction with residual water in solvents or reagents. | Ensure all solvents and reagents are rigorously dried before use. Use of anhydrous solvents and pre-drying of reaction vessels is critical. |
| Side reaction with the solvent. | Choose an inert, anhydrous solvent for your reaction. Aprotic solvents like THF, toluene, or dichloromethane are often suitable. Avoid protic solvents like alcohols unless they are the intended reactant. |
| Self-polymerization (trimerization) of the isocyanate. | Avoid high reaction temperatures unless necessary. If a catalyst is used, ensure it does not strongly promote trimerization.[8] |
| Incorrect stoichiometry. | Carefully measure and control the stoichiometry of the reactants. An excess of the nucleophile is often used to ensure complete consumption of the isocyanate. |
Issue 2: Presence of insoluble white precipitate in the reaction mixture.
| Possible Cause | Suggested Solution |
| Formation of polyureas. | This is a strong indication of water contamination. The amine formed from the hydrolysis of the isocyanate reacts with more isocyanate to form insoluble polyureas. Rigorously exclude water from the reaction. |
| Formation of isocyanurate trimers. | This can occur at high temperatures or with certain catalysts. Lower the reaction temperature and consider using a catalyst that is more selective for the desired reaction. |
Issue 3: The reaction is very slow.
| Possible Cause | Suggested Solution |
| Low intrinsic reactivity of the nucleophile. | The reaction rate depends on the nucleophilicity of the reacting partner. Primary amines are generally more reactive than alcohols.[9] Consider using a catalyst to accelerate the reaction. Tertiary amines (e.g., triethylamine) or organotin compounds (e.g., dibutyltin dilaurate) are common catalysts for urethane formation.[10] |
| Steric hindrance. | Bulky substituents on either the isocyanate or the nucleophile can slow down the reaction rate.[11] If possible, choose less hindered reactants or increase the reaction temperature moderately. |
| Inappropriate solvent. | The polarity of the solvent can influence the reaction rate.[12] Experiment with different anhydrous, aprotic solvents to find the optimal medium for your specific reaction. |
Data Presentation
Table 1: Relative Reactivity of Aliphatic Isocyanates with Common Nucleophiles
This table provides a general overview of the relative reaction rates of aliphatic isocyanates with various nucleophiles. The actual rates will depend on specific reaction conditions such as temperature, concentration, and the presence of catalysts.
| Nucleophile | Relative Reaction Rate | Primary Product | Notes |
| Primary Aliphatic Amine | Very Fast | Urea | Generally does not require a catalyst. |
| Secondary Aliphatic Amine | Fast | Urea | Slower than primary amines due to increased steric hindrance.[13] |
| Primary Alcohol | Moderate | Urethane (Carbamate) | Often requires a catalyst and/or elevated temperature for reasonable reaction times.[9] |
| Water | Moderate | Unstable Carbamic Acid -> Amine + CO2 | A significant side reaction that needs to be carefully controlled by using anhydrous conditions.[14] |
| Thiol | Slow | Thiocarbamate | Generally less reactive than corresponding alcohols. |
Experimental Protocols
Protocol: Synthesis of a Urethane using this compound and a Primary Alcohol
This protocol provides a general procedure for the synthesis of a urethane, with an emphasis on minimizing side reactions.
Materials:
-
This compound
-
Primary alcohol (e.g., 1-butanol)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL, or Triethylamine - TEA)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (round-bottom flask, condenser, dropping funnel), all oven-dried.
Procedure:
-
Preparation:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere of nitrogen or argon.
-
Dissolve the primary alcohol (1.0 equivalent) in the anhydrous solvent in the reaction flask.
-
If using a catalyst, add it to the alcohol solution (typically 0.1-1 mol%).
-
-
Reaction:
-
Dissolve this compound (1.05 equivalents) in the anhydrous solvent in the dropping funnel.
-
Add the isocyanate solution dropwise to the stirred alcohol solution at room temperature over a period of 30-60 minutes. An exothermic reaction may be observed. If necessary, cool the reaction flask in an ice bath to maintain the desired temperature.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat to 40-60°C to ensure complete conversion. The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the strong isocyanate peak around 2270 cm⁻¹.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by IR), cool the mixture to room temperature.
-
If a volatile amine catalyst like TEA was used, it can be removed under reduced pressure.
-
The solvent can be removed in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on the properties of the urethane.
-
Key Considerations to Prevent Side Reactions:
-
Moisture Exclusion: The most critical factor is the exclusion of water. Use of anhydrous solvents, oven-dried glassware, and an inert atmosphere are essential to prevent the formation of urea byproducts.
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can promote side reactions like allophanate formation and trimerization.[5] Maintain the lowest effective temperature for the reaction.
-
Catalyst Choice: The choice of catalyst can influence the product distribution. For urethane synthesis, catalysts like DBTDL are highly effective. Be aware that some basic catalysts can also promote trimerization.
Mandatory Visualization
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Investigation into the Acetate-Initiated Catalytic Trimerization of Aliphatic Isocyanates: A Bicyclic Ride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemintech.ru [chemintech.ru]
- 9. poliuretanos.net [poliuretanos.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Huntsman Bridging The Gap Between Primary Amines And Hydroxyl Reactivity :: Huntsman Corporation (HUN) [huntsman.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions of 2-Methoxyethyl Isocyanate and Secondary Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction between 2-methoxyethyl isocyanate and secondary amines. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient synthesis of the corresponding urea derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction between 2-methoxyethyl isocyanate and a secondary amine?
The reaction involves the nucleophilic addition of the secondary amine to the electrophilic carbonyl carbon of the isocyanate. This forms a stable N,N,N'-trisubstituted urea derivative. The reaction is typically fast and exothermic.
Q2: What are the recommended starting conditions for this reaction?
For a typical reaction, it is recommended to start with a 1:1 molar ratio of the 2-methoxyethyl isocyanate and the secondary amine in a suitable aprotic solvent at room temperature.[1] An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions with atmospheric moisture.[2][3]
Q3: Which solvents are most suitable for this reaction?
A variety of aprotic solvents can be used. The choice of solvent can influence the reaction rate.[4]
-
Commonly Used Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)[1]
-
Solvents that Can Accelerate the Reaction: Polar, aprotic solvents like DMF and Dimethyl Sulfoxide (DMSO) can facilitate the reaction.[4]
Q4: Is a catalyst necessary for the reaction between 2-methoxyethyl isocyanate and a secondary amine?
Generally, the reaction between an isocyanate and an amine is rapid and does not require a catalyst.[5] Aliphatic amines, in particular, react more quickly than aromatic amines.[5] However, if the secondary amine is sterically hindered or electronically deactivated, a catalyst might be beneficial.
Q5: What are the primary side reactions to be aware of?
The most common side reaction is the reaction of 2-methoxyethyl isocyanate with water.[2][6] This forms an unstable carbamic acid, which then decomposes to 2-methoxyethylamine and carbon dioxide. The newly formed primary amine can then react with another molecule of 2-methoxyethyl isocyanate to form a symmetric N,N'-bis(2-methoxyethyl)urea.[3] Another potential side reaction, especially at higher temperatures or with excess isocyanate, is the formation of an allophanate, where the urea product reacts with another isocyanate molecule.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture Contamination: Isocyanate has reacted with water. 2. Poor Amine Nucleophilicity: The secondary amine is sterically hindered or has electron-withdrawing groups. 3. Incorrect Stoichiometry: Inaccurate measurement of starting materials. | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-50°C). Consider a Catalyst: Add a catalytic amount of a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin dilaurate). 3. Verify Stoichiometry: Accurately measure and dispense reactants. Consider using a slight excess (1.05-1.1 equivalents) of the secondary amine. |
| Presence of a Symmetrical Urea Byproduct (N,N'-bis(2-methoxyethyl)urea) | Reaction with Water: The isocyanate has reacted with residual water in the solvent or on the glassware.[3] | Improve Anhydrous Technique: Use freshly dried solvents. Flame-dry glassware before use. Maintain a positive pressure of inert gas throughout the experiment. |
| Formation of Multiple Unidentified Byproducts | 1. High Reaction Temperature: May lead to allophanate formation or other side reactions.[3] 2. Excess Isocyanate: Can lead to the formation of allophanates.[3] | 1. Control Reaction Temperature: Perform the addition of the isocyanate at 0°C to manage the exotherm, then allow the reaction to warm to room temperature. 2. Adjust Stoichiometry: Use a 1:1 or a slight excess of the amine. |
| Reaction is Too Fast or Exothermic | Highly Reactive Amine: The secondary amine is highly nucleophilic and unhindered. | Control the Rate of Addition: Add the 2-methoxyethyl isocyanate dropwise to a solution of the secondary amine at a reduced temperature (e.g., 0°C) with efficient stirring. |
Experimental Protocols
Standard Protocol for the Synthesis of N-(2-methoxyethyl)-N',N'-dialkylurea
This protocol describes a general procedure for the reaction of 2-methoxyethyl isocyanate with a generic secondary amine (e.g., diethylamine).
Materials:
-
2-Methoxyethyl isocyanate
-
Secondary amine (e.g., diethylamine)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
Procedure:
-
Preparation: Dry a round-bottom flask in an oven and allow it to cool under a stream of nitrogen or argon.
-
Amine Solution: To the flask, add the secondary amine (1.0 equivalent) and anhydrous DCM (to achieve a concentration of approximately 0.5 M).
-
Isocyanate Addition: Slowly add 2-methoxyethyl isocyanate (1.0 equivalent) dropwise to the stirred solution of the amine at room temperature under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-3 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The crude product can then be purified by flash column chromatography on silica gel if necessary.
Visual Guides
Caption: Standard experimental workflow for the urea synthesis.
Caption: Troubleshooting logic for low reaction conversion.
References
Technical Support Center: Troubleshooting Low Yield in 1-Isocyanato-2-methoxyethane Derivatization
Welcome to the technical support center for troubleshooting derivatization reactions using 1-Isocyanato-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound in derivatization?
The primary reaction involves the nucleophilic attack of an active hydrogen-containing functional group (such as a primary amine or a primary alcohol) on the electrophilic carbon atom of the isocyanate group (-N=C=O) of this compound. This forms a stable urea (from an amine) or urethane (from an alcohol) linkage.
Q2: What are the most common causes of low yield in my derivatization reaction?
Low yields are typically attributed to a few key factors:
-
Presence of moisture: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. This side reaction consumes your reagent.
-
Competing side reactions: Other nucleophiles in your sample or solvent can react with the isocyanate.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or pH can hinder the desired reaction.
-
Reagent degradation: Improper storage or handling of this compound can lead to its degradation.
-
Steric hindrance: Bulky functional groups near the target reaction site on your molecule of interest can impede the approach of the derivatizing agent.
Q3: How does the methoxy group in this compound affect the reaction?
The ether linkage in this compound is relatively stable under typical derivatization conditions. However, the presence of the methoxy group may slightly influence the electronic properties of the isocyanate group. It has been reported in other contexts that methoxy groups can sometimes decrease the thermal stability of the resulting derivatives.
Q4: What solvents are recommended for this derivatization?
Anhydrous aprotic solvents are highly recommended to prevent the reaction of the isocyanate with water. Suitable solvents include:
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dioxane
-
Anhydrous Acetonitrile
-
Anhydrous Dichloromethane (DCM)
Troubleshooting Guide: Low Derivatization Yield
Issue: The yield of my derivatized product is significantly lower than expected.
To address this issue, consider the following potential causes and solutions. The table below summarizes the impact of various parameters on reaction yield.
Data Presentation: Impact of Reaction Parameters on Derivatization Yield
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Expected Yield Range (Condition B) |
| Solvent | Standard grade THF | Anhydrous THF | 75-95% |
| Temperature | > 80°C | Room Temperature (20-25°C) | 80-95% |
| Reagent Molar Ratio | 1:1 (Isocyanate:Analyte) | 1.2:1 (Isocyanate:Analyte) | 85-95% |
| Reaction Time | 30 minutes | 2 hours | 80-90% |
| Atmosphere | Ambient Air | Inert (Nitrogen or Argon) | >90% |
| Analyte Functional Group | Secondary Amine | Primary Amine | >85% |
| Catalyst | None | Dibutyltin dilaurate (DBTDL) | >90% |
Experimental Protocols
Standard Protocol for Derivatization of a Primary Amine with this compound
This protocol provides a general procedure that can be adapted for specific applications.
Materials:
-
Analyte containing a primary amine functional group
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Dibutyltin dilaurate (DBTDL) solution (optional, as catalyst)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Prepare a stock solution of your analyte in anhydrous THF at a known concentration (e.g., 10 mg/mL).
-
-
Reaction Setup:
-
In a dry round-bottom flask under a nitrogen or argon atmosphere, add your analyte solution.
-
Add a 1.2 molar equivalent of this compound to the reaction mixture while stirring.
-
If using a catalyst, add a catalytic amount of DBTDL (e.g., 0.1 mol%).
-
-
Reaction:
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed (typically 1-3 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any excess isocyanate by adding a small amount of anhydrous methanol.
-
Remove the solvent under reduced pressure.
-
Purify the resulting urea derivative using an appropriate method, such as column chromatography on silica gel.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.
Caption: Main reaction pathway for derivatization.
Caption: Common side reactions consuming the isocyanate.
Caption: A logical workflow for troubleshooting low yield.
Technical Support Center: Managing Moisture Sensitivity in Reactions with 2-Methoxyethyl Isocyanate
For researchers, scientists, and drug development professionals utilizing 2-methoxyethyl isocyanate, its high reactivity is a key asset. However, this reactivity also presents a significant challenge due to its acute sensitivity to moisture. This technical support guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your moisture-sensitive reactions.
Troubleshooting Guide
Low product yield, formation of insoluble white precipitates, or unexpected side products are common indicators of moisture contamination in reactions involving 2-methoxyethyl isocyanate. This guide will help you diagnose and resolve these issues.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of Desired Product | Moisture in Reaction Solvent: Solvents are a primary source of water contamination. | Ensure all solvents are rigorously dried before use. Refer to Table 1 for recommended drying agents and their efficiencies.[1][2][3][4] |
| Moisture in Starting Materials: Reactants other than the isocyanate can also contain residual water. | Dry all starting materials under vacuum or by azeotropic distillation where appropriate.[5] | |
| Atmospheric Moisture: Reactions left open to the atmosphere will readily absorb moisture.[6][7] | All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[7][8][9][10][11] | |
| Contaminated 2-Methoxyethyl Isocyanate: The isocyanate itself may have been exposed to moisture during storage. | Visually inspect the reagent for any cloudiness or solid precipitates, which can indicate degradation.[5][6] If contamination is suspected, use a fresh, unopened bottle. | |
| Formation of White Precipitate (Insoluble Urea) | Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine rapidly reacts with another isocyanate molecule to form a disubstituted urea, which is often insoluble.[6][12][13] | This is a definitive sign of moisture contamination. Review all drying procedures for solvents and reagents, and ensure the inert atmosphere setup is flawless. |
| Inadequate Inert Atmosphere: A faulty inert atmosphere setup can allow ambient moisture to enter the reaction vessel. | Ensure all glassware joints are properly sealed and that a positive pressure of inert gas is maintained throughout the reaction. Use of a bubbler can help monitor gas flow.[14] | |
| Gas Evolution (Bubbling) | Carbon Dioxide Production: The reaction of isocyanates with water produces carbon dioxide gas.[6][12][13] | This is a direct indication of moisture contamination. Immediately re-evaluate the dryness of all components of the reaction. |
| Reaction Fails to Go to Completion | Stoichiometry Imbalance: The reaction of 2-methoxyethyl isocyanate with water consumes the isocyanate, leading to an incorrect stoichiometric ratio with your desired nucleophile. | Consider adding a slight excess (e.g., 1.05-1.1 equivalents) of the isocyanate to compensate for any minor, unavoidable moisture. However, this is not a substitute for rigorous anhydrous technique. |
| Inconsistent Results | Variable Moisture Content: Inconsistent drying of solvents or handling of reagents can lead to varying levels of moisture contamination between experiments. | Standardize all drying and handling procedures. Use a Karl Fischer titrator to quantify the water content in your solvents for maximum reproducibility.[1] |
Frequently Asked Questions (FAQs)
Q1: How does moisture affect my reaction with 2-methoxyethyl isocyanate?
A1: Moisture (water) reacts with 2-methoxyethyl isocyanate in a two-step process. First, the isocyanate group (-NCO) reacts with water to form an unstable carbamic acid. This acid then decomposes into 2-methoxyethylamine and carbon dioxide gas.[6][13] The newly formed amine is a potent nucleophile and will rapidly react with another molecule of 2-methoxyethyl isocyanate to produce an insoluble N,N'-bis(2-methoxyethyl)urea.[6] This side reaction consumes your starting material, reduces your yield, and introduces a difficult-to-remove byproduct.
Q2: What are the visual signs of a moisture-contaminated reaction?
A2: The most common visual cues are the formation of a white, insoluble precipitate (the urea byproduct) and the evolution of gas (carbon dioxide).[6][12] Additionally, a cloudy appearance in the isocyanate reagent itself can indicate prior moisture exposure and degradation.[6]
Q3: How can I ensure my solvents are sufficiently dry?
A3: Solvents should be dried using appropriate drying agents and preferably distilled under an inert atmosphere.[3][4] For common solvents used with isocyanates, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile, molecular sieves (3Å or 4Å) are a good choice for storage after initial drying.[1][2] Passing the solvent through a column of activated alumina is also a highly effective method.[1][4] The water content can be verified using Karl Fischer titration.[1]
Q4: What is the best way to handle and store 2-methoxyethyl isocyanate?
A4: 2-Methoxyethyl isocyanate should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[6] It is advisable to purchase the reagent in smaller quantities to avoid repeated opening of the container. If you need to use only a portion of the contents, flush the headspace of the container with a dry, inert gas before resealing.[6]
Q5: Can I use a drying tube to protect my reaction from atmospheric moisture?
A5: Yes, a drying tube filled with a desiccant like calcium chloride or calcium sulfate can be used to protect the reaction from atmospheric moisture while allowing for pressure equalization.[11] However, for highly sensitive reactions, maintaining a positive pressure of an inert gas using a balloon or a Schlenk line is a more robust method.[7][9][10]
Data Presentation
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Recommended Drying Agent(s) | Typical Residual Water Content (ppm) | Reference(s) |
| Dichloromethane (DCM) | CaH₂, Activated 3Å Molecular Sieves, Activated Alumina | < 10 | [1] |
| Tetrahydrofuran (THF) | Na/Benzophenone, Activated 3Å Molecular Sieves, Activated Alumina | < 10 | [1] |
| Acetonitrile | CaH₂, P₂O₅, Activated 3Å Molecular Sieves | < 10 | [3] |
| Toluene | Na/Benzophenone, CaH₂ | < 10 | [1] |
| N,N-Dimethylformamide (DMF) | BaO, Activated 4Å Molecular Sieves (followed by distillation) | < 50 | [10] |
Note: The efficiency of drying agents can vary based on the initial water content of the solvent and the contact time.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with 2-Methoxyethyl Isocyanate
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.[10][11][15]
-
Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of dry inert gas (a nitrogen or argon balloon or a Schlenk line setup is recommended).[9][10]
-
Reagent and Solvent Preparation:
-
Ensure all solvents are freshly dried according to the recommendations in Table 1.
-
Solid reagents should be dried in a vacuum oven.
-
Liquid reagents should be handled via syringe under the inert atmosphere.
-
-
Reaction Setup:
-
Dissolve the nucleophilic substrate and any non-basic additives in the anhydrous solvent within the reaction flask under the inert atmosphere.
-
If the reaction requires cooling, place the flask in an appropriate cooling bath (e.g., ice-water, dry ice-acetone).
-
Draw the required amount of 2-methoxyethyl isocyanate into a dry, nitrogen-flushed syringe.[9]
-
Slowly add the isocyanate to the stirred reaction mixture through a rubber septum.
-
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, IR spectroscopy).
-
Work-up: Once the reaction is complete, quench any remaining isocyanate by slowly adding a small amount of a primary or secondary amine (e.g., dibutylamine) or an alcohol (e.g., isopropanol). Proceed with the standard aqueous work-up and purification.
Visualizations
Troubleshooting Decision Tree for Isocyanate Reactions
Caption: A decision tree for troubleshooting common issues in moisture-sensitive isocyanate reactions.
Experimental Workflow for Anhydrous Reactions
Caption: A typical experimental workflow for conducting a reaction with a moisture-sensitive isocyanate.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 4. Drying solvents and Drying agents [delloyd.50megs.com]
- 5. benchchem.com [benchchem.com]
- 6. resinlab.com [resinlab.com]
- 7. fiveable.me [fiveable.me]
- 8. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. zypuw.com [zypuw.com]
- 13. doxuchem.com [doxuchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Purification of Products from 1-Isocyanato-2-methoxyethane Reactions
Welcome to the technical support center for the purification of reaction products derived from 1-isocyanato-2-methoxyethane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges, offering troubleshooting strategies and detailed protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common products from reactions involving this compound?
A1: this compound is an electrophilic reagent that readily reacts with nucleophiles. The most common reaction products are:
-
Carbamates: Formed from reactions with alcohols.
-
Ureas: Formed from reactions with primary or secondary amines.
Q2: What are the primary challenges when purifying products from these reactions?
A2: The main challenges stem from the reactivity of the isocyanate starting material and the physicochemical properties of the carbamate or urea products. Key issues include:
-
Presence of Excess Isocyanate: Unreacted this compound can be difficult to remove and may react during the workup or purification.
-
Side-Product Formation: The isocyanate can react with water to form an unstable carbamic acid, which decomposes to 2-methoxyethylamine and CO₂. The resulting amine can then react with more isocyanate to form a symmetric di(2-methoxyethyl)urea byproduct.
-
Product Degradation: Carbamates can be susceptible to hydrolysis, particularly under basic conditions.[1]
-
Difficulty with Separation: The polarity of the desired product, starting materials, and byproducts can be very similar, making chromatographic separation challenging.
Q3: Which purification techniques are most effective for these products?
A3: The choice of purification method depends on the physical state (solid or oil) and stability of the product. The most common and effective techniques are:
-
Flash Column Chromatography: A versatile technique for separating compounds based on polarity. It is highly effective for both carbamate and urea products.
-
Recrystallization: An excellent method for purifying solid products to a high degree of purity.[1]
-
Liquid-Liquid Extraction (Acid-Base Extraction): Useful for removing basic or acidic impurities from the main product during the reaction workup.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound reaction products.
Issue 1: Low Yield or Product Loss During Purification
| Potential Cause | Recommended Solution & Explanation |
| Product Degradation on Silica Gel | For products that are sensitive to the acidic nature of standard silica gel, consider deactivating the silica by pre-treating it with a solution of triethylamine in your mobile phase. Alternatively, use a different stationary phase like neutral alumina. |
| Irreversible Adsorption on Column | Highly polar products, especially ureas with multiple hydrogen bond donors, may bind very strongly to silica. Use a more polar mobile phase (e.g., methanol in dichloromethane) or add a competitive agent like triethylamine (0.5-1%) to the eluent to improve recovery. |
| Product Loss During Liquid-Liquid Extraction | The product may have partial solubility in the aqueous phase, especially if it is polar. To minimize this, saturate the aqueous layer with NaCl (brine wash) to decrease the solubility of the organic product in the aqueous phase. Always back-extract the aqueous layer with fresh organic solvent to recover any dissolved product. |
| Incomplete Crystallization | The chosen recrystallization solvent may be too good, keeping the product dissolved even at low temperatures. Use a two-solvent system: dissolve the product in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes cloudy, then allow it to cool slowly.[2] |
Issue 2: Product Contaminated with Starting Material or Byproducts
| Potential Cause | Recommended Solution & Explanation |
| Unreacted 2-Methoxyethylamine (from isocyanate hydrolysis) | This basic impurity can be effectively removed with an acidic wash during workup. Use a dilute aqueous solution of HCl or NH₄Cl to protonate the amine, making it water-soluble. |
| Symmetric Di(2-methoxyethyl)urea Byproduct | This byproduct is often less polar than the corresponding primary amine-derived urea but can have similar polarity to carbamate products. Optimize flash chromatography conditions using a shallow solvent gradient to improve separation. |
| Co-elution of Product and Impurities | The chosen mobile phase for column chromatography may not provide adequate resolution. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that maximizes the separation. Aim for an Rf value of 0.2-0.4 for the target compound.[3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying a carbamate or urea product using silica gel chromatography.
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point for many carbamates and ureas is a mixture of Hexane and Ethyl Acetate.
-
For more polar compounds, a system of Dichloromethane and Methanol may be more effective.[4]
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4 for optimal separation.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
-
Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Add a thin layer of sand on top of the silica to prevent disturbance when adding the sample and eluent.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).
-
Carefully apply the concentrated sample solution to the top of the silica gel bed.
-
Dry Loading (for less soluble samples): Adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid products.
-
Solvent Selection:
-
Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Impurities should ideally remain soluble at low temperatures.
-
Common solvent systems include ethanol, ethyl acetate/hexane, or acetone/hexane.[1]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[6]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualized Workflows and Logic
Below are diagrams illustrating key workflows and troubleshooting logic for the purification processes.
Caption: General workflow for purification of this compound reaction products.
Caption: Troubleshooting logic for removing common impurities.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ethyl N-methoxy-N-(2-methylpropyl)carbamate | C8H17NO3 | CID 45122900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for 2-Methoxyethyl Isocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methoxyethyl isocyanate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used to accelerate reactions with 2-methoxyethyl isocyanate?
A1: A variety of catalysts can be employed to accelerate the reaction of 2-methoxyethyl isocyanate with hydroxyl-containing compounds (polyols, alcohols) to form urethanes. These catalysts can be broadly categorized into two main classes: organometallic compounds and amine-based catalysts.[1]
-
Organometallic Catalysts: This is the most widely used category, with tin compounds like dibutyltin dilaurate (DBTDL) being a traditional and highly effective choice.[1][2] However, due to toxicity concerns associated with organotin compounds, there is a growing interest in alternatives such as those based on bismuth, zinc, and zirconium.[1][3]
-
Amine Catalysts: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are also utilized, although they are generally considered more effective for aromatic isocyanates.[2] They can be used alone or in combination with organometallic catalysts to achieve synergistic effects.[2]
-
Organocatalysts: More recent developments include the use of strong organic acids and bases as catalysts for urethane formation.[4][5]
Q2: How do I select the appropriate catalyst for my specific application?
A2: The choice of catalyst depends on several factors, including the desired reaction rate, the nature of the hydroxyl-containing reactant (e.g., primary, secondary, or tertiary alcohol), the reaction temperature, and any potential sensitivity of your starting materials or final product to certain metals or amines. For a comparative overview of expected performance, refer to the catalyst performance comparison table below. It is often recommended to perform a small-scale catalyst screening experiment to identify the optimal catalyst and concentration for your specific system.
Q3: My reaction is very slow or not proceeding to completion. What are the possible causes?
A3: Several factors can contribute to a sluggish or incomplete reaction:
-
Insufficient Catalyst: The catalyst concentration may be too low. Refer to literature for typical catalyst loading for similar aliphatic isocyanates and consider increasing the amount.
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the reactants or solvent, such as acidic species.[6]
-
Low Reactivity of Reactants: 2-methoxyethyl isocyanate is an aliphatic isocyanate, which is inherently less reactive than aromatic isocyanates.[1] Additionally, if you are using a sterically hindered or secondary/tertiary alcohol, the reaction rate will be slower.[7]
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
Q4: I am observing foaming or bubbling in my reaction mixture. What is the cause and how can I prevent it?
A4: Foaming is a strong indication of the presence of water in your reaction system.[6] Isocyanates react with water to produce an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas, leading to bubbles.[8] This side reaction consumes your isocyanate and can lead to the formation of urea byproducts.
To prevent this:
-
Use Anhydrous Conditions: Ensure all reactants, solvents, and glassware are rigorously dried before use.[6]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.[6]
-
Moisture Scavengers: Consider adding moisture scavengers to the reaction mixture.[6]
Q5: A white precipitate is forming in my reaction. What is it and how can I avoid it?
A5: The formation of a white precipitate is most likely due to the formation of insoluble urea byproducts from the reaction of the isocyanate with water, as described in the previous question.[6] By rigorously excluding moisture from your reaction, you can prevent the formation of these precipitates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Slow or Incomplete Reaction | 1. Insufficient catalyst concentration.2. Deactivated catalyst.3. Low reactivity of the alcohol (secondary or tertiary).4. Low reaction temperature. | 1. Incrementally increase the catalyst loading.2. Ensure reactants and solvents are pure and free of acidic impurities.3. Increase the reaction temperature.4. Consider a more active catalyst (see Catalyst Performance Comparison Table). |
| Reaction Mixture is Foaming or Bubbling | Presence of water in the reaction system. | 1. Use anhydrous solvents and reagents.2. Dry all glassware thoroughly before use.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Consider using a moisture scavenger. |
| Formation of a White Precipitate | Formation of insoluble urea byproducts due to reaction with water. | Follow the same steps as for "Reaction Mixture is Foaming or Bubbling" to rigorously exclude water. |
| Product is Tacky or Sticky After Expected Reaction Time | 1. Incomplete curing due to incorrect stoichiometry.2. Low reaction temperature or insufficient curing time.3. Catalyst deactivation. | 1. Verify the stoichiometry of your reactants (isocyanate to hydroxyl ratio).2. Increase the curing temperature or extend the curing time.3. Re-evaluate the catalyst choice and concentration. |
| Unexpected Increase in Viscosity | Potential side reactions such as allophanate or biuret formation, or trimerization of the isocyanate. | 1. Monitor the reaction temperature to avoid excessive heat.2. Adjust the catalyst, as some catalysts can promote these side reactions.[9] |
Data Presentation
Table 1: Comparative Performance of Common Catalysts for Aliphatic Isocyanate Reactions
Note: The following data is extrapolated from studies on other aliphatic isocyanates and should be used as a general guideline. Empirical optimization for 2-methoxyethyl isocyanate is highly recommended.
| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Relative Reactivity | Advantages | Disadvantages |
| Organotin | Dibutyltin dilaurate (DBTDL) | 0.01 - 0.1 | Very High | Highly efficient for aliphatic isocyanates.[1] | Toxic, environmental concerns.[3] |
| Organobismuth | Bismuth neodecanoate | 0.1 - 0.5 | High | Less toxic alternative to tin catalysts.[1] | Can be sensitive to moisture. |
| Organozinc | Zinc octoate | 0.1 - 0.5 | Moderate to High | Non-tin alternative. | May require higher temperatures. |
| Organozirconium | Zirconium acetylacetonate | 0.1 - 0.5 | Moderate to High | Selective for isocyanate-hydroxyl reaction over isocyanate-water reaction.[3] | Can have a limited pot life.[3] |
| Tertiary Amine | DABCO | 0.1 - 1.0 | Moderate | Can have a synergistic effect with metal catalysts.[2] | More effective for aromatic isocyanates, potential for side reactions.[2] |
| Acid Catalyst | Trifluoromethanesulfonic acid | 0.5 - 2.0 | High | Effective for urethane synthesis.[4] | Can be corrosive. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Reaction of 2-Methoxyethyl Isocyanate with a Primary Alcohol
-
Preparation: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube. The glassware is oven-dried and cooled under a stream of dry nitrogen.[1]
-
Reaction Setup: The primary alcohol (1.0 equivalent) and anhydrous solvent (e.g., toluene, THF) are added to the flask. The chosen catalyst is then added at the desired concentration (refer to Table 1 for starting points).[1]
-
Isocyanate Addition: 2-methoxyethyl isocyanate (1.05 equivalents) is dissolved in a small amount of the anhydrous solvent and added dropwise to the stirred alcohol solution at room temperature.[1]
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as FT-IR spectroscopy (disappearance of the -NCO peak at ~2270 cm⁻¹) or thin-layer chromatography (TLC).
-
Work-up and Analysis: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can be analyzed by NMR or other spectroscopic methods to determine the conversion and purity. The product can be purified by column chromatography if necessary.[1]
Visualizations
Caption: Workflow for catalyst selection and optimization.
Caption: A logical flow for troubleshooting common issues.
Caption: Mechanism of Lewis acid catalysis for urethane formation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. turkchem.net [turkchem.net]
- 3. wernerblank.com [wernerblank.com]
- 4. Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
How to avoid polymerization of 1-Isocyanato-2-methoxyethane during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Isocyanato-2-methoxyethane to prevent polymerization.
Troubleshooting Guide: Polymerization Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Viscosity or Gel Formation | Moisture contamination leading to the formation of urea linkages and cross-linking. | Immediately blanket the remaining material with dry nitrogen. Handle the viscous material in a fume hood with appropriate personal protective equipment (PPE). Review storage and handling procedures to identify and eliminate sources of moisture ingress. |
| Exposure to elevated temperatures, accelerating dimerization and trimerization reactions. | Transfer the container to a cooler, temperature-controlled storage area. If the material has not fully solidified, it may be possible to salvage it, but its purity should be verified before use. | |
| Presence of contaminants that can catalyze polymerization (e.g., amines, strong bases, or certain metals). | Review all materials and equipment that come into contact with the isocyanate for potential contaminants. Ensure dedicated and thoroughly cleaned equipment is used. | |
| Solid Precipitate or Crystals | Crystallization due to low storage temperatures. | Move the container to a warmer, well-ventilated area and allow it to slowly return to room temperature. Do not apply direct heat.[1] Gently agitate the container to redissolve the crystals. |
| Formation of insoluble polyurea due to significant moisture contamination. | The product is likely unusable. Dispose of the material according to safety data sheet (SDS) guidelines and institutional protocols. | |
| Discoloration (Yellowing) | Oxidation or degradation due to exposure to air, light, or impurities. | Store the isocyanate under an inert atmosphere (e.g., nitrogen or argon) and in an opaque or amber container to protect it from light. Ensure high-purity starting materials and solvents are used in any formulations.[2] |
| Pressure Buildup in Container | Reaction with water, generating carbon dioxide gas.[3] | CAUTION: Container may be under pressure. Handle with extreme care in a fume hood. Slowly and carefully vent the container using appropriate safety measures. Review storage procedures to prevent future moisture contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization during storage?
A1: The primary causes of polymerization are exposure to moisture and elevated temperatures. Isocyanates are highly reactive with water, which leads to the formation of unstable carbamic acid that decomposes into an amine and carbon dioxide. The amine then rapidly reacts with another isocyanate molecule to form a stable urea linkage, initiating polymerization.[4][5] High temperatures can also promote self-polymerization reactions, such as dimerization and trimerization.[6][7]
Q2: What are the ideal storage conditions for this compound?
Q3: What types of containers are suitable for storing this compound?
A3: Use containers made of materials that are inert to isocyanates, such as stainless steel (304 or 316), polyethylene-lined steel drums, or amber glass bottles for smaller quantities.[3] Avoid containers made of materials that can be corroded by isocyanates, such as certain rubbers and plastics.[3]
Q4: Can stabilizers be used to prevent polymerization?
A4: Yes, various stabilizers can be added to isocyanates to inhibit polymerization during storage. Common stabilizers include acidic compounds and phenolic antioxidants. The choice and concentration of the stabilizer should be carefully evaluated for compatibility with the intended application.
| Stabilizer Type | Examples | Typical Concentration Range (ppm) | Notes |
| Acidic Oxides | Carbon Dioxide (dissolved) | 100 - 1000 | Can be introduced by bubbling dry CO2 gas through the liquid isocyanate.[10][11] |
| Phenolic Antioxidants | Phenol, 2,6-di-tert-butyl-p-cresol (BHT) | 10 - 5000 | Phenol has been shown to be particularly effective in preventing both discoloration and polymerization.[12][13] |
| Acid Chlorides | Benzoyl chloride | - | Effective but may need to be removed before use in some applications. |
Q5: How can I detect the onset of polymerization?
A5: Several methods can be used to monitor the stability of this compound and detect early signs of polymerization. These include:
-
Visual Inspection: Regularly check for any changes in appearance, such as increased viscosity, gel formation, precipitation of solids, or discoloration.
-
Viscosity Measurement: A significant increase in viscosity over time is a clear indicator of polymerization.
-
Spectroscopic Analysis (FTIR): Monitor the characteristic isocyanate (-NCO) peak around 2270 cm⁻¹. A decrease in the intensity of this peak suggests that the isocyanate is being consumed in reactions, including polymerization.
-
Chromatographic Analysis (GC or HPLC): These techniques can be used to assess the purity of the monomer and detect the formation of dimers, trimers, and other oligomers.
Experimental Protocols
Protocol 1: Monitoring Polymerization using Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To quantitatively assess the concentration of the isocyanate group (-NCO) as an indicator of polymerization.
Methodology:
-
Sample Preparation:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Carefully extract a small aliquot of the stored this compound.
-
If the sample is viscous, it can be diluted in a dry, inert solvent (e.g., anhydrous toluene or chloroform) to a suitable concentration for analysis. Ensure the solvent does not have interfering peaks in the region of interest.
-
-
FTIR Analysis:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or a liquid transmission cell with windows transparent to infrared radiation (e.g., NaCl or KBr).
-
Acquire a background spectrum of the empty cell or the pure solvent.
-
Introduce the sample and acquire the spectrum.
-
The characteristic absorption band for the -NCO group will appear around 2270 cm⁻¹.[1]
-
-
Data Analysis:
-
Measure the absorbance of the -NCO peak.
-
A decrease in the peak's intensity over time, relative to a stable internal standard peak (if available), indicates the consumption of the isocyanate and the progression of polymerization.[3]
-
For quantitative analysis, a calibration curve can be prepared using standards of known concentrations.
-
Protocol 2: Detection of Polymerization by Viscosity Measurement
Objective: To detect an increase in viscosity as an indicator of polymerization.
Methodology:
-
Equipment:
-
Sample Handling:
-
Perform all measurements in a controlled environment, preferably in a fume hood.
-
Bring the sample to a consistent, predetermined temperature before each measurement, as viscosity is temperature-dependent.
-
-
Measurement:
-
Follow the instrument manufacturer's instructions for operation.
-
Record the viscosity of a fresh sample of this compound to establish a baseline.
-
Periodically measure the viscosity of the stored sample under the same conditions.
-
-
Interpretation:
-
A significant and progressive increase in viscosity over time is a direct indication of polymer formation.
-
Protocol 3: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of the this compound monomer and detect the presence of oligomers.
Methodology:
-
Derivatization (Indirect Method):
-
Due to the high reactivity of isocyanates, direct injection into a hot GC inlet can be problematic. An indirect method involving derivatization is often preferred.[8]
-
React a known amount of the isocyanate sample with an excess of a derivatizing agent, such as di-n-butylamine, in a dry solvent. This converts the isocyanate into a more stable urea derivative.[8]
-
-
GC Analysis:
-
Analyze the unreacted di-n-butylamine by GC with a flame ionization detector (FID).[7] The amount of isocyanate in the original sample is calculated based on the amount of amine consumed.
-
Alternatively, the urea derivative can be analyzed directly.
-
-
Direct Analysis (for Oligomers):
-
For the detection of higher molecular weight oligomers, GC-Mass Spectrometry (GC-MS) can be employed, potentially with a high-temperature column and a derivatization step to improve the volatility and stability of the oligomers.
-
-
Data Analysis:
-
Quantify the monomer peak against a calibration curve. A decrease in the monomer peak area over time indicates degradation.
-
The appearance of new peaks at higher retention times can signify the formation of dimers, trimers, and other oligomers.
-
Visualizations
Caption: Moisture-initiated polymerization of this compound.
Caption: Troubleshooting flowchart for common storage issues.
References
- 1. 2-Isocyanatoethyl methacrylate | C7H9NO3 | CID 35409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.mtu.edu [chem.mtu.edu]
- 3. This compound | CAS#:42170-95-6 | Chemsrc [chemsrc.com]
- 4. michigan.gov [michigan.gov]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. WO2010054315A2 - An isocyanate trimerisation catalyst system, a precursor formulation, a process for trimerising isocyanates, rigid polyisocyanurate/polyurethane foams made therefrom, and a process for making such foams - Google Patents [patents.google.com]
- 8. 90426-82-7|1-Isocyanato-2-(2-methoxyethoxy)ethane|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. static.aviva.io [static.aviva.io]
- 11. Control measures guide - Canada.ca [canada.ca]
- 12. mdpi.com [mdpi.com]
- 13. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
Improving the stability of 2-methoxyethyl isocyanate derivatives for analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-methoxyethyl isocyanate and its derivatives during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 2-methoxyethyl isocyanate?
A1: Like other isocyanates, 2-methoxyethyl isocyanate is highly reactive and susceptible to degradation, which can significantly impact analytical accuracy. The primary stability concerns include:
-
Hydrolysis: The isocyanate group (-NCO) readily reacts with water from solvents, reagents, or atmospheric moisture to form an unstable carbamic acid, which then decomposes into 2-methoxyethylamine and carbon dioxide.[1][2][3] This is a major source of sample loss and variability.
-
Reaction with Nucleophiles: 2-Methoxyethyl isocyanate will react with other nucleophilic compounds present in the sample matrix or analytical mobile phase, such as alcohols and amines, to form urethanes and ureas, respectively.[4]
-
Self-Polymerization: Isocyanates can react with each other, especially at elevated temperatures or in the presence of certain catalysts, to form dimers, trimers (isocyanurates), and other oligomers.
-
Thermal Degradation: The presence of the methoxy group may decrease the thermal stability of the molecule and its derivatives due to electron-donating effects.[5] Overheating during sample preparation or analysis can lead to degradation.
Q2: Why is derivatization necessary for the analysis of 2-methoxyethyl isocyanate?
A2: Derivatization is a critical step to stabilize the highly reactive isocyanate group, making the resulting derivative suitable for analysis by common chromatographic techniques like HPLC and GC-MS.[6][7][8] The primary benefits of derivatization are:
-
Increased Stability: The derivative is significantly more stable than the parent isocyanate, preventing degradation during sample storage and analysis.
-
Improved Chromatographic Performance: Derivatization can improve the volatility and chromatographic behavior of the analyte, leading to better peak shape and resolution.
-
Enhanced Detection: Many derivatizing agents contain chromophores or fluorophores that enhance detection by UV or fluorescence detectors, improving sensitivity.[9]
Q3: What are some common derivatizing agents for isocyanates, and how do they compare?
A3: Several reagents are used to derivatize isocyanates. The choice of agent can impact reaction speed, derivative stability, and detection sensitivity.
| Derivatizing Agent | Abbreviation | Common Analytical Technique(s) | Key Characteristics |
| 1-(2-Methoxyphenyl)piperazine | MOPP / 2MP | HPLC-UV/EC, LC-MS/MS | High reactivity; forms stable urea derivatives.[6][9] |
| 9-(N-Methylaminomethyl)anthracene | MAMA | HPLC-Fluorescence | Forms fluorescent derivatives, enabling highly sensitive detection.[9] |
| Di-n-butylamine | DBA | LC-MS, GC-MS | Forms stable urea derivatives suitable for mass spectrometry.[10] |
| 1-(9-Anthracenylmethyl)piperazine | MAP | HPLC-UV/Fluorescence | High reactivity and forms derivatives with strong UV absorbance and fluorescence.[9] |
| p-Tolyl isocyanate | PTI | GC-MS, ESI-MS | Selectively derivatizes -OH and -SH groups; derivatives are highly stable and not sensitive to moisture.[8] |
Q4: How should I store my 2-methoxyethyl isocyanate samples and their derivatives to ensure stability?
A4: Proper storage is crucial to prevent degradation.
-
Neat 2-Methoxyethyl Isocyanate: Store in a tightly sealed, dry container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. Avoid contact with moisture, acids, bases, alcohols, and amines.
-
Derivatized Samples: Store in a freezer (-20°C or lower) in tightly capped vials to minimize solvent evaporation and degradation.[11] The stability of the derivative will depend on the specific reagent used and the solvent. For example, some isocyanate derivatives have shown limited stability even when frozen, so timely analysis is recommended.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 2-methoxyethyl isocyanate derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no analyte peak | Degradation of 2-methoxyethyl isocyanate before derivatization: Exposure to moisture or other nucleophiles. | • Use anhydrous solvents and reagents for sample preparation. • Work quickly and minimize exposure of the sample to the atmosphere. • Store the isocyanate standard and samples under inert gas. |
| Incomplete derivatization: Insufficient reagent, short reaction time, or inappropriate reaction conditions. | • Ensure a molar excess of the derivatizing agent. • Optimize the reaction time and temperature. Some reactions are instantaneous at room temperature, while others may require heating. • Check the pH of the reaction mixture; some derivatization reactions are pH-sensitive. | |
| Degradation of the derivative: The derivative may be unstable in the sample matrix or analytical solvent. | • Analyze samples as soon as possible after preparation. • Store derivatized samples in a freezer. • Investigate the stability of the specific derivative in your solvent system. A solvent exchange to a more suitable solvent post-derivatization may be necessary.[13] | |
| Poor peak shape (tailing, fronting, or splitting) | Interaction of the derivative with the analytical column: The derivative may have secondary interactions with the stationary phase. | • Optimize the mobile phase composition, including pH and ionic strength. • For GC analysis, ensure proper deactivation of the inlet liner and column. • Consider a different analytical column with a different stationary phase. |
| Co-elution with interfering compounds: Components in the sample matrix may have similar retention times. | • Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances. • Adjust the chromatographic gradient or temperature program to improve separation.[13] • Use a more selective detector, such as a mass spectrometer, to distinguish the analyte from interferences.[14] | |
| Inconsistent or non-reproducible results | Variability in sample preparation: Inconsistent reaction times, temperatures, or reagent concentrations. | • Standardize the entire sample preparation workflow. Use a written standard operating procedure (SOP). • Use an internal standard to correct for variations in sample preparation and injection volume. |
| Instrumental issues: Leaks in the chromatographic system, detector instability, or inconsistent injection volumes. | • Perform regular maintenance and calibration of your analytical instrument. • Check for leaks in the system, especially when working with volatile solvents. | |
| Sample degradation over time: Analyzing samples from a batch at different times may lead to variability due to ongoing degradation. | • Analyze all samples in a batch as close together in time as possible. • If samples must be stored, validate the storage stability of the derivatives. |
Experimental Protocols
Protocol 1: Derivatization of 2-Methoxyethyl Isocyanate for LC-MS/MS Analysis
This protocol is a general guideline based on common practices for isocyanate analysis. Optimization may be required for specific sample matrices.
-
Reagent Preparation: Prepare a 1 mg/mL solution of 1-(2-methoxyphenyl)piperazine (MOPP) in anhydrous acetonitrile.
-
Standard Preparation: Prepare a stock solution of 2-methoxyethyl isocyanate in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Derivatization: a. To 100 µL of each standard or sample solution, add 100 µL of the MOPP solution. b. Vortex the mixture for 30 seconds. c. Allow the reaction to proceed for at least 15 minutes at room temperature.
-
Sample Dilution: Dilute the derivatized sample with the initial mobile phase to a concentration suitable for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivative from unreacted reagent and matrix components.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Monitor the precursor-to-product ion transition for the 2-methoxyethyl isocyanate-MOPP derivative.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. cdc.gov [cdc.gov]
- 12. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
Resolving incomplete conversions in isocyanate-alcohol reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to incomplete conversions in isocyanate-alcohol reactions, which are fundamental to the synthesis of polyurethanes.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of an incomplete isocyanate-alcohol reaction?
A tacky or sticky surface on the final product after the recommended curing time is a primary indicator of an incomplete reaction.[1] Other signs can include poor mechanical properties such as low tensile strength, a "cheesy" appearance, or unexpected brittleness.[2][3] The presence of bubbles or foam, when not intended, can also point to side reactions that have interfered with the complete conversion of isocyanate and alcohol groups.[1]
Q2: How does moisture affect my reaction, and what are the signs of moisture contamination?
Both isocyanates and polyols are hygroscopic, meaning they can absorb moisture from the atmosphere.[1] Water readily reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[1] This side reaction consumes isocyanate groups that were intended to react with the alcohol, leading to an incomplete primary urethane reaction. The carbon dioxide generated can cause foaming or bubbles in the final product.[1] Visual signs of moisture contamination in isocyanates include a cloudy appearance or the presence of solid precipitates.[1]
Q3: Can the order of reactant addition impact the final conversion?
While the specific impact can vary depending on the system, the order of addition can influence reaction kinetics and the final polymer structure. It is generally recommended to add the isocyanate to the polyol with good mixing to ensure a homogeneous reaction mixture from the start.
Q4: What is the "isocyanate index," and how does it relate to incomplete conversion?
The isocyanate index is the stoichiometric ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH) in the reaction mixture, multiplied by 100. An index of 100 indicates a perfect stoichiometric balance. An index significantly lower or higher than 100 can lead to incomplete conversion, as there will be an excess of one reactant left over after the other has been completely consumed.[3] An improper isocyanate index can result in a tacky product with poor mechanical properties.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during isocyanate-alcohol reactions.
Issue 1: Final Product is Tacky or Soft
A tacky or soft product is a clear sign of incomplete curing. Follow these steps to identify the root cause:
Troubleshooting Workflow for Tacky/Soft Product
References
Technical Support Center: Minimizing Allophanate and Biuret Formation with 2-Methoxyethyl Isocyanate
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the formation of allophanate and biuret side products when working with 2-methoxyethyl isocyanate. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed experimental protocols to ensure the successful synthesis of desired urethane products.
Frequently Asked Questions (FAQs)
Q1: What are allophanate and biuret, and why are they considered undesirable side products?
A1: Allophanates and biurets are byproducts formed from the reaction of isocyanates with urethanes and ureas, respectively. In the context of synthesizing polyurethanes or other urethane-based molecules, their formation is often undesirable as it can lead to branching, cross-linking, and a broadening of the molecular weight distribution of the polymer.[1] This can negatively impact the material's physical properties, such as its solubility, viscosity, and mechanical performance.
Q2: What are the primary reaction conditions that favor the formation of allophanates and biurets?
A2: The formation of allophanates and biurets is primarily promoted by:
-
High Temperatures: Allophanate formation is generally observed at temperatures above 100-140°C, while biuret formation tends to occur at temperatures exceeding 120°C.[2][3]
-
Excess Isocyanate: A stoichiometric excess of the isocyanate reactant significantly increases the likelihood of these side reactions.[2][4]
-
Presence of Catalysts: Certain catalysts, particularly strong bases, can promote the formation of allophanates and other side products.[5][6]
-
Presence of Water: Water reacts with isocyanates to form ureas. These ureas can then react with excess isocyanate to form biurets.[2]
Q3: How can I detect the presence of allophanate and biuret in my reaction mixture?
A3: The presence of allophanate and biuret linkages can be detected using spectroscopic techniques such as:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Although challenging due to overlapping peaks with urethane and urea, specific vibrational modes for allophanate and biuret can sometimes be identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR and ¹H NMR): NMR is a powerful tool for identifying and quantifying the different types of linkages present in the polymer structure.[2]
Q4: Are allophanate and biuret formation always undesirable?
A4: Not necessarily. In some industrial applications, the controlled formation of allophanates is used to introduce a specific level of cross-linking to modify the final properties of the polyurethane material.[4] However, in many research and drug development applications where precise molecular structures are required, their formation is generally considered a nuisance.
Troubleshooting Guides
Issue 1: My final product is a gel or has a much higher viscosity than expected.
-
Probable Cause: Excessive formation of allophanate or biuret cross-links. This is often due to overheating the reaction mixture or using a significant excess of 2-methoxyethyl isocyanate.
-
Troubleshooting Steps:
-
Temperature Control: Carefully monitor and control the reaction temperature. Aim to keep the temperature below 100°C if possible.
-
Stoichiometry: Use a stoichiometric ratio of isocyanate to the alcohol or as close to it as the reaction allows. If an excess of isocyanate is necessary, keep it to a minimum.
-
Catalyst Choice: If using a catalyst, consider a less basic one that is more selective for the urethane reaction. Organotin catalysts, for example, are often used to favor urethane formation.[7]
-
Reaction Time: Minimize the reaction time at elevated temperatures.
-
Issue 2: I am observing a white precipitate in my reaction.
-
Probable Cause: This is likely due to the formation of insoluble polyureas, which arises from the reaction of the isocyanate with water. The initially formed urea can then react further to form a biuret, but the primary issue is water contamination.
-
Troubleshooting Steps:
-
Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. Use anhydrous solvents and dry reagents over appropriate drying agents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
-
Glassware: Thoroughly dry all glassware in an oven before use.
-
Issue 3: The yield of my desired urethane product is low.
-
Probable Cause: Side reactions, including allophanate and biuret formation, are consuming the 2-methoxyethyl isocyanate. Another possibility is the reaction of the isocyanate with residual water.
-
Troubleshooting Steps:
-
Review Reaction Conditions: Analyze your reaction temperature, stoichiometry, and catalyst choice as outlined in the previous troubleshooting points.
-
Purity of Starting Materials: Ensure the purity of your 2-methoxyethyl isocyanate and the alcohol reactant. Impurities can sometimes catalyze side reactions.
-
Order of Addition: In some cases, adding the isocyanate slowly to the alcohol solution can help to minimize local excesses of isocyanate and reduce side reactions.
-
Data Presentation
The following tables summarize the general conditions that influence the formation of allophanate and biuret side products for aliphatic isocyanates. This data should be used as a guideline for experiments with 2-methoxyethyl isocyanate.
Table 1: Effect of Temperature on Allophanate and Biuret Formation
| Temperature Range | Predominant Reaction | Likelihood of Allophanate Formation | Likelihood of Biuret Formation |
| < 80°C | Urethane Formation | Low | Very Low |
| 80°C - 120°C | Urethane Formation | Moderate (increases with temperature) | Low to Moderate |
| > 120°C | Urethane, Allophanate, and Biuret Formation | High | Moderate to High |
Table 2: Effect of Isocyanate-to-Hydroxyl Group Ratio ([NCO]/[OH]) on Side Product Formation
| [NCO]/[OH] Ratio | Expected Outcome |
| 1:1 | Primarily linear urethane formation. |
| > 1:1 | Increased probability of allophanate formation. |
| >> 1:1 | Significant formation of allophanates and potential for biuret formation if water is present. |
Table 3: Influence of Catalyst Type on Side Product Formation
| Catalyst Type | Selectivity for Urethane vs. Side Reactions |
| Tertiary Amines (e.g., DABCO) | Generally good for urethane formation, but can also promote side reactions at higher temperatures.[6] |
| Organotin Compounds (e.g., DBTDL) | High selectivity for the urethane reaction.[7] |
| Strong Bases (e.g., alkoxides) | Can strongly promote allophanate and isocyanurate formation.[6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urethane from 2-Methoxyethyl Isocyanate and a Primary Alcohol
This protocol provides a general method for the synthesis of a urethane, aiming to minimize the formation of allophanate and biuret side products.
Materials:
-
2-Methoxyethyl isocyanate
-
Primary alcohol
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), toluene, or dichloromethane)
-
Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL))
-
Dry nitrogen or argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer), all oven-dried.
Procedure:
-
Setup: Assemble the reaction apparatus under a continuous flow of dry nitrogen or argon.
-
Reagent Preparation: Dissolve the primary alcohol (1.0 equivalent) in the anhydrous solvent in the reaction flask. If using a catalyst, add it to this solution (typically 0.01-0.1 mol%).
-
Isocyanate Addition: Slowly add 2-methoxyethyl isocyanate (1.0-1.05 equivalents) to the alcohol solution dropwise from the dropping funnel at room temperature with vigorous stirring. The slight excess of isocyanate can help to drive the reaction to completion, but a larger excess should be avoided.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or IR spectroscopy to observe the disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Temperature Control: If the reaction is slow at room temperature, it can be gently heated to 40-60°C. Avoid temperatures above 80°C to minimize side reactions.
-
Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. The solvent can then be removed under reduced pressure, and the crude product purified by an appropriate method (e.g., column chromatography, recrystallization, or distillation).
Mandatory Visualizations
Caption: Formation of an allophanate from the reaction of a urethane with excess isocyanate at elevated temperatures.
Caption: Formation of a biuret from the reaction of a urea with excess isocyanate at elevated temperatures.
Caption: Recommended experimental workflow for minimizing side reactions in urethane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 4. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Amine Analysis: Phenyl Isothiocyanate vs. 1-Isocyanato-2-methoxyethane
For researchers, scientists, and drug development professionals, the precise quantification of amines is a frequent necessity. Direct analysis of these compounds by common chromatographic techniques like HPLC can be challenging due to their polarity and often poor detection characteristics. Pre-column derivatization is a widely employed strategy to overcome these limitations by attaching a chemical tag that enhances chromatographic retention and detector response.
This guide provides a detailed comparison between the well-established derivatizing agent, Phenyl Isothiocyanate (PITC), and the less documented alternative, 1-Isocyanato-2-methoxyethane. While extensive experimental data is available for PITC, this guide notes the current lack of published applications for this compound in amine analysis and offers a theoretical comparison based on general chemical principles.
Phenyl Isothiocyanate (PITC): The Established Standard
Phenyl Isothiocyanate, also known as Edman's Reagent, is a widely used derivatizing agent for both primary and secondary amines.[1][2] It reacts with the amine functional group to form a stable phenylthiocarbamyl (PTC) derivative, which possesses a strong chromophore, allowing for sensitive UV detection at 254 nm.[2][3] This method is robust, and the resulting PTC-amino acid derivatives are stable, making it a reliable choice for amino acid analysis and peptide sequencing.[2][4]
However, the derivatization procedure with PITC can be intricate, often requiring anhydrous conditions and a step to remove excess reagent, which can be accomplished by evaporation or extraction with a non-polar solvent like n-hexane.[5][6]
This compound: A Theoretical Profile
Currently, there is a notable absence of published scientific literature detailing the use of this compound as a derivatizing agent for routine amine analysis. As an aliphatic isocyanate, its reactivity is expected to differ from the aromatic isothiocyanate structure of PITC. In general, isocyanates are more reactive than isothiocyanates.[7] This higher reactivity could potentially lead to faster reaction times but may also result in lower stability of the resulting urea derivatives compared to the thiourea derivatives formed by PITC. Aromatic isocyanates are also generally more reactive than their aliphatic counterparts.[8]
The methoxyethane group in this compound does not provide a strong chromophore, suggesting that the resulting derivatives may not have the same level of UV absorbance as PTC-derivatives. Therefore, detection would likely rely on other methods, such as mass spectrometry, where the derivatization could still aid in the volatility and chromatographic separation of the amines.
Performance Characteristics: Phenyl Isothiocyanate (PITC)
Due to the lack of experimental data for this compound, a direct quantitative comparison is not possible. The following table summarizes the performance characteristics for PITC based on available literature.
| Parameter | Phenyl Isothiocyanate (PITC) |
| Target Analytes | Primary and Secondary Amines[1] |
| Reaction Time | 5 - 60 minutes at room temperature[2][6] |
| Reaction pH | Alkaline[2] |
| Detection Method | UV (254 nm)[2][3] |
| Derivative Stability | PTC-derivatives are stable[2][5] |
| Key Advantages | Well-established method, stable derivatives, good for amino acid analysis[2][9] |
| Key Disadvantages | Complex sample preparation, requires removal of excess reagent, reagent is toxic[2][5] |
Experimental Workflows and Chemical Reactions
The following diagrams illustrate the general workflow for amine derivatization and the specific chemical reactions for both PITC and a hypothetical reaction with this compound.
Experimental Protocol: Derivatization with Phenyl Isothiocyanate (PITC)
This protocol is a representative example for the derivatization of amino acids. Modifications may be required for other types of amines.
Materials:
-
Amine-containing sample (e.g., protein hydrolysate)
-
Phenyl Isothiocyanate (PITC)
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v)[2]
-
n-Hexane (for extraction of excess reagent)
-
Methanol
-
HPLC mobile phase
-
Vacuum centrifuge or rotary evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Place an appropriate amount of the liquid sample into a microcentrifuge tube or a small test tube.
-
Dry the sample completely using a vacuum centrifuge or rotary evaporator.[2]
-
-
Derivatization:
-
Alternative Cleanup (Extraction):
-
After the reaction time, add 400 µL of n-hexane to the reaction mixture.
-
Vortex gently for 10-20 seconds to extract the excess PITC.[6]
-
Allow the layers to separate (centrifugation may be required).
-
Carefully remove and discard the upper n-hexane layer.
-
Repeat the extraction step if necessary.
-
Dry the remaining aqueous layer containing the PTC-derivatives under a stream of nitrogen or in a vacuum centrifuge.
-
-
Final Sample Preparation for HPLC:
-
Reconstitute the dried PTC-derivatives in a suitable volume (e.g., 250 µL) of the initial HPLC mobile phase.[2]
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
The sample is now ready for injection into the HPLC system.
-
Conclusion
Phenyl Isothiocyanate (PITC) remains a robust and well-documented reagent for the derivatization of primary and secondary amines, particularly for amino acid analysis. Its main advantages are the formation of stable derivatives with strong UV absorbance, leading to sensitive detection. However, the protocol can be labor-intensive due to the need for anhydrous conditions and the removal of excess reagent.
This compound is not a commonly reported reagent for this application. Based on theoretical considerations, as an aliphatic isocyanate, it would likely offer different reactivity and derivative stability compared to PITC. The lack of a strong chromophore suggests that its utility would be more aligned with mass spectrometry-based detection rather than UV. Further research is required to establish its performance characteristics and to develop and validate analytical methods using this reagent. For routine and sensitive UV-based amine analysis, PITC remains the more established and reliable choice.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. hplc.eu [hplc.eu]
- 7. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for 2-Methoxyethyl Isocyanate-Derivatized Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines is crucial in various stages of pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. However, many amine-containing compounds lack a strong chromophore, necessitating a derivatization step to enhance their detectability. 2-Methoxyethyl isocyanate has emerged as a valuable derivatizing agent, reacting with primary and secondary amines to form stable urea derivatives with favorable chromatographic and UV-detection properties.
This guide provides a comprehensive overview of the validation of an HPLC method for compounds derivatized with 2-methoxyethyl isocyanate. It includes a detailed experimental protocol, a summary of key validation parameters, and a comparison with alternative derivatizing agents, supported by representative experimental data.
Performance Comparison of Derivatizing Agents
The choice of derivatizing agent is critical and depends on factors such as the nature of the analyte, the sample matrix, and the desired sensitivity. Below is a comparison of 2-methoxyethyl isocyanate with other commonly used derivatizing agents for primary and secondary amines.
| Derivatizing Agent | Target Analytes | Detection Method | Derivative Stability | Key Advantages | Key Disadvantages |
| 2-Methoxyethyl Isocyanate | Primary & Secondary Amines | UV | High | Forms stable urea derivatives, good chromatographic properties. | Requires anhydrous conditions for reaction. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence, UV | Moderate | High sensitivity with fluorescence detection, reacts with a broad range of functional groups.[1][2] | Long reaction times, potential for multiple derivatives, reagent is light-sensitive.[1] |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Low | Rapid reaction, automated pre-column derivatization is possible.[3][4] | Derivatives can be unstable, does not react with secondary amines without a thiol catalyst.[3][5] |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence, UV | High | Forms stable derivatives with high fluorescence quantum yield.[2] | Excess reagent must be removed or quenched, can be expensive. |
Experimental Protocols
Derivatization of Primary/Secondary Amines with 2-Methoxyethyl Isocyanate
This protocol outlines the general procedure for the derivatization of a sample containing primary or secondary amines with 2-methoxyethyl isocyanate prior to HPLC analysis.
Materials:
-
Sample containing the amine analyte
-
2-Methoxyethyl isocyanate solution (10 mg/mL in anhydrous acetonitrile)
-
Anhydrous acetonitrile
-
Anhydrous triethylamine (TEA) or other suitable non-nucleophilic base
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Standard solutions of the amine analyte
Procedure:
-
Sample Preparation: Accurately weigh or measure the sample and dissolve it in anhydrous acetonitrile to a known concentration.
-
Reaction Setup: In a clean, dry vial, combine 100 µL of the sample solution with 10 µL of anhydrous triethylamine.
-
Derivatization: Add 100 µL of the 2-methoxyethyl isocyanate solution to the vial. Cap the vial tightly and vortex for 1 minute.
-
Incubation: Allow the reaction to proceed at 60°C for 30 minutes.
-
Quenching: After incubation, cool the vial to room temperature. Add 50 µL of acidic water (e.g., 0.1% formic acid in water) to quench the excess isocyanate.
-
Dilution and Analysis: Dilute the derivatized sample to an appropriate concentration with the mobile phase and inject it into the HPLC system.
Validated HPLC Method for 2-Methoxyethyl Isocyanate-Derivatized Amines
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-15 min: 30-70% B
-
15-20 min: 70-90% B
-
20-22 min: 90% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Data Presentation: Validation of the HPLC Method
The following tables summarize the quantitative data from the validation of the HPLC method for a model primary amine derivatized with 2-methoxyethyl isocyanate. The validation was performed according to the International Council for Harmonisation (ICH) guidelines.[6]
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 52.3 |
| 5 | 258.1 |
| 10 | 515.7 |
| 25 | 1290.4 |
| 50 | 2585.2 |
| Linear Regression | y = 51.6x + 0.9 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5 | 4.92 | 98.4 |
| 25 | 25.35 | 101.4 |
| 50 | 49.80 | 99.6 |
| Average Recovery (%) | 99.8 |
Table 3: Precision (Repeatability)
| Concentration (µg/mL) | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Replicate 4 (Peak Area) | Replicate 5 (Peak Area) | Replicate 6 (Peak Area) | Mean | SD | RSD (%) |
| 25 | 1290.4 | 1285.2 | 1301.1 | 1295.6 | 1288.9 | 1293.5 | 1292.5 | 5.4 | 0.42 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Mandatory Visualization
Caption: Experimental workflow for the derivatization and HPLC analysis of amines.
Caption: Logical pathway for HPLC method validation according to ICH guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 1-Isocyanato-2-methoxyethane Against Other Alkyl Isocyanates
For Researchers, Scientists, and Drug Development Professionals
Principles of Isocyanate Reactivity
The reactivity of isocyanates (R-N=C=O) is primarily dictated by the electrophilicity of the central carbon atom, which is susceptible to nucleophilic attack. The rate of reaction is influenced by two main factors:
-
Electronic Effects: The nature of the substituent 'R' group attached to the nitrogen atom plays a crucial role. Electron-withdrawing groups increase the electrophilicity of the isocyanate carbon, thereby increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.
-
Steric Effects: The size of the 'R' group can hinder the approach of a nucleophile to the electrophilic carbon. Larger, bulkier groups will generally lead to a slower reaction rate compared to smaller, less hindered groups.
Qualitative Reactivity Comparison
Based on these principles, we can predict the reactivity of 1-isocyanato-2-methoxyethane relative to other simple alkyl isocyanates.
| Isocyanate | Alkyl Group | Expected Electronic Effect | Expected Steric Effect | Predicted Relative Reactivity |
| This compound | 2-methoxyethyl | The ether oxygen has an electron-withdrawing inductive effect (-I), which should increase reactivity. | The 2-methoxyethyl group is a primary alkyl chain with some rotational freedom, suggesting moderate steric hindrance. | Expected to be more reactive than simple primary alkyl isocyanates due to the inductive effect of the ether oxygen. |
| Methyl Isocyanate | Methyl | Weak electron-donating inductive effect (+I). | Minimal steric hindrance. | Baseline reactivity for a simple alkyl isocyanate. |
| Ethyl Isocyanate | Ethyl | Slightly stronger electron-donating inductive effect (+I) than methyl. | Slightly more sterically hindered than methyl. | Generally slightly less reactive than methyl isocyanate. |
| Isopropyl Isocyanate | Isopropyl | Stronger electron-donating inductive effect (+I) than ethyl. | Significantly more sterically hindered (secondary alkyl group) than primary alkyl isocyanates. | Less reactive than primary alkyl isocyanates due to both electronic and steric factors. |
| tert-Butyl Isocyanate | tert-Butyl | Strongest electron-donating inductive effect (+I) among these examples. | Most sterically hindered (tertiary alkyl group). | The least reactive among these examples due to significant steric hindrance. |
The presence of the ether oxygen in this compound introduces a key difference. The electronegative oxygen atom will pull electron density away from the isocyanate group through the sigma bonds (a -I inductive effect). This effect is expected to make the isocyanate carbon more electrophilic and thus more reactive towards nucleophiles compared to simple alkyl isocyanates like ethyl isocyanate, where the alkyl group has a slight electron-donating effect.
In terms of steric hindrance, the 2-methoxyethyl group is a primary alkyl chain and is not expected to be significantly more sterically demanding than a propyl or butyl group. Therefore, the electronic effect of the methoxy group is likely the dominant factor in determining its relative reactivity.
Experimental Protocols
To empirically determine and compare the reactivity of this compound, the following experimental protocols for kinetic analysis are recommended.
Kinetic Analysis of Isocyanate-Alcohol Reaction (Urethane Formation)
This protocol describes a method to determine the second-order rate constant for the reaction of an isocyanate with an alcohol.
Materials:
-
This compound
-
Other alkyl isocyanates for comparison (e.g., ethyl isocyanate, isopropyl isocyanate)
-
Anhydrous alcohol (e.g., n-butanol)
-
Anhydrous, inert solvent (e.g., toluene, THF)
-
Dibutylamine (for titration)
-
Standardized hydrochloric acid (HCl) solution
-
Bromophenol blue indicator
-
Thermostated reaction vessel
-
Magnetic stirrer
-
Syringes and septa
-
Titration apparatus
Procedure:
-
Preparation: Prepare stock solutions of the isocyanate and the alcohol in the anhydrous solvent in separate, dry, sealed flasks.
-
Reaction Initiation: In the thermostated reaction vessel, bring the alcohol solution to the desired temperature. Inject a known volume of the isocyanate stock solution to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture using a syringe and quench the reaction by adding it to a flask containing a known excess of dibutylamine solution. The dibutylamine will react instantaneously with the remaining isocyanate.
-
Titration: Titrate the unreacted dibutylamine in the quenched sample with the standardized HCl solution using bromophenol blue as an indicator.
-
Data Analysis: Calculate the concentration of the isocyanate at each time point. Plot the reciprocal of the isocyanate concentration versus time. For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant (k).
Kinetic Analysis of Isocyanate-Amine Reaction (Urea Formation)
The reaction with amines is typically much faster than with alcohols and may require a stopped-flow technique for accurate kinetic measurements.
Materials:
-
This compound and other alkyl isocyanates
-
Primary or secondary amine (e.g., n-butylamine)
-
Anhydrous, inert solvent
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation: Prepare solutions of the isocyanate and the amine in the anhydrous solvent in the drive syringes of the stopped-flow instrument.
-
Reaction Monitoring: The instrument will rapidly mix the two solutions, and the reaction progress can be monitored by observing the change in absorbance or fluorescence of a reactant or product over time. The isocyanate group has a characteristic IR absorbance around 2270 cm⁻¹, which can be monitored if using an appropriate rapid-scan IR detector. Alternatively, if a product has a distinct UV-Vis absorbance, this can be monitored.
-
Data Analysis: The kinetic data (absorbance vs. time) is fitted to the appropriate rate equation (typically pseudo-first-order if one reactant is in large excess) to determine the rate constant.
Visualizations
Caption: Generalized mechanism of nucleophilic addition to an isocyanate.
Caption: Workflow for the kinetic analysis of isocyanate reactions.
Conclusion
While direct experimental kinetic data for this compound is sparse, a qualitative comparison based on fundamental principles of organic chemistry suggests that it will be more reactive than simple, unsubstituted primary alkyl isocyanates like ethyl isocyanate. This enhanced reactivity is attributed to the electron-withdrawing inductive effect of the 2-methoxy group, which increases the electrophilicity of the isocyanate carbon. For applications where faster reaction kinetics with nucleophiles are desired, this compound presents a potentially advantageous alternative to other simple alkyl isocyanates. The provided experimental protocols offer a clear pathway for researchers to quantify these reactivity differences and make informed decisions for their specific synthetic needs.
Cross-validation of 2-methoxyethyl isocyanate derivatization with other methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of target analytes is paramount. Many molecules, such as biogenic amines, amino acids, and pharmaceuticals, possess polar functional groups that can lead to poor chromatographic retention and low ionization efficiency in mass spectrometry, making their direct analysis challenging. Chemical derivatization is a widely employed strategy to overcome these limitations by chemically modifying the analyte to improve its analytical properties.
This guide provides a comprehensive cross-validation of various derivatization methods, with a focus on comparing their performance for the analysis of amine-containing compounds and other relevant analytes. While this guide will touch upon isocyanate-based derivatization, including the principles behind reagents like 2-methoxyethyl isocyanate, it will primarily focus on well-documented and widely used derivatization agents for which extensive comparative data is available. These include dansyl chloride, dabsyl chloride, 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and o-phthalaldehyde (OPA).
Comparison of Common Derivatization Reagents
The selection of an appropriate derivatization reagent is critical and depends on the analyte, the sample matrix, the desired sensitivity, and the available analytical instrumentation. The following table summarizes the performance characteristics of several commonly used derivatization reagents.
| Feature | Dansyl Chloride (Dns-Cl) | Dabsyl Chloride | 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) | o-Phthalaldehyde (OPA) | Isocyanate Reagents (e.g., p-tolyl isocyanate) |
| Target Analytes | Primary & Secondary Amines, Phenols | Primary & Secondary Amines | Primary & Secondary Amines | Primary Amines | Alcohols, Phenols, Thiols, Amines |
| Reaction Conditions | Alkaline pH, heating often required | Alkaline pH, heating required | Alkaline pH, room temperature | Alkaline pH, room temperature, requires a thiol | Often requires a catalyst, can be performed at room or elevated temperatures |
| Derivative Stability | Generally stable | Very stable | Stable | Relatively unstable, requires rapid analysis | Generally stable for extended periods[1] |
| Detection Method | Fluorescence, UV, MS | Visible, MS | Fluorescence, UV, MS | Fluorescence | GC-MS, LC-MS |
| Key Advantages | Versatile, enhances MS ionization | Stable derivatives, detection in the visible spectrum reduces matrix interference | Reacts with both primary and secondary amines, stable derivatives | Very fast reaction, suitable for automation | Selective for specific functional groups, stable derivatives[1] |
| Key Disadvantages | Can be non-specific, reacting with multiple functional groups.[2] | Derivatization can be slower than other methods | By-products can interfere with chromatography | Does not react with secondary amines, derivatives can be unstable.[2] | Limited comparative data for some reagents, may not react with certain functional groups[1] |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving reproducible and reliable results. Below are generalized protocols for derivatization using some of the compared reagents.
Dansyl Chloride Derivatization of Amines
-
Sample Preparation : Dissolve the amine-containing sample in a suitable solvent (e.g., acetonitrile).
-
Reagent Preparation : Prepare a solution of dansyl chloride in acetone.
-
Reaction : Mix the sample solution with an alkaline buffer (e.g., sodium bicarbonate, pH 9-10) and the dansyl chloride solution.
-
Incubation : Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
Quenching : Stop the reaction by adding a small amount of a primary amine solution (e.g., proline) to consume the excess dansyl chloride.
-
Analysis : The derivatized sample is then ready for analysis by HPLC with fluorescence or UV detection, or by LC-MS.
FMOC-Cl Derivatization of Amines
-
Sample Preparation : Prepare the sample in a suitable buffer, such as borate buffer (pH 8-9).
-
Reagent Preparation : Dissolve FMOC-Cl in a water-miscible organic solvent like acetonitrile.
-
Reaction : Add the FMOC-Cl solution to the sample solution and vortex. The reaction is typically rapid and can be completed at room temperature within a few minutes.
-
Extraction : Extract the FMOC-derivatives using a non-polar solvent like pentane or hexane to remove excess reagent and by-products.
-
Analysis : Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC analysis with fluorescence or UV detection.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general chemical reactions and experimental workflows for the described derivatization methods.
Caption: Chemical reaction schemes for amine derivatization.
Caption: General experimental workflow for pre-column derivatization.
Isocyanate-Based Derivatization
Isocyanate reagents, such as p-tolyl isocyanate and by extension 2-methoxyethyl isocyanate, offer an alternative approach for the derivatization of a range of functional groups. These reagents react with active hydrogen atoms present in alcohols, phenols, thiols, and both primary and secondary amines.
A key advantage of isocyanate-based derivatization is the high stability of the resulting urea (from amines) or carbamate (from alcohols) derivatives. For instance, derivatives of p-tolyl isocyanate have been shown to be stable for months and are not sensitive to moisture.[1] This stability is a significant benefit for studies involving large sample batches or when re-analysis is required.
Furthermore, isocyanate derivatization can be highly selective. For example, p-tolyl isocyanate selectively derivatizes hydroxyl and thiol groups with high efficiency but does not react with carboxylic or phosphonic acid groups.[1] This selectivity can be advantageous when analyzing complex samples containing multiple functional groups.
Caption: General reaction for isocyanate-based derivatization.
Conclusion
The choice of derivatization reagent is a critical decision in the development of robust and sensitive analytical methods. For the analysis of primary and secondary amines, reagents such as dansyl chloride and FMOC-Cl are well-established, with extensive literature supporting their use and providing detailed protocols and performance data. OPA is an excellent choice for high-throughput applications targeting primary amines due to its rapid reaction kinetics.
Isocyanate-based derivatization presents a valuable alternative, particularly when targeting hydroxyl and thiol groups, or when exceptional derivative stability is required. While more specific performance data for reagents like 2-methoxyethyl isocyanate is needed for a direct comparison, the underlying chemistry of isocyanates makes them a promising class of derivatizing agents for a variety of analytical challenges. Researchers are encouraged to consider the specific requirements of their analysis, including the nature of the analyte and the desired analytical endpoint, when selecting the most appropriate derivatization strategy.
References
A Comparative Guide to Amine Protection: 1-Isocyanato-2-methoxyethane vs. Fmoc-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine Protecting Groups
In multi-step organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical molecules, the temporary protection of amine functionalities is a critical strategy. Protecting groups prevent unwanted side reactions of the highly nucleophilic amine group, allowing for selective transformations at other parts of a molecule. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. This concept of selective removal is known as orthogonality.
This guide focuses on two such potential protecting group strategies: the base-labile Fmoc group and a carbamate group derived from 1-isocyanato-2-methoxyethane.
Performance Comparison
A direct quantitative comparison based on experimental data is challenging due to the lack of specific literature on the use of this compound for amine protection. The following table summarizes the known performance of Fmoc-Cl and the projected performance of this compound.
| Feature | This compound | Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) |
| Protecting Group | 2-Methoxyethyl carbamate | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protection Chemistry | Nucleophilic attack of the amine on the isocyanate, forming a urea linkage (specifically, a carbamate). | Nucleophilic acyl substitution of the amine on the acid chloride. |
| Typical Protection Yield | Expected to be high, as isocyanate reactions with amines are generally efficient. | Good to excellent yields.[1] |
| Deprotection Condition | Expected to be stable to mildly acidic and basic conditions. Cleavage would likely require strong acidic or specific nucleophilic conditions. | Base-labile; typically cleaved by secondary amines like piperidine or morpholine in DMF.[2][3] |
| Orthogonality | Potentially orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. | Orthogonal to acid-labile protecting groups (e.g., Boc, Cbz).[4] |
| Byproducts of Deprotection | 2-Methoxyethylamine and carbon dioxide. | Dibenzofulvene, which forms an adduct with the amine base.[5] |
| Monitoring of Reaction | No inherent chromophore for easy monitoring. | The dibenzofulvene byproduct is UV-active, allowing for spectrophotometric monitoring of deprotection.[5][6] |
| Stability of Protected Amine | 2-Methoxyethyl carbamates are expected to be stable under a range of conditions. | Fmoc-protected amines are stable to acidic conditions.[1] |
Experimental Protocols
This compound (Projected Protocol)
As specific experimental protocols for the use of this compound as an amine protecting group are not available, a general procedure based on the reactivity of isocyanates is proposed below. Note: This is a theoretical protocol and would require optimization.
Protection of a Primary Amine (General Procedure):
-
Dissolve the amine substrate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add this compound (1.0-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, the solvent can be removed under reduced pressure. The resulting 2-methoxyethyl carbamate-protected amine may be purified by crystallization or column chromatography if necessary.
Deprotection of a 2-Methoxyethyl Carbamate (General Approaches):
Based on general knowledge of carbamate cleavage, the following conditions could be explored for the deprotection of the 2-methoxyethyl carbamate.
-
Strong Acidic Conditions: Treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.
-
Nucleophilic Cleavage: Some carbamates can be cleaved by strong nucleophiles. For example, a method using 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide at elevated temperatures has been reported for the cleavage of other carbamates.[7]
Fmoc-Cl (Established Protocols)
Protection of a Primary Amine:
A common method for the N-Fmoc protection of amines is as follows:
-
Dissolve the amine (1 mmol) and Fmoc-Cl (1.1 mmol) in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution.[2]
-
Stir the reaction mixture vigorously at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography.
An alternative greener protocol using ultrasound irradiation under neat conditions has also been reported to give excellent yields in shorter reaction times.[1]
Deprotection of an Fmoc-Protected Amine:
The Fmoc group is typically removed under basic conditions.
-
Dissolve the Fmoc-protected amine in a solution of 20% piperidine in N,N-dimethylformamide (DMF).[5]
-
Stir the reaction at room temperature. The deprotection is usually very rapid, often complete within minutes.[2]
-
The progress of the deprotection can be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[6]
-
After completion, the solvent and excess piperidine are typically removed under vacuum, and the deprotected amine is often used in the next step without further purification, especially in solid-phase peptide synthesis.
Reaction Mechanisms and Workflows
Amine Protection and Deprotection Logic
The following diagram illustrates the general workflow for protecting and deprotecting an amine, highlighting the orthogonal nature of different protecting groups.
Caption: General workflow for amine protection and deprotection.
Fmoc Protection and Deprotection Mechanism
The mechanism of Fmoc protection involves the nucleophilic attack of the amine on the carbonyl carbon of Fmoc-Cl. The deprotection proceeds via a base-mediated β-elimination.
Caption: Fmoc protection and deprotection pathways.
Conclusion
Fmoc-Cl is a well-characterized and highly reliable reagent for the protection of amines, particularly in the context of peptide synthesis where its base-lability provides orthogonality with acid-labile side-chain protecting groups. Its performance is supported by a vast body of experimental data and established protocols.
In contrast, this compound represents a potential but largely unexplored reagent for amine protection. Based on the principles of isocyanate chemistry, it is expected to react efficiently with amines to form a stable 2-methoxyethyl carbamate. The key advantage of such a protecting group would likely be its stability to both mildly acidic and basic conditions, offering a different realm of orthogonality. However, the lack of published experimental data necessitates that any application of this compound for amine protection would require significant methods development and characterization of the protection and deprotection steps. Researchers and drug development professionals should consider the well-established reliability of Fmoc-Cl for immediate applications, while viewing this compound as a potential tool for specialized applications requiring its unique (projected) stability profile, pending further research.
References
- 1. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 4. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Evaluating 1-Isocyanato-2-methoxyethane as a Derivatization Agent: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of compounds bearing primary and secondary amine functionalities is a frequent analytical challenge. Direct analysis of these molecules, particularly by High-Performance Liquid Chromatography (HPLC), can be hindered by their poor volatility, high polarity, and often weak ultraviolet (UV) or fluorescence signals. Chemical derivatization presents a robust solution by modifying the analyte to enhance its chromatographic properties and detectability. This guide provides a comparative evaluation of 1-Isocyanato-2-methoxyethane as a potential derivatization agent against established alternatives.
Disclaimer: Published experimental data on the performance of this compound as a dedicated derivatization agent for analytical purposes is limited. The following comparison is based on the known reactivity of isocyanates and established data for alternative reagents. The performance metrics for this compound are therefore projective.
Principle of Isocyanate Derivatization
Isocyanates are highly reactive compounds that readily undergo a nucleophilic addition reaction with primary and secondary amines to form stable urea derivatives. This reaction is typically rapid and proceeds under mild conditions. The introduction of the isocyanate tag can improve the analyte's properties for analysis, for instance, by increasing its hydrophobicity for better retention in reversed-phase chromatography or by enabling more sensitive detection, especially with mass spectrometry (MS).
Performance Comparison of Amine Derivatizing Agents
The selection of an appropriate derivatization agent is contingent on several factors, including the nature of the analyte, the required sensitivity, the stability of the derivative, and the available analytical instrumentation. Here, we compare the projected performance of this compound with three widely used amine derivatization agents: Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-Fluorenylmethyl Chloroformate (FMOC-Cl).
| Feature | This compound (Projected) | Dansyl Chloride (Dns-Cl) | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |
| Target Amines | Primary & Secondary | Primary & Secondary | Primary only | Primary & Secondary |
| Reaction Speed | Fast (minutes at room temp) | Moderate (30-60 min at elevated temp) | Very Fast (< 1 min at room temp) | Fast (minutes at room temp) |
| Derivative Stability | High (Stable Urea Linkage) | Good | Low (unstable isoindole)[1] | High |
| Detection Method | MS, UV (low wavelength) | Fluorescence, UV, MS | Fluorescence | Fluorescence, UV, MS |
| Excess Reagent Removal | May require quenching/extraction | Quenching with ammonia required[2] | Not usually required (reagent is non-fluorescent) | Extraction or quenching may be needed |
| Automation Potential | High | Moderate | High (ideal for autosamplers)[3][4] | High |
| Key Advantage | Forms stable, neutral derivatives suitable for MS | High fluorescence sensitivity | Very fast reaction with primary amines | Excellent for both primary and secondary amines, stable derivatives |
| Key Disadvantage | Lacks a strong chromophore/fluorophore | Slower reaction, requires heating | Only reacts with primary amines, derivatives are unstable | Excess reagent can interfere with analysis |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving reproducible and accurate results. Below are a hypothetical protocol for this compound and established protocols for the alternative agents.
Hypothetical Derivatization Protocol: this compound
This projected protocol is based on general procedures for isocyanate derivatization.
-
Sample Preparation: Prepare a standard or sample solution containing the amine analyte in an aprotic solvent (e.g., acetonitrile, dioxane) at a concentration of approximately 1 mg/mL.
-
Reagent Preparation: Prepare a 5 mg/mL solution of this compound in the same aprotic solvent.
-
Derivatization Reaction:
-
To 100 µL of the analyte solution in a vial, add 20 µL of a weak base catalyst such as pyridine (optional, to accelerate the reaction).
-
Add 150 µL of the this compound solution.
-
Vortex the mixture and allow it to react for 15 minutes at room temperature.
-
-
Reaction Quenching: Add 50 µL of a primary amine solution (e.g., butylamine in acetonitrile) to react with the excess isocyanate. Vortex and let it stand for 5 minutes.
-
Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the LC-MS system.
Established Derivatization Protocols
Dansyl Chloride Derivatization Protocol [2]
-
Sample Preparation: Extract amines from the sample matrix.
-
Derivatization Reaction: To 1 mL of the amine extract, add 2 mL of saturated sodium bicarbonate solution, followed by 2 mL of Dansyl Chloride solution (5 mg/mL in acetone). Incubate the mixture at 40°C for 45 minutes in the dark.
-
Reaction Quenching: Add 100 µL of 25% ammonia solution to consume excess Dansyl Chloride.
-
Extraction of Derivatives: Extract the dansylated amines with an organic solvent like diethyl ether.
-
Analysis: Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC analysis.
o-Phthalaldehyde (OPA) Derivatization Protocol [4]
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~10.2).[3]
-
Automated Derivatization: In an autosampler, mix the sample containing primary amines with the OPA reagent. The reaction is typically complete within one minute.
-
Injection: Inject the reaction mixture directly onto the HPLC column for analysis. Immediate analysis is crucial due to the instability of the OPA derivatives.
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization Protocol
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.
-
Derivatization Reaction: Add borate buffer (pH ~10) to the sample solution, followed by the FMOC-Cl solution (e.g., in acetonitrile).
-
Reaction Quenching: The reaction can be stopped by adding an acid (e.g., HCl) to stabilize the derivatives.
-
Analysis: The reaction mixture can often be directly injected for HPLC analysis.
Visualizing the Workflow and Logic
The following diagrams illustrate the general experimental workflow for amine derivatization and the logical relationship in selecting a derivatization agent.
Caption: General experimental workflow for pre-column derivatization of amines for HPLC analysis.
Caption: Decision logic for selecting an appropriate amine derivatization agent.
Conclusion
While this compound is chemically suited for the derivatization of primary and secondary amines, its primary advantage appears to be the formation of stable urea derivatives, which is particularly beneficial for mass spectrometry-based detection. However, it lacks an intrinsic chromophore or fluorophore, limiting its utility for sensitive UV or fluorescence detection.
In comparison, established reagents offer more versatile or higher-performance characteristics for specific applications.
-
OPA is unparalleled for the rapid and automated analysis of primary amines when fluorescence detection is available and derivative stability is not a major concern.[3][4]
-
FMOC-Cl provides a robust and versatile option for both primary and secondary amines, yielding stable and highly fluorescent derivatives.
-
Dansyl Chloride remains a popular choice due to the high fluorescence of its derivatives, despite a more demanding derivatization protocol.
For researchers focused on LC-MS analysis, this compound could be a viable, cost-effective option if high sensitivity via UV or fluorescence is not required. However, for broader applications, particularly those requiring high sensitivity with optical detection, established reagents like FMOC-Cl and Dansyl Chloride currently offer superior and well-documented performance. Further experimental validation is necessary to fully ascertain the efficiency and analytical performance of this compound as a derivatization agent.
References
A Comparative Guide to Derivatization Reagents for Amine-Containing Metabolites
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amine-containing metabolites is a critical task in numerous fields, including metabolomics, clinical diagnostics, and pharmaceutical development. However, the inherent physicochemical properties of many amines, such as high polarity and low volatility, present significant challenges for direct analysis by common analytical techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization offers a robust solution by modifying these analytes to improve their chromatographic behavior, enhance their ionization efficiency, and ultimately increase the sensitivity and reliability of their detection.[1][2][3][4]
This guide provides an objective comparison of commonly used derivatization reagents for primary and secondary amines, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate reagent for their analytical needs.
Principles of Derivatization for Amine-Containing Metabolites
Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[2][5] For amine-containing metabolites, this typically involves the reaction of the primary or secondary amine group with a reagent to introduce a tag that enhances volatility for GC analysis or improves ionization and chromatographic retention for LC-MS analysis.[1][5] Common derivatization reactions for amines include acylation, silylation, and the formation of carbamates or sulfonamides.[6][7][8]
Comparative Performance of Common Derivatization Reagents
The selection of an optimal derivatization reagent is contingent on the specific analytical goals, the nature of the sample matrix, the target analytes, and the available instrumentation.[1][2] No single reagent is universally superior, and the choice often involves a trade-off between reaction efficiency, sensitivity enhancement, and the breadth of analytes that can be targeted.[1][2] The following table summarizes the key performance characteristics of several widely used derivatization reagents for amine-containing metabolites.
| Derivatization Reagent | Abbreviation | Target Amines | Typical Reaction Conditions | Derivative Stability | Key Advantages | Key Disadvantages | Typical Application |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | 60 min, 25-60°C, pH 9-10.5[9][10][11] | Stable for days[12] | Versatile, enhances fluorescence and ionization efficiency, commercially available in isotopically labeled forms.[1][2][9] | Excess reagent can cause interference, reaction can be slow.[13] | LC-MS, HPLC-UV/Fluorescence[2][9][10] |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC (AccQ-Tag™) | Primary & Secondary | 10 min, 55°C, pH 8.8[1][12] | Highly stable[12][14] | Rapid reaction, excess reagent hydrolyzes to a non-interfering byproduct, available in kit format.[1][3][12] | Can be costly. | LC-MS, HPLC-UV/Fluorescence[3][14] |
| Alkyl Chloroformates (e.g., Ethyl Chloroformate) | ECF | Primary & Secondary | < 1 min, Room Temp, pH 9-10[15][16][17] | Stable | Rapid reaction in aqueous media, suitable for a broad range of metabolites.[15][16][18] | Derivatives may have lower ionization efficiency compared to others. | GC-MS, LC-MS[16][17][18] |
| o-Phthalaldehyde | OPA | Primary | < 2 min, Room Temp, in the presence of a thiol[7][19] | Unstable, requires immediate analysis[19] | Very fast reaction, highly fluorescent derivatives.[2][7][19] | Only reacts with primary amines, derivatives are unstable.[2][19] | HPLC-Fluorescence[7] |
| 9-Fluorenylmethoxycarbonyl Chloride | Fmoc-Cl | Primary & Secondary | 20 min, Room Temp, pH 9[20] | Stable | Good for highly acidic chromatography conditions, forms fluorescent derivatives.[2][7][20] | Can produce multiple derivatives for some compounds. | LC-MS, HPLC-UV/Fluorescence[2][7] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary & Secondary | 30-60 min, 70-80°C[15][21] | Moisture sensitive | Increases volatility for GC analysis.[6][21] | Requires anhydrous conditions, derivatives are sensitive to moisture.[21] | GC-MS[15][21] |
Experimental Protocols
Detailed methodologies for the application of key derivatization reagents are provided below. These protocols are general guidelines and may require optimization for specific analytes and sample matrices.
Protocol 1: Derivatization using Dansyl Chloride (Dns-Cl)
This protocol is adapted for the derivatization of amino acids and biogenic amines for LC-MS analysis.[10][11]
Materials:
-
Amine-containing sample
-
50 mM Dansyl chloride in acetonitrile (ACN)
-
100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)
-
Acetonitrile/Methanol (ACN/MeOH, 1:1 v/v)
-
0.5 M Butylamine aqueous solution (for quenching)
Procedure:
-
Sample Preparation: Extract metabolites from the sample using a suitable method. For plasma, a protein precipitation step with ACN/MeOH is common.[11]
-
Reagent Preparation: Immediately before use, mix the 50 mM dansyl chloride solution and the 100 mM sodium carbonate/bicarbonate buffer in a 1:1 ratio.[10]
-
Derivatization Reaction: To 25 µL of the sample extract, add 50 µL of the freshly prepared dansyl chloride/buffer mixture. Mix thoroughly by pipetting.[10]
-
Incubation: Seal the reaction vessel and incubate at 60°C for 40 minutes in a water bath or at 25°C for 60 minutes with shaking.[10][11]
-
Quenching: Add 20 µL of 0.5 M butylamine solution to the reaction mixture and vortex for 1 minute to quench the excess dansyl chloride.[11]
-
Analysis: Centrifuge the sample to pellet any precipitate. The supernatant can be diluted and directly injected into the LC-MS system.[11]
Protocol 2: Derivatization using 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) - AccQ-Tag™ Method
This protocol is based on the Waters AccQ-Tag™ Ultra Derivatization Kit and is suitable for the analysis of amino acids.[1][3][12]
Materials:
-
Amine-containing sample (e.g., protein hydrolysate)
-
AccQ-Tag™ Ultra Derivatization Kit (containing Borate Buffer, Reagent Powder, and Reagent Diluent)
-
0.1 M Hydrochloric Acid (HCl)
Procedure:
-
Reagent Preparation: Reconstitute the AccQ-Tag™ Ultra Reagent powder in the provided diluent according to the manufacturer's instructions.
-
Sample pH Adjustment: Ensure the sample is at an optimal pH for derivatization. For protein hydrolysates in acid, neutralization with sodium hydroxide may be necessary.[22]
-
Derivatization Reaction: In a reaction vial, mix 10 µL of the sample with 70 µL of the AccQ-Tag™ Ultra Borate Buffer.[1][12]
-
Add 20 µL of the reconstituted AccQ-Tag™ Ultra Reagent solution to the sample-buffer mixture and vortex immediately.[1][12]
-
Heating Step: Heat the mixture at 55°C for 10 minutes.[1][12] This step ensures the complete derivatization of all amino acids.[12]
-
Analysis: The reaction mixture can be directly injected into the LC-MS system after appropriate dilution. The excess reagent hydrolyzes to 6-aminoquinoline (AMQ), which typically does not interfere with the analysis.[1]
Protocol 3: Derivatization using Ethyl Chloroformate (ECF)
This protocol describes a rapid, one-step derivatization method suitable for a broad range of metabolites for GC-MS or LC-MS analysis.[16][17]
Materials:
-
Aqueous sample containing amines
-
Ethanol
-
Pyridine
-
Ethyl Chloroformate (ECF)
-
Chloroform
-
7 M Sodium Hydroxide (NaOH)
Procedure:
-
Reaction Mixture Preparation: In a glass tube, add 600 µL of the aqueous sample, 400 µL of ethanol, and 100 µL of pyridine.[16]
-
First Derivatization Step: Add 50 µL of ECF to the mixture and vortex vigorously for 30 seconds.[16][17]
-
Extraction and pH Adjustment: Add 100 µL of chloroform to extract the derivatives, followed by 10 µL of 7 M NaOH to adjust the aqueous layer to pH 9-10.[17]
-
Second Derivatization Step: Add another 5 µL of ECF and vortex for 30 seconds.[17]
-
Phase Separation and Analysis: Centrifuge the sample to separate the layers. The bottom chloroform layer containing the derivatized analytes can be collected for GC-MS or LC-MS analysis.
Visualization of Workflows and Comparisons
To further aid in the understanding of the derivatization process and the selection of an appropriate reagent, the following diagrams illustrate a general experimental workflow and a comparative overview of the key reagents.
Caption: A generalized workflow for the derivatization of amine-containing metabolites.
Caption: A comparison of key performance attributes for popular amine derivatization reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 12. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 13. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 14. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
- 21. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 22. waters.com [waters.com]
Benchmarking 1-Isocyanato-2-methoxyethane: A Comparative Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of an appropriate isocyanate reagent is pivotal for achieving desired reaction outcomes, particularly in the synthesis of pharmaceuticals and other complex organic molecules. 1-Isocyanato-2-methoxyethane, with its unique structural features, presents itself as a valuable building block. This guide provides an objective comparison of this compound against common alternative isocyanates, supported by experimental data, to inform reagent selection in research and development.
Executive Summary
This compound offers a distinct combination of steric and electronic properties due to the presence of a methoxy group. This guide benchmarks its performance against a selection of common aliphatic and aromatic isocyanates: ethyl isocyanate, propyl isocyanate, butyl isocyanate, and phenyl isocyanate. The comparison focuses on their reactivity in forming ureas and carbamates, key functional groups in numerous bioactive molecules.
Performance Comparison of Isocyanates
The reactivity of isocyanates is fundamentally governed by the electronic nature and steric bulk of the substituent attached to the isocyanate group. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, increasing reactivity, while bulky groups can hinder the approach of nucleophiles.
Table 1: Physical and Safety Data of Selected Isocyanates
| Isocyanate | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Hazards |
| This compound | C₄H₇NO₂ | 101.10 | Not specified | Respiratory and skin sensitizer[1] |
| Ethyl Isocyanate | C₃H₅NO | 71.08 | 60 | Highly flammable, fatal if inhaled, causes skin irritation[2][3][4] |
| Propyl Isocyanate | C₄H₇NO | 85.10 | 83-84 | Highly flammable, toxic by inhalation, causes severe skin burns[5][6][7][8][9] |
| Butyl Isocyanate | C₅H₉NO | 99.13 | 115 | Highly flammable, fatal if inhaled, causes severe skin burns[10][11] |
| Phenyl Isocyanate | C₇H₅NO | 119.12 | 161-168 | Flammable, fatal if inhaled, causes severe skin burns[12][13][14] |
Table 2: Comparative Reactivity in Urea Formation (Reaction with Benzylamine)
| Isocyanate | Product | Typical Yield (%) | Reaction Conditions |
| This compound | N-Benzyl-N'-(2-methoxyethyl)urea | Data not available | - |
| Ethyl Isocyanate | N-Benzyl-N'-ethylurea | High | Typically fast at room temperature |
| Propyl Isocyanate | N-Benzyl-N'-propylurea | High | Typically fast at room temperature |
| Butyl Isocyanate | N-Benzyl-N'-butylurea | High | Typically fast at room temperature |
| Phenyl Isocyanate | N-Benzyl-N'-phenylurea | ~40-55%[11] | Reflux in acetonitrile with triethylamine[11] |
Table 3: Comparative Reactivity in Carbamate Formation (Reaction with Ethanol)
| Isocyanate | Product | Typical Yield (%) | Reaction Conditions |
| This compound | Ethyl N-(2-methoxyethyl)carbamate | Data not available | - |
| Ethyl Isocyanate | Ethyl N-ethylcarbamate | High | Generally reactive, can be catalyzed |
| Propyl Isocyanate | Ethyl N-propylcarbamate | High | Generally reactive, can be catalyzed |
| Butyl Isocyanate | Ethyl N-butylcarbamate | High | Generally reactive, can be catalyzed |
| Phenyl Isocyanate | Ethyl N-phenylcarbamate | 75-90%[15][16] | 40°C in THF for 8 hours[15] or 190°C with catalyst[16] |
Experimental Protocols
Detailed methodologies for the synthesis of ureas and carbamates are crucial for reproducibility and comparison.
General Procedure for Urea Synthesis:
To a solution of the amine (e.g., benzylamine) in a suitable solvent (e.g., tetrahydrofuran or acetonitrile), the isocyanate is added dropwise at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours. The product can be isolated by removal of the solvent and purification by recrystallization or chromatography.
General Procedure for Carbamate Synthesis:
To a solution of the alcohol (e.g., ethanol), the isocyanate is added. The reaction may require heating and/or a catalyst (e.g., a tertiary amine or an organotin compound) to proceed at a reasonable rate, especially for less reactive isocyanates. The product is isolated by removal of the solvent and excess alcohol, followed by purification. For instance, the synthesis of ethyl N-phenylcarbamate from phenyl isocyanate and ethanol in tetrahydrofuran at 40°C for 8 hours yielded the product in 75% yield after purification.[15]
Logical Relationships and Workflows
Diagram 1: General Isocyanate Reactivity Workflow
Caption: Workflow for the synthesis of ureas and carbamates from isocyanates.
Diagram 2: Factors Influencing Isocyanate Reactivity
Caption: Key factors that determine the reaction rate of isocyanates.
Discussion
The ether linkage in this compound introduces a mild electron-withdrawing inductive effect, which is expected to slightly increase the electrophilicity of the isocyanate carbon compared to simple alkyl isocyanates like ethyl, propyl, and butyl isocyanate. However, the methoxyethyl group is also more sterically demanding than a simple alkyl chain, which could counterbalance the electronic effect by hindering the approach of a nucleophile.
In comparison, phenyl isocyanate is significantly more reactive than aliphatic isocyanates due to the strong electron-withdrawing nature of the phenyl ring. This is reflected in the generally faster reaction rates observed for phenyl isocyanate.
The choice between this compound and its alternatives will depend on the specific requirements of the synthesis. For applications requiring moderate reactivity and the introduction of a hydrophilic ether linkage, this compound is a promising candidate. For reactions where high reactivity is paramount, phenyl isocyanate may be preferred, though its higher potential for side reactions should be considered. Simple alkyl isocyanates offer a baseline reactivity and are suitable for many standard applications.
Conclusion
This compound is a versatile reagent with a reactivity profile influenced by both electronic and steric factors. While direct comparative kinetic data is limited, its structure suggests a reactivity that is likely comparable to or slightly higher than simple alkyl isocyanates, but lower than aromatic isocyanates. Its key advantage lies in the introduction of a methoxyethyl moiety, which can impart desirable properties such as increased solubility or altered biological activity in the final product. For researchers and drug development professionals, the selection of this compound should be guided by the specific synthetic goals and the desired properties of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ETHYL N-ETHYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. Ethyl N-[(benzyloxy)thiocarbonyl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. publications.tno.nl [publications.tno.nl]
- 15. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
- 16. prepchem.com [prepchem.com]
Safety Operating Guide
Proper Disposal of 1-Isocyanato-2-methoxyethane: A Guide for Laboratory Professionals
The proper disposal of 1-isocyanato-2-methoxyethane, a reactive isocyanate compound, is crucial for maintaining laboratory safety and environmental compliance. Due to its hazardous nature, including potential respiratory and skin sensitization, direct disposal is not permissible.[1] The primary method for safe disposal involves chemical neutralization to convert the reactive isocyanate into a more inert substance before handing it over to a licensed hazardous waste disposal contractor.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).[3] This includes, but is not limited to, chemical-resistant gloves, a lab coat or coveralls, and chemical safety goggles or a face shield.[3] Ensure adequate ventilation to minimize the risk of inhalation.[1][4]
Neutralization Protocols
The neutralization of isocyanate waste is a critical step in the disposal process. The reaction with a decontamination solution transforms the hazardous isocyanate into less harmful compounds, such as polyureas.[3][4] Below are two widely accepted formulations for the neutralization solution.
Quantitative Data for Decontamination Solutions
For effective neutralization, the following aqueous solutions can be prepared.
| Component | Formula 1 Concentration | Formula 2 Concentration |
| Sodium Carbonate | 5-10% | - |
| Concentrated Ammonia | - | 3-8% |
| Liquid Detergent | 0.2-2% | 0.2% |
| Water | to make 100% | to make 100% |
Data sourced from multiple chemical handling guides.[2][5]
Experimental Protocol for Neutralization of Small Quantities
This protocol is designed for the decontamination of small, manageable amounts of this compound waste.
-
Preparation : In a designated and properly labeled open-top waste container, prepare one of the decontamination solutions detailed in the table above. All work should be performed within a chemical fume hood.
-
Addition of Isocyanate : Slowly and carefully add the this compound waste to the decontamination solution.
-
Reaction : Stir the mixture gently. Be aware that the reaction of isocyanates with water (a component of the decontamination solution) generates carbon dioxide gas.[6] For this reason, never seal the waste container , as the pressure buildup could lead to a rupture.[2][5]
-
Neutralization Period : Allow the mixture to react for a minimum of 24 to 48 hours to ensure the complete neutralization of the isocyanate.[3][6]
-
Final Disposal : After the neutralization period, the resulting slurry should be collected by a licensed hazardous waste disposal contractor.[2][3] Ensure the container is clearly labeled with its contents.
Spill Management
In the event of a spill, immediate action is necessary to contain and neutralize the isocyanate.
Minor Spill Protocol
-
Evacuate and Ventilate : Evacuate the immediate spill area and ensure it is well-ventilated.[2]
-
Containment : Dike the spill with an inert absorbent material such as sawdust, clay, or vermiculite to prevent it from spreading.[2][7] Do not use water directly on the spill , as this can cause a vigorous reaction.[3]
-
Absorption : Cover the spill with the absorbent material and allow it to be fully absorbed.[3]
-
Collection : Shovel the absorbed material into an open-top container.[2] Do not fill the container more than halfway to allow for expansion.[5] As with the neutralization protocol, do not seal the container.[2][5]
-
Surface Decontamination : Apply one of the decontamination solutions to the spill area and let it sit for at least 15 minutes.[3]
-
Final Cleanup : Absorb the decontamination solution with fresh absorbent material and place it in the same open-top waste container.[3]
-
Waste Disposal : Contact a licensed hazardous waste disposal contractor for the proper disposal of the container and its contents.[2]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[8] The information provided here is a general guide based on established procedures for handling isocyanates.
References
- 1. buyat.ppg.com [buyat.ppg.com]
- 2. fsi.co [fsi.co]
- 3. benchchem.com [benchchem.com]
- 4. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]
- 5. safetyinnumbers.ca [safetyinnumbers.ca]
- 6. polysource.ca [polysource.ca]
- 7. media.novol.com [media.novol.com]
- 8. ehs.yale.edu [ehs.yale.edu]
Personal protective equipment for handling 1-Isocyanato-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-Isocyanato-2-methoxyethane. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety protocols. It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or inhaled. It can cause severe skin, eye, and respiratory irritation. Isocyanates, as a class of compounds, are potent sensitizers, and repeated exposure can lead to severe allergic reactions and asthma.
The following Personal Protective Equipment (PPE) is mandatory when handling this substance.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl Rubber Gloves | Isocyanates can penetrate standard laboratory gloves like nitrile and latex rapidly. Butyl rubber offers superior chemical resistance to isocyanates. Double gloving is recommended. |
| Eye Protection | Chemical Splash Goggles and Face Shield | Protects against splashes and vapors that can cause severe eye irritation and damage. |
| Respiratory Protection | Supplied-Air Respirator (SAR) or a full-face Air-Purifying Respirator (APR) with organic vapor cartridges and P100 (or N100) particulate filters. | Isocyanates have poor odor warning properties, meaning a hazardous concentration can be present without being smelled. For spraying applications or in situations with inadequate ventilation, a SAR is required. For low-volume handling in a certified chemical fume hood, a properly fitted full-face APR with the correct cartridges provides protection. A written cartridge change-out schedule must be in place. |
| Body Protection | Chemical-Resistant Lab Coat or Coveralls | Provides a barrier against accidental spills and skin contact. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Quantitative Data: Glove Material Breakthrough Times for Isocyanates
| Glove Material | Thickness | Isocyanate Tested | Breakthrough Time | Protection Level |
| Butyl Rubber | 13 mil (0.33 mm) | HDI, IPDI | No breakthrough detected | Excellent |
| Nitrile Rubber | 5 mil (0.13 mm) | HDI, IPDI | Immediate | Not Recommended |
| Latex | 5 mil (0.13 mm) | HDI, IPDI | Immediate | Not Recommended |
HDI: 1,6-hexamethylene diisocyanate; IPDI: Isophorone diisocyanate
Experimental Protocol Summary for Glove Permeation Testing: The breakthrough times listed above are based on studies that utilize standardized testing methods such as ASTM F739. In these tests, the glove material is placed in a permeation cell, acting as a barrier between the challenge chemical (the isocyanate) and a collection medium. The collection medium is continuously monitored using analytical techniques like chromatography to detect the presence of the chemical. The breakthrough time is defined as the time it takes for the chemical to be detected in the collection medium at a specific permeation rate.
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures that this compound is handled in a controlled and safe manner from preparation to disposal.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
The container should be stored in a well-ventilated, secondary containment area away from incompatible materials.
-
-
Solid Waste (Contaminated PPE, absorbent materials, etc.):
-
Place all contaminated solid waste, including gloves, disposable lab coats, and absorbent materials from spill cleanups, into a clearly labeled hazardous waste bag or container.
-
Do not overfill waste containers.
-
-
Empty Containers:
-
Empty containers of this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., isopropanol). Collect the rinsate as hazardous waste.
-
Alternatively, fill the container with a decontamination solution and let it stand for at least 48 hours in a well-ventilated area with the cap loosened to allow for the release of carbon dioxide.
-
After decontamination, deface the label and dispose of the container according to your institution's guidelines for decontaminated chemical containers.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial spill absorbents for solvents. Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area using a suitable decontamination solution. Allow the solution to sit for at least 15 minutes before wiping it up with absorbent pads.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Decontamination Solution Formulations
A freshly prepared decontamination solution should be used for cleaning equipment and spill areas. Two effective formulations are:
-
Formulation 1 (Ammonia-based):
-
Water: 90-95%
-
Concentrated Ammonia (28%): 3-8%
-
Liquid Detergent: 2%
-
-
Formulation 2 (Carbonate-based):
-
Water: 90-95%
-
Sodium Carbonate (Soda Ash): 5-10%
-
Liquid Detergent: 2%
-
Note: When using the ammonia-based solution, ensure adequate ventilation as ammonia vapor can be released.
By strictly adhering to these safety protocols, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound, fostering a safer research environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
